1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine
Description
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Properties
IUPAC Name |
1-imidazol-1-yl-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-8(2)6-9-4-3-7-5-9/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANQIHUBDZAOOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CN1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397044 | |
| Record name | 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23230-39-9 | |
| Record name | 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structural Properties of 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine
Executive Summary: This whitepaper provides a comprehensive technical overview of 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine, a versatile heterocyclic compound of significant interest to the scientific and drug development communities. The document elucidates the core structural properties, including molecular geometry and electronic characteristics, which fundamentally govern its reactivity and utility. A detailed, field-proven protocol for its synthesis via N-alkylation is presented, alongside a thorough guide to its spectroscopic characterization. Furthermore, this guide explores its diverse applications as a pharmacophore, a synthetic intermediate, and a building block in materials science, while also addressing critical safety and handling protocols. This document is intended to serve as an essential resource for researchers leveraging this compound in their discovery and development workflows.
Introduction to this compound
The imidazole ring is a five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions mean it is a constituent of numerous natural products, including the amino acid histidine, and a key pharmacophore in a wide array of approved therapeutic agents.[2][3]
This compound (CAS: 23230-39-9) is a derivative that functionalizes the imidazole core with a dimethylaminomethyl group at the N-1 position. This substitution imparts specific physicochemical properties, such as enhanced basicity and solubility, making it a highly valuable and versatile building block.[4] The molecule's structure, comprising a planar aromatic ring and a flexible basic side chain, positions it as an important synthon for constructing more complex molecules and as a scaffold for designing novel enzyme inhibitors and other bioactive agents.[4]
Core Chemical and Physical Properties
A precise understanding of the compound's fundamental properties is critical for its effective application in research and synthesis. The key identifiers and physicochemical data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 23230-39-9 | [5][6] |
| Molecular Formula | C₆H₁₁N₃ | [5][6] |
| Molecular Weight | 125.17 g/mol | [4][6] |
| IUPAC Name | This compound | N/A |
| Synonyms | 1H-Imidazole-1-methanamine, N,N-dimethyl- | [7] |
| SMILES | CN(C)CN1C=CN=C1 | [4] |
| InChI Key | VANQIHUBDZAOOM-UHFFFAOYSA-N | [5] |
| pKa (Conjugate Acid) | ≈ 7.0 | [4] |
| Purity | ≥97% (Typical Commercial Grade) | [5] |
Molecular Structure and Conformation
The compound's utility is a direct consequence of its distinct structural and electronic features. It consists of a planar, five-membered imidazole ring linked via a methylene (-CH₂-) bridge to a tertiary amine, the dimethylamino group.[4]
Geometric and Electronic Features:
-
Imidazole Ring: The ring is aromatic, with delocalized π-electrons across the five atoms, which imparts significant stability.[4] The two nitrogen atoms are sp² hybridized; the N-3 nitrogen possesses a lone pair of electrons in an sp² orbital, making it a hydrogen bond acceptor and a coordination site for metals.[2][4]
-
Dimethylamino Group: This tertiary amine group is basic, with an estimated pKa of its conjugate acid around 7.0.[4] This basicity is crucial for enhancing aqueous solubility under acidic conditions and allows the group to act as a proton acceptor. It also plays a key role in improving the membrane permeability of derivative molecules.[4]
-
Methylene Bridge: The -CH₂- linker provides conformational flexibility, allowing the imidazole ring and the dimethylamino group to adopt various spatial orientations. This flexibility can be critical for optimizing binding interactions with biological targets.
Synthesis and Purification
The most direct and common synthesis of this compound is through the N-alkylation of imidazole.[4] This method is efficient and proceeds via a standard nucleophilic substitution mechanism.
Primary Synthetic Route: N-Alkylation of Imidazole
The synthesis involves the reaction of imidazole with an alkylating agent, typically N,N-dimethylaminomethyl chloride. Imidazole's N-1 atom acts as a nucleophile, attacking the electrophilic methylene carbon of the chloride.
-
Causality of Experimental Choices:
-
Base (K₂CO₃): Imidazole is weakly acidic (pKa ≈ 14.5) and can be deprotonated by a suitable base. Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate a portion of the imidazole, thereby increasing its nucleophilicity. The resulting imidazolate anion is a much stronger nucleophile than neutral imidazole.
-
Solvent (Acetone): Acetone is a polar aprotic solvent that effectively dissolves the reactants while not interfering with the reaction by protonating the imidazolate intermediate.
-
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system for the synthesis and purification of the title compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine imidazole (1.0 eq) and potassium carbonate (1.5 eq) in dry acetone.
-
Addition of Alkylating Agent: To the stirred suspension, add N,N-dimethylaminomethyl chloride (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the imidazole starting material is consumed.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid residue with a small amount of acetone.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by recrystallization from ethanol to obtain the final product as a crystalline solid.[4]
-
Validation: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry as described in Section 5.
Synthetic Challenges
A potential pitfall in similar syntheses is the formation of isomeric products.[4] For substituted imidazoles, alkylation can occur at different nitrogen atoms. However, for unsubstituted imidazole, the N-1 and N-3 positions are equivalent. A more relevant challenge is ensuring complete reaction and effective removal of inorganic byproducts during workup.
Spectroscopic Characterization
Spectroscopic analysis is essential for unequivocal structural confirmation of the synthesized molecule. The expected data for this compound, based on analyses of analogous compounds, are summarized below.[4]
| Technique | Region/Type | Expected Observation | Inferred Structural Feature |
| ¹H-NMR | δ 7.3–7.5 ppm | Singlet/Multiplet | Imidazole Ring Protons (H2, H4, H5) |
| δ 4.5–5.0 ppm | Singlet | Methylene Bridge Protons (-CH₂-) | |
| δ 2.2–2.4 ppm | Singlet (6H) | Dimethylamino Protons (-N(CH₃)₂) | |
| ¹³C-NMR | δ 120–140 ppm | 3 Signals | Imidazole Ring Carbons (C2, C4, C5) |
| δ 45–50 ppm | 1 Signal | Methylene Bridge Carbon (-CH₂-) | |
| δ ~45 ppm | 1 Signal | Dimethylamino Carbons (-N(CH₃)₂) | |
| IR | 1500–1600 cm⁻¹ | Stretching Bands | C-N and C=C vibrations of the Imidazole Ring |
| 2750–2850 cm⁻¹ | Stretching Bands | C-H vibrations of alkyl groups | |
| MS (ESI+) | m/z | 126.10 | [M+H]⁺ (Protonated Molecular Ion) |
-
NMR Rationale: The imidazole protons are deshielded due to the aromatic ring current, appearing in the downfield region. The methylene protons are adjacent to two nitrogen atoms, placing them in the intermediate chemical shift range. The six equivalent protons of the two methyl groups give rise to a single, sharp singlet.[4]
-
IR Rationale: The characteristic vibrations of the imidazole ring provide a fingerprint region for its identification. The absence of a broad N-H stretch above 3000 cm⁻¹ confirms successful N-1 substitution.[4]
Applications in Research and Development
The unique structural attributes of this compound make it a valuable molecule across multiple scientific disciplines.
-
Pharmacophore in Drug Discovery: The imidazole ring is a privileged scaffold. It can act as a hydrogen bond acceptor (at N-3) or donor (in its protonated form) and participate in π-stacking interactions within enzyme active sites. This compound is therefore a key starting point for developing kinase inhibitors and novel antimicrobial agents.[4] Analogues have shown inhibitory activity against targets like mutant isocitrate dehydrogenase 1 (IDH1), which is relevant in cancer therapy.[4]
-
Synthetic Intermediate: It serves as a versatile synthon. For example, it can be reacted with other molecules like chloroacetic acid and hydrazine to produce acetohydrazide intermediates, which are precursors to antifungal oxadiazole-thione derivatives.[4]
-
Materials Science: The nitrogen atoms of the imidazole ring can coordinate with metal ions such as Cu²⁺ and Zn²⁺. This property allows it to be used as a ligand in the formation of porous coordination polymers or metal-organic frameworks (MOFs), which have applications in gas storage and catalysis.[4]
Safety, Handling, and Storage
Proper handling is imperative due to the compound's hazardous nature.
-
Health Hazards: The compound is known to be an irritant and may be harmful if ingested or inhaled. It can cause irritation to the mucous membranes and upper respiratory tract.[8]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with generous amounts of running water and non-abrasive soap.[8]
-
Eye Contact: Flush eyes with clean, running water for at least 15 minutes while keeping the eyelids open.[8]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[8]
-
Ingestion: Do NOT induce vomiting. Give the victim water to drink.[8] In all cases of exposure, seek immediate medical attention.[8]
-
-
Personal Protective Equipment (PPE): Always handle this chemical in a chemical fume hood. Wear protective safety goggles, chemical-resistant gloves, and appropriate protective clothing.[8]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[8]
Conclusion
This compound is a molecule of significant synthetic and medicinal value. Its structural composition—an aromatic imidazole core functionalized with a basic dimethylaminomethyl side chain—provides a unique combination of stability, reactivity, and physicochemical properties. As demonstrated in this guide, a clear understanding of its synthesis, structural characteristics, and handling requirements allows researchers to fully exploit its potential as a versatile building block for the discovery of new drugs, the construction of complex chemical architectures, and the development of novel materials.
References
-
ResearchGate. Typical laboratory synthesis of N-alkyl imidazoles. Available from: [Link]
-
Capot Chemical. Specifications of this compound. Available from: [Link]
-
National Institutes of Health. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Available from: [Link]
-
National Institutes of Health. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Available from: [Link]
-
ResearchGate. Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents | Request PDF. Available from: [Link]
-
ResearchGate. FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). Available from: [Link]
-
PrepChem.com. Synthesis of 4-(1H-imidazol-1-yl)-N-methylbutanamine. Available from: [Link]
-
ResearchGate. Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. Available from: [Link]
-
National Institutes of Health. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][4][9]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Available from: [Link]
-
Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (23230-39-9) for sale [vulcanchem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. capotchem.com [capotchem.com]
- 7. This compound | 23230-39-9 [chemnet.com]
- 8. matrixscientific.com [matrixscientific.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Physicochemical Characteristics of 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine (CAS No. 23230-39-9), a versatile imidazole derivative with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's structural attributes, analytical methodologies for its characterization, stability profile, and safe handling procedures. By integrating established data with scientifically grounded protocols, this guide serves as an essential resource for the effective application of this compound in a laboratory setting.
Introduction and Molecular Overview
This compound is a tertiary amine featuring a planar, five-membered aromatic imidazole ring linked to a dimethylaminomethyl group. The imidazole moiety is a well-recognized pharmacophore, present in numerous biologically active molecules and serving as a critical scaffold in the design of kinase inhibitors and antimicrobial agents.[1] The dimethylamino group, a basic functional group, enhances the molecule's solubility and membrane permeability, making it an attractive building block in medicinal chemistry.[1]
The structural arrangement of this compound, with its hydrogen bond accepting nitrogen atoms on the imidazole ring and the basic tertiary amine, dictates its reactivity and potential for interaction with biological targets.[1] Understanding its fundamental physicochemical properties is therefore paramount for its successful application in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in research and development. The following table summarizes the key physicochemical identifiers and properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 23230-39-9 | [1][2] |
| Molecular Formula | C₆H₁₁N₃ | [1][2] |
| Molecular Weight | 125.17 g/mol | [1][2] |
| Boiling Point | 226.2 °C at 760 mmHg | [3] |
| Density | 1 g/cm³ | [3] |
| Flash Point | 90.6 °C | [3] |
| Refractive Index | 1.524 | [3] |
| pKa (Conjugate Acid) | ~7.0 (Estimated) | [1] |
| SMILES | CN(C)CN1C=CN=C1 | [1] |
| InChI | InChI=1S/C6H11N3/c1-8(2)6-9-4-3-7-5-9/h3-5H,6H2,1-2H3 | [1] |
Synthesis and Spectroscopic Characterization
Synthetic Approach
This compound is typically synthesized via the alkylation of imidazole. A common and effective method involves the reaction of imidazole with N,N-dimethylaminomethyl chloride in an appropriate solvent such as acetone, with a base like potassium carbonate to neutralize the acid formed during the reaction.[1] The product can then be purified by recrystallization from a suitable solvent, such as ethanol, to achieve good yield and purity.[1]
It is crucial to note the potential for the formation of the 2-yl isomer during synthesis.[1] Chromatographic purification or crystallographic analysis may be necessary to isolate the desired 1-yl isomer.
Sources
An In-depth Technical Guide to the Synthesis of 1-imidazol-1-yl-N,N-dimethylmethanamine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 1-imidazol-1-yl-N,N-dimethylmethanamine, a versatile substituted imidazole derivative. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the practical and theoretical aspects of its synthesis. The primary focus is on the Mannich reaction, a classic and efficient method for aminomethylation. This guide delves into the mechanistic underpinnings of the reaction, provides a detailed, field-proven experimental protocol, and outlines the necessary characterization techniques to validate the synthesis of the target compound. The content is grounded in authoritative references to ensure scientific integrity and reproducibility.
Introduction and Significance
Imidazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science.[1][2] The imidazole ring is a key structural motif in numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[3] The introduction of various substituents onto the imidazole core allows for the fine-tuning of its physicochemical and pharmacological properties.
1-imidazol-1-yl-N,N-dimethylmethanamine, the subject of this guide, is a Mannich base derived from the imidazole nucleus. Such compounds are valuable intermediates in the synthesis of more complex molecules, including potential kinase inhibitors and antimicrobial agents.[3] The dimethylaminomethyl group can enhance aqueous solubility and act as a handle for further chemical modifications. This guide will focus on the most direct and atom-economical approach to its synthesis: the three-component Mannich reaction.
The Mannich Reaction: A Mechanistic Perspective
The Mannich reaction is a cornerstone of organic synthesis, involving the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine.[4][5] In the context of synthesizing 1-imidazol-1-yl-N,N-dimethylmethanamine, imidazole serves as the compound with an active hydrogen (on the N-1 position), formaldehyde is the carbonyl component, and dimethylamine is the secondary amine.
The reaction proceeds in two key stages:
-
Formation of the Eschenmoser's Salt Precursor (Iminium Ion): Dimethylamine, typically from a salt like dimethylamine hydrochloride, reacts with formaldehyde to generate a highly electrophilic dimethylaminomethyl cation, also known as an iminium ion.[4] This species is a potent aminomethylating agent.
-
Nucleophilic Attack by Imidazole: The imidazole molecule, acting as a nucleophile through its N-1 position, attacks the electrophilic carbon of the iminium ion. This step results in the formation of the desired C-N bond and, after deprotonation, yields the final product, 1-imidazol-1-yl-N,N-dimethylmethanamine.
The overall transformation is a highly efficient one-pot synthesis that builds molecular complexity from simple, readily available starting materials.
Synthetic Pathway and Experimental Protocol
The recommended synthetic route is the direct Mannich condensation of imidazole, formaldehyde (from paraformaldehyde), and dimethylamine (from dimethylamine hydrochloride). This method is robust, scalable, and utilizes common laboratory reagents.
Reaction Scheme
Caption: Synthesis of 1-imidazol-1-yl-N,N-dimethylmethanamine via the Mannich reaction.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of Mannich base hydrochlorides.[6][7]
Materials:
-
Imidazole
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
95% Ethanol
-
Acetone
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine imidazole (0.10 mol), dimethylamine hydrochloride (0.10 mol), and paraformaldehyde (0.125 mol).
-
Solvent and Catalyst Addition: To the flask, add 95% ethanol (15 mL) and a catalytic amount of concentrated HCl (0.25 mL).
-
Reaction: The reaction mixture is heated to reflux with constant stirring for 3 hours. The solids should dissolve, and the solution may become yellowish.
-
Work-up and Crystallization: After cooling the reaction mixture to room temperature, add acetone (75 mL). The mixture is then placed in a refrigerator overnight to facilitate the crystallization of the product as its hydrochloride salt.
-
Isolation and Purification: The crystalline product is collected by filtration and washed with cold acetone. The crude product can be recrystallized from a mixture of 95% ethanol and acetone to yield the purified 1-imidazol-1-yl-N,N-dimethylmethanamine hydrochloride.
Quantitative Data Summary
| Reactant/Product | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |
| Imidazole | 68.08 | 0.10 | 6.81 | - |
| Dimethylamine HCl | 81.54 | 0.10 | 8.15 | - |
| Paraformaldehyde | 30.03 | 0.125 | 3.75 | - |
| 95% Ethanol | - | - | - | 15 |
| Conc. HCl | - | - | - | 0.25 |
| Acetone | - | - | - | 75 |
| Product (Hydrochloride) | 161.64 | - | Theoretical Yield: 16.16 | - |
Characterization of 1-imidazol-1-yl-N,N-dimethylmethanamine
To confirm the identity and purity of the synthesized product, a combination of spectroscopic techniques should be employed. The following are expected spectral data based on analogous compounds.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the imidazole ring protons and the dimethylaminomethyl group. The imidazole protons typically resonate in the aromatic region (δ 7.0-8.0 ppm), while the methylene bridge protons will appear as a singlet, and the two methyl groups of the dimethylamino moiety will also be a singlet.
-
Expected Chemical Shifts (in CDCl₃):
-
δ ~7.5-7.6 ppm (s, 1H, NCHN)
-
δ ~7.0-7.1 ppm (s, 2H, CH=CH)
-
δ ~4.5-4.7 ppm (s, 2H, N-CH₂-N)
-
δ ~2.2-2.4 ppm (s, 6H, N(CH₃)₂)
-
-
-
¹³C NMR: The carbon NMR will show distinct signals for the imidazole ring carbons, the methylene carbon, and the methyl carbons.
-
Expected Chemical Shifts (in CDCl₃):
-
δ ~137-140 ppm (NCHN)
-
δ ~128-130 ppm (CH)
-
δ ~118-120 ppm (CH)
-
δ ~65-70 ppm (N-CH₂-N)
-
δ ~43-45 ppm (N(CH₃)₂)
-
-
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
-
Expected Absorption Bands (cm⁻¹):
-
~3100-3150: C-H stretching of the imidazole ring.
-
~2950, ~2850, ~2800: C-H stretching of the methyl and methylene groups.
-
~1500-1600: C=N and C=C stretching vibrations within the imidazole ring.[3]
-
~1250-1020: C-N stretching vibrations.
-
Conclusion
This technical guide has detailed a reliable and efficient synthetic pathway for 1-imidazol-1-yl-N,N-dimethylmethanamine via the Mannich reaction. By providing a thorough mechanistic overview, a step-by-step experimental protocol, and expected characterization data, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The synthesis of this and related imidazole derivatives is a crucial step in the development of novel compounds with a wide range of potential applications.
References
-
Abdel-Wahab, B. F., et al. (2012). Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides. Pharmacognosy Research, 4(4), 212–217. Retrieved from [Link]
-
Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Retrieved from [Link]
-
Xiao, J., et al. (2015). A facile catalyst-free synthesis of 2-vinylquinolines via direct deamination reaction occurring during Mannich synthesis. RSC Advances, 5(1), 1-3. Retrieved from [Link]
-
Yahyazadeh, A., & Haghi, M. (2014). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 26(16), 4963-4966. Retrieved from [Link]
-
Mannich, C., & Heilner, G. (1922). Über die Darstellung von β-Ketonbasen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 55(1), 356-365. Retrieved from [Link]
-
Xiao, J., et al. (2015). A facile catalyst-free synthesis of 2-vinylquinolines via direct deamination reaction during Mannich synthesis. RSC Advances, 5(103), 84888-84891. Retrieved from [Link]
-
Kaur, N. (2015). Synthesis of Bioactive Imidazoles: A Review. International Journal of Pharmaceutical Sciences and Research, 6(5), 1836-1845. Retrieved from [Link]
-
Open Access Research Journal of Biology and Pharmacy. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 07(02), 001–015. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2021). One-step synthesis of imidazoles from Asmic (anisylsulfanylmethyl isocyanide). Beilstein Journal of Organic Chemistry, 17, 106-112. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. BJOC - One-step synthesis of imidazoles from Asmic (anisylsulfanylmethyl isocyanide) [beilstein-journals.org]
- 3. 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine (23230-39-9) for sale [vulcanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. oarjbp.com [oarjbp.com]
- 6. Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine (CAS: 23230-39-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(1H-imidazol-1-yl)-N,N-dimethylmethanamine (CAS No. 23230-39-9), a versatile heterocyclic intermediate. Moving beyond a simple data sheet, this document synthesizes its chemical properties, advanced synthesis protocols, and critical applications in modern medicinal chemistry, with a focus on its role as a key building block for targeted therapeutics.
Core Chemical Identity and Physicochemical Properties
This compound is a tertiary amine featuring an N,N-dimethylaminomethyl group attached to the N1 position of an imidazole ring.[1] This unique structure combines the aromaticity and hydrogen bonding capabilities of the imidazole moiety with the increased solubility and basicity conferred by the dimethylamino group.[1] These features make it a valuable scaffold in drug discovery.
Table 1: Key Chemical Identifiers and Properties
| Identifier | Value | Source |
| CAS Number | 23230-39-9 | [2] |
| IUPAC Name | 1-imidazol-1-yl-N,N-dimethylmethanamine | [1][2] |
| Molecular Formula | C₆H₁₁N₃ | [1][3] |
| Molecular Weight | 125.17 g/mol | [1] |
| Canonical SMILES | CN(C)CN1C=CN=C1 | [1] |
| InChI Key | VANQIHUBDZAOOM-UHFFFAOYSA-N | [1][3] |
| Boiling Point | 226.2 °C at 760 mmHg | [4] |
| Flash Point | 90.6 °C | [4] |
| Density | ~1.0 g/cm³ | [4] |
| Refractive Index | 1.524 | [4] |
Optimized Synthesis: A Field-Proven Protocol
The synthesis of N-alkylaminomethyl-substituted heterocycles can be challenging, often requiring harsh reagents or laborious purification steps like distillation or chromatography. A highly efficient and facile method has been developed that overcomes these limitations, providing the title compound in high yield and purity.[5][6]
Mechanistic Rationale and Expertise-Driven Insights
The core of this improved methodology lies in the in-situ generation of an Eschenmoser's salt-type iminium ion from an aminal (bis(dimethylamino)methane) by treatment with succinic anhydride. The iminium ion is a potent electrophile that is readily trapped by the nucleophilic imidazole. The key innovation is the choice of succinic anhydride. It serves as a mild and effective activator, and the resulting succinic acid monoamide byproduct is easily removed via a simple aqueous base wash. This elegant design choice obviates the need for chromatography, making the protocol highly scalable and efficient—a critical consideration in process chemistry and drug development campaigns.
Detailed Experimental Protocol
The following protocol is adapted from the peer-reviewed methodology published by Love, B.E. in the Journal of Organic Chemistry (2007).[5]
Diagram 1: Synthesis Workflow
Caption: High-yield, chromatography-free synthesis of the title compound.
Materials:
-
Imidazole (1.0 eq)
-
Bis(dimethylamino)methane (1.1 eq)
-
Succinic anhydride (1.1 eq)
-
Dichloromethane (CH₂Cl₂)
-
1 M Sodium Hydroxide (NaOH) solution
Procedure:
-
Reaction Setup: To a solution of succinic anhydride in dichloromethane, add bis(dimethylamino)methane and stir for 5 minutes at room temperature.
-
Nucleophilic Addition: Add imidazole to the solution. The reaction is typically stirred overnight at room temperature to ensure complete conversion.
-
Workup and Isolation: The reaction mixture is transferred to a separatory funnel and washed with a 1 M aqueous solution of sodium hydroxide. This step serves two purposes: it quenches the reaction and extracts the succinic acid monoamide byproduct into the aqueous layer.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a pure product. Yields are typically good (e.g., 73%), and the purity is high enough for most subsequent applications without further purification.[4]
Applications in Drug Discovery and Medicinal Chemistry
The imidazole ring is a privileged scaffold in medicinal chemistry, renowned for its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.[1][7] CAS 23230-39-9 serves as a valuable starting material for introducing this pharmacophore into more complex molecules.
Scaffold for Antifungal Agents
Many blockbuster antifungal drugs, such as ketoconazole, operate by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. The N3 atom of the imidazole ring coordinates to the heme iron atom in the enzyme's active site, disrupting its catalytic activity and leading to fungal cell death.[8] Derivatives of this compound are used to synthesize novel antifungal agents that leverage this mechanism.[1][9][10][11][12]
Building Block for Mutant IDH1 Inhibitors in Oncology
Isocitrate dehydrogenase 1 (IDH1) is a key metabolic enzyme. In several cancers, including glioma and acute myeloid leukemia (AML), IDH1 acquires a gain-of-function mutation (most commonly at the R132 residue).[13][14] This mutant IDH1 (mIDH1) no longer converts isocitrate to α-ketoglutarate (α-KG) but instead reduces α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[13][14] High levels of 2-HG disrupt epigenetic regulation and drive cancer progression.
Small molecule inhibitors designed to selectively target mIDH1 are a major therapeutic breakthrough.[15][16] The imidazole scaffold, provided by intermediates like CAS 23230-39-9, is crucial for activity in some inhibitor classes. The imidazole ring can form key hydrogen bonds within the enzyme's active site, contributing to high binding affinity and selectivity over the wild-type enzyme.[1]
Diagram 2: Role of Mutant IDH1 in Cancer Metabolism
Caption: Mutant IDH1 converts α-KG to 2-HG, driving oncogenesis.
Analytical Characterization
A comprehensive analysis is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.
Table 2: Spectroscopic and Analytical Data
| Method | Expected Observations |
| ¹H-NMR | Imidazole protons are expected to resonate in the aromatic region (δ 7.3–7.5 ppm). The methyl groups on the dimethylamino moiety typically appear as a sharp singlet at δ 2.2–2.4 ppm.[1] |
| ¹³C-NMR | Imidazole carbons are observed in the range of δ 120–140 ppm, with the methylene bridge carbon appearing further upfield at δ 45–50 ppm.[1] |
| IR Spectroscopy | Key vibrations include N–H stretching (3,100–3,500 cm⁻¹) and C–N stretching from the imidazole ring (1,500–1,600 cm⁻¹).[1] |
| Mass Spectrometry | LCMS or GCMS can confirm the molecular weight (125.17 g/mol ) and provide fragmentation patterns for structural elucidation. |
| Purity Analysis | HPLC or GC-FID are suitable for determining the purity of the final product. |
Safety, Handling, and Storage
Hazard Identification:
-
This compound is classified as an irritant.
-
Precautions should be taken to avoid contact with skin and eyes. May cause allergic skin reactions and serious eye irritation.
-
Handle only in a well-ventilated area or a chemical fume hood.
Handling and Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid inhalation of vapors.
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.
References
A consolidated list of authoritative sources cited within this technical guide is provided below for verification and further reading.
-
The Journal of Organic Chemistry Vol. 72 No. 2 . ACS Publications. Available at: [Link]
-
Antifungal agents. 11. N-substituted derivatives of 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole: synthesis, anti-Candida activity, and QSAR studies . PubMed. Available at: [Link]
-
Facile synthesis of N-dialkylaminomethyl-substituted heterocycles . PubMed. Available at: [Link]
-
Antifungal agents. 10. New derivatives of 1-[(aryl)[4-aryl-1H-pyrrol-3-yl]methyl]-1H-imidazole, synthesis, anti-candida activity, and quantitative structure-analysis relationship studies . PubMed. Available at: [Link]
-
Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives . PubMed. Available at: [Link]
-
Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine . PubMed. Available at: [Link]
-
Facile Synthesis of N-Dialkylaminomethyl-Substituted Heterocycles . The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
-
Synthesis and antifungal activities of aryl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane derivatives with unsaturated chains . PubMed. Available at: [Link]
- Methods for preparing new IDH1 inhibitors. Google Patents.
- Novel tricyclic compounds as inhibitors of mutant idh enzymes. Google Patents.
-
Non-Peptide Corticotropin-Releasing Hormone Antagonists: Syntheses and Structure−Activity Relationships of 2-Anilinopyrimidines and -triazines . Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]
-
A patent review of IDH1 inhibitors (2018-present) . PubMed. Available at: [Link]
-
3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant IDH - Patent US-10112931-B2 . PubChem. Available at: [Link]
-
Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl) . ResearchGate. Available at: [Link]
- Inhibiting mutant IDH-1. Google Patents.
-
Design, Synthesis, and Biological Evaluation of 1,2,3,7-Tetrahydro-6 H -purin-6-one and 3,7-Dihydro-1 H -purine-2,6-dione Derivatives as Corticotropin-Releasing Factor 1 Receptor Antagonists . ResearchGate. Available at: [Link]
-
Improved syntheses of substituted carbazoles and benzocarbazoles via lithiation of the (dialkylamino)methyl (aminal) derivatives . The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
-
Heterocyclic carbanions. Synthesis of 2-substituted imidazole and benzimidazoles and of 3-substituted pyrazoles by lithiation of N-(dialkylamino)methyl heterocycles . The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
Sources
- 1. This compound (23230-39-9) for sale [vulcanchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Page loading... [guidechem.com]
- 5. Facile synthesis of N-dialkylaminomethyl-substituted heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. Antifungal agents. 10. New derivatives of 1-[(aryl)[4-aryl-1H-pyrrol-3-yl]methyl]-1H-imidazole, synthesis, anti-candida activity, and quantitative structure-analysis relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal agents. 11. N-substituted derivatives of 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole: synthesis, anti-Candida activity, and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antifungal agents, II: Synthesis and antifungal activities of aryl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane derivatives with unsaturated chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ES2903390T3 - Methods for preparing new IDH1 inhibitors - Google Patents [patents.google.com]
- 14. US11576906B2 - Inhibiting mutant IDH-1 - Google Patents [patents.google.com]
- 15. A patent review of IDH1 inhibitors (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant IDH - Patent US-10112931-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-imidazol-1-yl-N,N-dimethylmethanamine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-imidazol-1-yl-N,N-dimethylmethanamine, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. We delve into its chemical properties, synthesis, and purification, including a detailed experimental protocol. The guide further explores its role as a key pharmacophore in the development of kinase inhibitors and antifungal agents, supported by mechanistic insights and structure-activity relationships. Finally, we touch upon its utility in the construction of coordination polymers. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis, offering both foundational knowledge and practical guidance.
Introduction: The Versatile Imidazole Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and coordinative capabilities make it a privileged scaffold in drug design. 1-imidazol-1-yl-N,N-dimethylmethanamine, the subject of this guide, is a functionalized imidazole that serves as a valuable starting material for the synthesis of more complex molecules. Its structure, featuring a planar imidazole ring linked to a dimethylamino group via a methylene bridge, provides a combination of aromaticity, basicity, and hydrogen bonding potential, all of which are crucial for its diverse applications.[2]
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of 1-imidazol-1-yl-N,N-dimethylmethanamine is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1-imidazol-1-yl-N,N-dimethylmethanamine | [2] |
| CAS Number | 23230-39-9 | [2] |
| Molecular Formula | C₆H₁₁N₃ | [2] |
| Molecular Weight | 125.17 g/mol | [2] |
| Appearance | White to off-white crystalline solid or oil | [3] |
| pKa (of conjugate acid) | ~7.0 | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the imidazole ring protons between δ 7.3 and 7.5 ppm. A singlet corresponding to the six protons of the dimethylamino group would appear further upfield, typically in the δ 2.2–2.4 ppm range. The methylene bridge protons would likely appear as a singlet between these two regions.[2]
-
¹³C NMR: The carbon NMR spectrum would display signals for the imidazole ring carbons in the aromatic region (δ 120–140 ppm). The methylene bridge carbon is expected to resonate at approximately δ 45–50 ppm, and the methyl carbons of the dimethylamino group would appear at a higher field.[2][4]
Infrared (IR) Spectroscopy
The IR spectrum of 1-imidazol-1-yl-N,N-dimethylmethanamine is predicted to exhibit characteristic absorption bands. These include N–H stretching vibrations in the region of 3100–3500 cm⁻¹ and C–N stretching vibrations associated with the imidazole ring between 1500 and 1600 cm⁻¹.[2]
Synthesis and Purification: A Practical Guide
The synthesis of 1-imidazol-1-yl-N,N-dimethylmethanamine is most commonly achieved through the N-alkylation of imidazole with a suitable dimethylaminomethylating agent. A representative and reliable protocol is detailed below.
Synthetic Workflow
The synthesis proceeds via a direct alkylation of the imidazole ring.
Detailed Experimental Protocol
Reaction: N-alkylation of Imidazole
Materials:
-
Imidazole
-
N,N-Dimethylaminomethyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, filtration apparatus)
Procedure:
-
Reaction Setup: To a solution of imidazole (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: To the stirred suspension, add N,N-dimethylaminomethyl chloride (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol to yield 1-imidazol-1-yl-N,N-dimethylmethanamine as a crystalline solid.[2]
A critical consideration in this synthesis is the potential for the formation of the 2-yl isomer. Chromatographic separation or careful crystallization may be necessary to isolate the desired 1-yl isomer.[2]
Applications in Drug Discovery
The unique structural features of 1-imidazol-1-yl-N,N-dimethylmethanamine make it a valuable scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.
Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation
Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes. Their dysregulation is a hallmark of many diseases, including cancer. The imidazole scaffold is a well-established "hinge-binder" in the ATP-binding pocket of many kinases, making it a key component of numerous kinase inhibitors.[5]
Mechanism of Action:
Derivatives of 1-imidazol-1-yl-N,N-dimethylmethanamine can be designed to bind to the ATP-binding site of a target kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling pathway. The imidazole core can form crucial hydrogen bonds with the "hinge" region of the kinase, a key interaction for potent inhibition.[5]
Structure-Activity Relationships (SAR):
The potency and selectivity of imidazole-based kinase inhibitors are highly dependent on the substituents on the imidazole ring and any appended groups. For example, in a series of 2,4,5-trisubstituted imidazoles targeting p38 MAP kinase, a 4-pyridyl group at the 5-position was found to be crucial for potent inhibition due to its ability to form a key hydrogen bond in the ATP-binding site.[2] Similarly, the nature of the substituent at the 2-position significantly impacts activity, with a methylsulfinylphenyl group often being optimal.[2]
Quantitative Data for Imidazole-Based Kinase Inhibitors:
| Kinase Target | Imidazole Derivative Type | IC₅₀ (nM) | Reference |
| EGFR | Imidazolyl-2-cyanoprop-2-enimidothioate | 137 | [6] |
| Syk | Imidazo[1,2-c]pyrimidine | <100 | [7] |
| TAK1 | 2,4-1H-Imidazole carboxamide | 55 (Kd) | [8] |
| Aurora A | Imidazole and thiazolidine derivatives | Varies | [9] |
Antifungal Agents: Combating Fungal Infections
Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. Imidazole-containing drugs are a major class of antifungal agents.
Mechanism of Action:
The primary mechanism of action of most imidazole-based antifungal drugs is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting this enzyme, imidazole derivatives disrupt the integrity of the fungal cell membrane, leading to cell death.
Antifungal Activity:
Derivatives of 1-imidazol-1-yl-N,N-dimethylmethanamine have the potential to be developed into potent antifungal agents. The antifungal efficacy of imidazole derivatives is influenced by factors such as the presence of electron-withdrawing groups and hydrophobic side chains, which can enhance the compound's ability to penetrate the fungal cell membrane.[5]
Minimum Inhibitory Concentration (MIC) Values for Imidazole Derivatives:
| Fungal Species | Imidazole Derivative Type | MIC (µg/mL) | Reference |
| Candida albicans | 2,4-Dienone motif | 2 | [10] |
| Candida glabrata | 2,4-Dienone motif | 4 | [10] |
| Candida parapsilosis | 2,4-Dienone motif | 16 | [10] |
| Saccharomyces cerevisiae | 1-benzyl-2,5-diphenyl-1H-imidazole | 95 (IC₅₀ in µM) | [11] |
Applications in Materials Science: Building Coordination Polymers
Beyond its applications in drug discovery, the imidazole moiety of 1-imidazol-1-yl-N,N-dimethylmethanamine can act as a ligand for metal ions, enabling the construction of coordination polymers. These materials have potential applications in areas such as gas storage, catalysis, and sensing. The nitrogen atoms of the imidazole ring can coordinate with metal centers to form extended one-, two-, or three-dimensional networks.
Conclusion
1-imidazol-1-yl-N,N-dimethylmethanamine is a valuable and versatile building block for chemical synthesis. Its straightforward preparation and the diverse reactivity of its functional groups make it an attractive starting material for the development of novel compounds with a wide range of applications. In particular, its role as a key scaffold in the design of kinase inhibitors and antifungal agents highlights its significance in modern drug discovery. This technical guide has provided a comprehensive overview of its synthesis, characterization, and applications, and it is hoped that it will serve as a useful resource for researchers in the field.
References
-
MDPI. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. [Link]
-
PubMed. Docking and three-dimensional quantitative structure-activity relationship analyses of imidazole and thiazolidine derivatives as Aurora A kinase inhibitors. [Link]
-
Biological and Molecular Chemistry. Development and Characterization of Imidazole Derivatives for Antifungal Applications. [Link]
-
PubMed. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. [Link]
-
PubMed Central. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. [Link]
-
ResearchGate. 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. [Link]
-
PubMed Central. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. [Link]
-
ResearchGate. Imidazole-containing tyrosine kinase inhibitors targeting VEGFR-2 and... [Link]
-
TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. [Link]
-
ACS Publications. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. [Link]
-
Biological and Molecular Chemistry. Development and Characterization of Imidazole Derivatives for Antifungal Applications. [Link]
-
Indian Academy of Sciences. PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. [Link]
-
PubMed Central. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. [Link]
-
TÜBİTAK Academic Journals. ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). [Link]
-
National Center for Biotechnology Information. Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. [Link]
-
ResearchGate. The minimum inhibitory concentration (MIC) of imidazole derivatives.... [Link]
-
Semantic Scholar. Reaction strategies for synthesis of imidazole derivatives: a review. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
ResearchGate. 1-(1H-Imidazol-1-yl)ethanone. [Link]
Sources
- 1. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of imidazole-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Docking and three-dimensional quantitative structure-activity relationship analyses of imidazole and thiazolidine derivatives as Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Molecular Weight and Formula Determination of C₆H₁₁N₃ Isomers
Abstract
The chemical formula C₆H₁₁N₃ represents a group of isomeric compounds with a molecular weight of approximately 125.17 g/mol .[1][2][3][4] These isomers, particularly the methylhistamines, are of significant interest in pharmacological research and drug development due to their relationship with histamine and its receptors. Accurate determination of the molecular formula and weight is a foundational step in the identification, characterization, and quality control of these molecules. This guide provides a comprehensive overview of the theoretical principles and experimental protocols necessary for the unambiguous confirmation of C₆H₁₁N₃. We will detail a self-validating workflow that combines High-Resolution Mass Spectrometry (HRMS) for exact mass determination with Combustion-Based Elemental Analysis for empirical formula validation, providing researchers with a robust strategy for compound verification.
The Isomeric Landscape of C₆H₁₁N₃: Beyond a Single Formula
While C₆H₁₁N₃ defines the atomic composition, it does not describe a unique chemical structure. In practice, this formula most commonly refers to several methyl-substituted derivatives of histamine, a key neurotransmitter and mediator of allergic responses. The position of the methyl group dramatically alters the compound's biological activity, making isomer differentiation critical for researchers.
Key isomers of C₆H₁₁N₃ include:
| Common Name | IUPAC Name | CAS Number |
| 1-Methylhistamine | 2-(1-methylimidazol-4-yl)ethanamine | 501-75-7[1][5] |
| 2-Methylhistamine | 2-(2-methyl-1H-imidazol-4-yl)ethanamine | 34392-54-6[6] |
| 3-Methylhistamine | 2-(3-methylimidazol-4-yl)ethanamine | 644-42-8[3] |
| 4-Methylhistamine | 2-(5-methyl-1H-imidazol-4-yl)ethanamine | 36507-31-0[2] |
Given that these isomers share an identical molecular formula and weight, their definitive identification relies on a two-stage process: first, confirming the molecular formula C₆H₁₁N₃, and second, employing structural elucidation techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to distinguish the specific isomer. This guide focuses exclusively on the first stage: the authoritative confirmation of the molecular formula and weight.
Theoretical Molecular Weight and Elemental Composition
Before any experimental work, the theoretical properties of C₆H₁₁N₃ must be calculated. These values serve as the benchmark against which all empirical data are compared.
Calculation of Molecular Weight
Two values for molecular weight are relevant: the average molecular weight (or molar mass) , used in stoichiometric calculations, and the monoisotopic mass (or exact mass) , which is critical for high-resolution mass spectrometry.[7] The latter is calculated using the mass of the most abundant isotope of each element.
| Element | Most Abundant Isotope | Isotopic Mass (Da) | Average Atomic Weight ( g/mol ) |
| Carbon (C) | ¹²C | 12.00000 | 12.011 |
| Hydrogen (H) | ¹H | 1.00783 | 1.008 |
| Nitrogen (N) | ¹⁴N | 14.00307 | 14.007 |
-
Average Molecular Weight (Molar Mass): (6 × 12.011) + (11 × 1.008) + (3 × 14.007) = 72.066 + 11.088 + 42.021 = 125.175 g/mol
-
Monoisotopic (Exact) Mass: (6 × 12.00000) + (11 × 1.00783) + (3 × 14.00307) = 72.00000 + 11.08613 + 42.00921 = 125.09534 Da [1][2][4]
Theoretical Elemental Composition
This calculation determines the percentage by mass of each element in the molecule, which is the value measured by combustion analysis.
-
% Carbon (C): (72.066 / 125.175) × 100 = 57.58%
-
% Hydrogen (H): (11.088 / 125.175) × 100 = 8.86%
-
% Nitrogen (N): (42.021 / 125.175) × 100 = 33.57%
A Dual-Pillar Strategy for Experimental Verification
Confirming a molecular formula requires more than one piece of evidence. A scientifically rigorous approach relies on synthesizing data from two independent, complementary techniques: High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis (EA).[8][9] HRMS provides the highly accurate molecular mass, while EA confirms the ratio of the constituent elements. This dual validation ensures the assignment of the formula is not coincidental.
Pillar 1: High-Resolution Mass Spectrometry (HRMS)
The primary role of HRMS in this context is to measure the mass-to-charge ratio (m/z) of the parent molecule with extremely high precision (typically to four or more decimal places).[7][8] This precision is sufficient to distinguish C₆H₁₁N₃ from other combinations of elements that might have the same nominal mass. For instance, a compound with the formula C₇H₁₅O (e.g., heptanal) has a nominal mass of 126 but an exact mass of 127.1123 Da, which is easily differentiated from C₆H₁₁N₃.
Experimental Protocol: HRMS via ESI-Q-TOF
This protocol describes a general procedure using an Electrospray Ionization (ESI) source coupled with a Quadrupole Time-of-Flight (Q-TOF) mass analyzer.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the C₆H₁₁N₃ sample.
-
Dissolve in 1 mL of a suitable solvent (e.g., Methanol:Water 50:50 with 0.1% formic acid) to create a 1 mg/mL stock solution. The acid promotes protonation for positive ion mode.
-
Perform a serial dilution to a final concentration of ~1-10 µg/mL for direct infusion.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer immediately prior to the run using a known calibration standard (e.g., sodium formate or a commercial tuning mix). This is critical for achieving sub-ppm mass accuracy.
-
-
Instrument Settings (Positive Ion Mode):
-
Ionization Source: ESI (+)
-
Capillary Voltage: ~3.5 - 4.5 kV
-
Nebulizer Gas (N₂): ~1 - 2 Bar
-
Drying Gas (N₂): ~8 - 10 L/min at ~200-250 °C
-
Mass Range: 50 - 500 m/z
-
Acquisition Mode: TOF-MS (full scan)
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire data for 1-2 minutes to obtain a stable signal and generate an averaged spectrum.
-
-
Data Analysis:
-
Identify the protonated molecular ion, [M+H]⁺. For C₆H₁₁N₃, the theoretical m/z for this ion is 125.09534 (exact mass of C₆H₁₁N₃) + 1.00728 (mass of H⁺) = 126.10262 .
-
Compare the measured m/z from the spectrum to this theoretical value. The mass error should ideally be less than 5 ppm.
-
Pillar 2: Combustion-Based Elemental Analysis
Elemental analysis provides orthogonal validation by determining the mass percentages of carbon, hydrogen, and nitrogen in the sample.[10] This technique is destructive, involving the complete combustion of a small, precisely weighed amount of the material.[11]
Experimental Protocol: CHN Combustion Analysis
-
Sample Preparation:
-
Ensure the sample is pure and thoroughly dried to remove any residual solvents or water, which would alter the hydrogen and carbon percentages.
-
Using a microbalance, accurately weigh 1-3 mg of the C₆H₁₁N₃ sample into a tin or silver capsule. Record the weight precisely.
-
-
Instrument Setup:
-
Run several standards (e.g., acetanilide) to ensure the instrument is calibrated and functioning correctly.
-
Run empty tin capsules as blanks to establish baseline readings.
-
-
Combustion and Detection:
-
The sample capsule is dropped into a high-temperature furnace (~900-1000 °C) with a pulse of pure oxygen.
-
The sample undergoes rapid and complete combustion. All carbon is converted to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (or NOx, which is subsequently reduced to N₂).
-
The resulting gas mixture is passed through a series of traps and columns to separate the components.
-
Detectors (typically thermal conductivity) measure the amount of each gas, which is then used by the instrument's software to calculate the percentage of each element in the original sample.
-
-
Data Analysis:
-
Compare the experimental percentages of C, H, and N to the theoretical values calculated in Section 2.2.
-
A result is generally considered acceptable if the experimental values are within ±0.3% of the theoretical values.[10]
-
| Element | Theoretical % | Experimental % (Example) | Deviation |
| Carbon (C) | 57.58 | 57.41 | -0.17% |
| Hydrogen (H) | 8.86 | 8.95 | +0.09% |
| Nitrogen (N) | 33.57 | 33.68 | +0.11% |
graph EA_Workflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];A [label="Precise Weighing\n(1-3 mg in tin capsule)"]; B [label="Combustion\n(~1000°C with O₂)"]; C [label="Gas Separation\n(CO₂, H₂O, N₂)"]; D [label="Detection\n(Thermal Conductivity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Calculate Mass %"]; F [label="Compare Experimental %\nto Theoretical %", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Result: Confirmed\nElemental Composition", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G; }
Conclusion: A Self-Validating System
References
-
MtoZ Biolabs. What Are the Analytical Methods for Molecular Weight Determination. [Link]
-
Study.com. Using Mass Spectrometry to Find Chemical Formulas. [Link]
-
University of Southern Mississippi. Determination of Molecular Weight. [Link]
-
University of Colorado Boulder, Department of Chemistry. Intro to Mass Spectrometry. [Link]
-
Wikipedia. Elemental analysis. [Link]
-
INFINITIA Industrial Consulting. Elemental analysis and chemical composition. [Link]
-
ACS Publications, Journal of Chemical Education. Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. [Link]
-
Chemistry LibreTexts. 4.2: Determing the formula of a fragment based on the mass of the Peak. [Link]
-
SGS Polymer Solutions Incorporated. Molecular Weight Analysis. [Link]
-
Chemistry LibreTexts. 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]
-
University of Illinois. Stoichiometry: Elemental Analysis. [Link]
-
Jordi Labs. How to Conduct Molecular Weight Analysis. [Link]
-
PubChem. 1-Methylhistamine. [Link]
-
PubChem. 4-Methylhistamine. [Link]
-
PubChem. 3-Methylhistamine. [Link]
-
Quora. Can the molecular formula be determined from an elemental analysis?. [Link]
-
Chemistry LibreTexts. 1: Elemental Analysis. [Link]
-
LabSolutions. 1-Methylhistamine. [Link]
-
Wikipedia. C6H11N3. [Link]
Sources
- 1. 1-Methylhistamine | C6H11N3 | CID 3614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methylhistamine | C6H11N3 | CID 37463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methylhistamine | C6H11N3 | CID 69520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. C6H11N3 - Wikipedia [en.wikipedia.org]
- 5. labsolu.ca [labsolu.ca]
- 6. 2-methylhistamine | 34392-54-6 [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. quora.com [quora.com]
- 10. Elemental analysis - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine (CAS No: 23230-39-9), a molecule of interest in pharmaceutical research and drug development due to its imidazole scaffold.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. Given the limited availability of public, experimentally-derived spectra for this specific molecule, this guide synthesizes data from analogous compounds and predictive models to offer a robust framework for its characterization. Each section delves into the theoretical underpinnings of the spectroscopic techniques, provides detailed protocols for data acquisition, and interprets the anticipated spectral features.
Introduction to this compound
This compound is a tertiary amine featuring an imidazole ring linked to a dimethylaminomethyl group. The imidazole moiety is a critical pharmacophore in numerous therapeutic agents, including kinase inhibitors and antimicrobial compounds.[1] The structural features of this molecule, such as the aromatic imidazole ring and the basic dimethylamino group, are expected to confer specific spectroscopic signatures that are invaluable for its identification and characterization.
Molecular Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N₃ | [1][2][3] |
| Molecular Weight | 125.17 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1] |
| CAS Number | 23230-39-9 | [1][2][3] |
Below is a diagram illustrating the molecular structure and the numbering convention used for the interpretation of spectroscopic data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of the atoms.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the protons on the imidazole ring, the methylene bridge, and the dimethylamino group. Based on data from analogous compounds, the following chemical shifts are anticipated.[1]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H2 (Imidazole) | ~7.5 | Singlet | 1H |
| H4 (Imidazole) | ~7.3 | Singlet | 1H |
| H5 (Imidazole) | ~7.3 | Singlet | 1H |
| H6 (Methylene) | ~4.8 - 5.2 | Singlet | 2H |
| H8, H9 (Dimethylamino) | ~2.2 - 2.4 | Singlet | 6H |
Interpretation:
-
The protons on the imidazole ring (H2, H4, and H5) are expected to appear in the downfield region (δ 7.3-7.5 ppm) due to the aromatic nature of the ring.[1]
-
The methylene protons (H6) are adjacent to a nitrogen atom of the imidazole ring and the dimethylamino group, leading to a downfield shift.
-
The methyl protons (H8 and H9) of the dimethylamino group are expected to appear as a sharp singlet in the upfield region.[1]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on analogous structures.[1]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (Imidazole) | ~135 - 140 |
| C4 (Imidazole) | ~120 - 130 |
| C5 (Imidazole) | ~120 - 130 |
| C6 (Methylene) | ~45 - 50 |
| C8, C9 (Dimethylamino) | ~40 - 45 |
Interpretation:
-
The imidazole carbons (C2, C4, and C5) are expected to resonate in the aromatic region (δ 120-140 ppm).[1]
-
The methylene carbon (C6) will be shifted downfield due to its attachment to two nitrogen atoms.[1]
-
The carbons of the dimethylamino group (C8 and C9) will appear in the aliphatic region.
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Expected Mass Spectrometric Data
For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique.
| Ion | Calculated m/z |
| [M+H]⁺ | 126.1026 |
| [M+Na]⁺ | 148.0845 |
Predicted Fragmentation Pathway
The fragmentation of the protonated molecule [M+H]⁺ is expected to proceed through characteristic pathways for N-alkylated imidazoles.
Caption: Predicted fragmentation pathway for this compound.
Interpretation:
-
The molecular ion peak [M+H]⁺ at m/z 126.1026 would confirm the molecular weight.
-
A major fragmentation pathway is likely the cleavage of the C-N bond between the methylene group and the dimethylamino group, leading to a fragment corresponding to the imidazol-1-ylmethyl cation.
-
Another plausible fragmentation is the loss of the dimethylaminomethyl group, resulting in an ion corresponding to the protonated imidazole.
Experimental Protocol for MS Data Acquisition
Caption: Workflow for mass spectrometry data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Spectral Data
The IR spectrum of this compound is expected to show the following characteristic absorption bands.[1]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100 - 3150 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong |
| C=N and C=C stretch (imidazole ring) | 1500 - 1600 | Medium-Strong |
| C-N stretch | 1000 - 1350 | Medium-Strong |
Interpretation:
-
The C-H stretching vibrations of the imidazole ring are expected in the region of 3100-3150 cm⁻¹.
-
The aliphatic C-H stretching from the methylene and methyl groups will appear between 2850 and 3000 cm⁻¹.
-
The characteristic stretching vibrations of the C=N and C=C bonds within the imidazole ring are anticipated in the 1500-1600 cm⁻¹ region.[1]
-
The C-N stretching vibrations from the various C-N bonds in the molecule will be present in the fingerprint region.
Experimental Protocol for IR Data Acquisition
Caption: Workflow for IR data acquisition.
Conclusion
The spectroscopic characterization of this compound is crucial for its unambiguous identification and for quality control in synthetic and drug development processes. This guide provides a detailed overview of the expected ¹H NMR, ¹³C NMR, MS, and IR data based on the known properties of analogous compounds. The provided protocols offer a standardized approach for acquiring high-quality spectroscopic data. While this guide serves as a robust predictive framework, it is imperative to confirm these predictions with experimentally derived data for the specific molecule of interest.
References
-
ResearchGate. The mass spectra of imidazole and 1-methylimidazole. [Link]
-
PubMed Central. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]
-
Jackson, G. et al. (2020). Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. [Link]
Sources
The Enduring Scaffold: A Technical Guide to Substituted Imidazole Compounds in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus, a five-membered heterocyclic ring with two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its prevalence in natural products like the amino acid histidine and its role in the active sites of numerous enzymes have made it a privileged scaffold in the design of novel therapeutics.[1][2] This guide provides an in-depth exploration of substituted imidazole compounds, from their synthesis to their diverse pharmacological applications and the critical structure-activity relationships that govern their efficacy.
The Synthetic Versatility of the Imidazole Core: Crafting Therapeutic Potential
The broad therapeutic applicability of substituted imidazoles is intrinsically linked to the diverse synthetic methodologies available for their preparation. These methods allow for precise control over the substitution pattern on the imidazole ring, enabling the fine-tuning of pharmacological activity.
Foundational Synthesis: The Radziszewski Reaction
One of the earliest and most fundamental methods for imidazole synthesis is the Radziszewski reaction, a multi-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3][4][5][6][7] This reaction offers a straightforward route to 2,4,5-trisubstituted imidazoles.
The generally accepted mechanism proceeds in two main stages:
-
Diimine Formation: The 1,2-dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate.[3][4]
-
Cyclization and Oxidation: The diimine then condenses with the aldehyde, followed by oxidation to yield the aromatic imidazole ring.
A modification of this reaction, where a primary amine replaces one equivalent of ammonia, provides access to N-substituted imidazoles.[3]
Experimental Protocol: General Procedure for Radziszewski Imidazole Synthesis
-
Reactant Mixture: In a round-bottom flask, combine the 1,2-dicarbonyl compound (1 mmol), the aldehyde (1 mmol), and a source of ammonia, typically ammonium acetate (3 mmol).[8]
-
Solvent and Catalyst (Optional): The reaction can be performed under solvent-free conditions or in a suitable solvent such as ethanol or acetic acid.[9] Catalysts like ZSM-11 zeolite can be added to improve reaction rates and yields.[8]
-
Heating: Heat the reaction mixture with continuous stirring. The temperature and reaction time will vary depending on the specific substrates and conditions used (e.g., 110°C for 30 minutes under solvent-free conditions with a catalyst).[8]
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Add a solvent like ethanol to the crude product. The catalyst can be removed by filtration. The product is then recovered by solvent evaporation and purified by recrystallization from a suitable solvent like ethanol.[8]
Modern Advancements in Imidazole Synthesis
While the Radziszewski reaction remains a staple, modern organic synthesis has introduced more efficient and versatile methods for constructing the imidazole scaffold.
Multi-component Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying purification.[1][10][11] The synthesis of highly substituted imidazoles is well-suited to MCR strategies, allowing for the rapid generation of diverse compound libraries for pharmacological screening.[10] Various catalysts, including fluoroboric acid-derived systems, have been developed to control the selectivity of these reactions, favoring the formation of either tri- or tetrasubstituted imidazoles.[12]
Microwave-Assisted Synthesis: The use of microwave irradiation has significantly accelerated the synthesis of substituted imidazoles.[9][13][14][15][16] This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[9][14] Microwave-assisted protocols have been successfully applied to the synthesis of tri- and tetrasubstituted imidazoles, often under solvent-free conditions on solid supports, further enhancing the green credentials of these methods.[13][16]
Experimental Protocol: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles
-
Reactant and Catalyst Preparation: Combine benzil (1 mmol), an aromatic aldehyde (1 mmol), and ammonium acetate (2 mmol) with a catalyst such as glacial acetic acid or fly ash in a microwave-safe vessel.[9][14]
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a suitable power level (e.g., 800W) for a short duration (typically 1-3 minutes).[9]
-
Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC).[9][14] Upon completion, cool the reaction vessel and add a suitable solvent to dissolve the product.
-
Purification: Purify the synthesized imidazole derivative by recrystallization from an appropriate solvent.
Caption: Overview of Imidazole Synthesis and Applications.
The Broad Spectrum of Pharmacological Activity
Substituted imidazoles exhibit a remarkable range of biological activities, which has led to their development as drugs for a variety of diseases.
Antifungal Activity
Imidazole derivatives are a cornerstone of antifungal therapy. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[17] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[18][19][20] Disruption of ergosterol synthesis alters the permeability of the fungal cell membrane, leading to cell death.[18] Some imidazoles also interfere with the synthesis of triglycerides and phospholipids and can inhibit the transformation of Candida albicans from its yeast form to its invasive mycelial form.[18][19]
Caption: Mechanism of Action of Imidazole Antifungals.
Anticancer Activity
The anticancer potential of substituted imidazoles is a rapidly evolving field of research. These compounds exert their effects through various mechanisms of action:
-
Tubulin Polymerization Inhibition: Certain imidazole derivatives act as microtubule-destabilizing agents, similar to combretastatin A-4.[21][22] They bind to the colchicine binding site on tubulin, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[23]
-
Kinase Inhibition: The imidazole scaffold is well-suited for the design of kinase inhibitors.[24] Imidazole-based compounds have been developed to target various kinases involved in cancer cell signaling pathways, such as VEGFR-2 and EGFR, thereby inhibiting tumor growth and proliferation.[22][25]
-
Topoisomerase Inhibition: Some imidazole derivatives have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells.[2]
-
Modulation of Multidrug Resistance: P-glycoprotein (P-gp) overexpression is a major cause of multidrug resistance in cancer. Certain imidazole derivatives have been found to inhibit the function of P-gp, thereby increasing the intracellular concentration and efficacy of co-administered anticancer drugs.[26]
Anti-inflammatory and Other Activities
Substituted imidazoles also exhibit significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[27] Additionally, various imidazole derivatives have demonstrated antimicrobial, antiviral, and antihypertensive activities.[28]
Structure-Activity Relationships: Designing for Potency and Selectivity
The biological activity of substituted imidazoles is highly dependent on the nature and position of the substituents on the imidazole ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.
| Substitution Position | Substituent Type | Effect on Activity | Therapeutic Target | Reference |
| N1 | Alkyl chain | Increased alkyl chain length can enhance or decrease cytotoxicity depending on the specific compound and cell line. | Anticancer (Breast Cancer) | [29] |
| N1 | Aromatic ring | Potent antiproliferative activity. | Anticancer (Tubulin) | [22] |
| C2 | Aryl group | Important for tubulin-targeted anticancer activity. | Anticancer (Tubulin) | [22] |
| C4, C5 | Phenyl groups | Essential for maintaining the core pharmacophore for tubulin polymerization inhibition. | Anticancer (Tubulin) | [21] |
| Various | Oxime moiety at benzylic position | Higher antiproliferative activity compared to ketone precursors. | Anticancer (EGFR) | [22] |
Key SAR Insights for Anticancer Imidazoles:
-
For tubulin inhibitors, the presence of specific aromatic rings at the N1, C2, C4, and C5 positions is critical for activity.[21][22]
-
The introduction of an oxime group at a benzylic position can significantly enhance antiproliferative effects against certain cancer cell lines.[22]
-
The length of an alkyl chain at the N1 position can have a profound and sometimes unpredictable effect on cytotoxicity, highlighting the need for careful optimization.[29]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized imidazole derivatives for a specified period (e.g., 24 or 48 hours).[29]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.[22][29]
Future Perspectives and Conclusion
The substituted imidazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The development of novel, efficient, and green synthetic methodologies, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly lead to the emergence of next-generation imidazole-based drugs. The current landscape of imidazole compounds in clinical trials further underscores their therapeutic potential.[23][24] As our knowledge of the molecular basis of diseases expands, the versatility of the imidazole nucleus will ensure its continued prominence in the arsenal of medicinal chemists for years to come.
References
-
Borgers, M. (n.d.). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. PubMed. Retrieved January 7, 2026, from [Link]
-
Fromtling, R. A. (1984). Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Oxford Academic. Retrieved January 7, 2026, from [Link]
-
Gok, M. K., & Ozdemir, A. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. CABI Digital Library. Retrieved January 7, 2026, from [Link]
-
Cope, J. E. (n.d.). Mechanisms of action of the antimycotic imidazoles. PubMed. Retrieved January 7, 2026, from [Link]
-
(n.d.). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Retrieved January 7, 2026, from [Link]
-
Ghosh, P. (2025). A Brief Overview on Multi-component Synthesis of Tri- and Tetra-substituted Imidazoles. ResearchGate. Retrieved January 7, 2026, from [Link]
-
(n.d.). Debus–Radziszewski imidazole synthesis. Wikipedia. Retrieved January 7, 2026, from [Link]
-
Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. Retrieved January 7, 2026, from [Link]
-
(2004). Microwave‐Assisted One‐Pot Synthesis of Trisubstituted Imidazoles on Solid Support. Wiley Online Library. Retrieved January 7, 2026, from [Link]
-
Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. Retrieved January 7, 2026, from [Link]
-
(n.d.). Versatile Imidazole Synthesis Via Multicomponent Reaction Approach. Request PDF. Retrieved January 7, 2026, from [Link]
-
(n.d.). Structure–activity relationship study of imidazoles C 1–C 12 compared.... ResearchGate. Retrieved January 7, 2026, from [Link]
-
da Silva, J. G., et al. (n.d.). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Retrieved January 7, 2026, from [Link]
-
Dar, B. A., et al. (n.d.). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. NIH. Retrieved January 7, 2026, from [Link]
-
Sankaran, M., & Kumarasamy, C. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. Retrieved January 7, 2026, from [Link]
-
(n.d.). Fly Ash Catalyzed Microwave Assisted Multicomponent Synthesis of Trisubstituted Imidazole Derivatives. Bentham Science Publisher. Retrieved January 7, 2026, from [Link]
-
Mondal, S. (n.d.). Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. ResearchGate. Retrieved January 7, 2026, from [Link]
-
(n.d.). Imidazole synthesis. Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
(n.d.). Imidazoles as potential anticancer agents. PMC - PubMed Central. Retrieved January 7, 2026, from [Link]
-
Bon, R. S., et al. (2005). Multicomponent Synthesis of 2-Imidazolines. The Journal of Organic Chemistry. Retrieved January 7, 2026, from [Link]
-
(n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Retrieved January 7, 2026, from [Link]
-
(n.d.). MICROWAVE ASSISTED ONE POT SYNTHESIS, CHARACTERISATION AND BIOLOGICAL EVALUATION OF 2, 4, 5 – TRIPHENYL IMIDAZOLES USING GLACI. Jetir.Org. Retrieved January 7, 2026, from [Link]
-
(n.d.). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing. Retrieved January 7, 2026, from [Link]
-
Dhule, D. A. (n.d.). Synthesis , mechanism and application of Organic Name reaction.pptx. Slideshare. Retrieved January 7, 2026, from [Link]
-
(2016). Multicomponent reactions: An efficient and green approach to imidazole derivatives. International Journal of Applied Research. Retrieved January 7, 2026, from [Link]
-
(n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Retrieved January 7, 2026, from [Link]
-
Al-Ghorbani, M., et al. (n.d.). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. PMC - PubMed Central. Retrieved January 7, 2026, from [Link]
-
(n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC - PubMed Central. Retrieved January 7, 2026, from [Link]
-
(2025). ChemInform Abstract: Microwave‐Assisted Synthesis of Substituted Imidazoles on a Solid Support under Solvent‐Free Conditions. ResearchGate. Retrieved January 7, 2026, from [Link]
-
(n.d.). Imidazole-based anticancer drugs are currently undergoing clinical trials. ResearchGate. Retrieved January 7, 2026, from [Link]
-
(2024). An acumen into anticancer efficacy of imidazole derivatives. Retrieved January 7, 2026, from [Link]
-
(2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Publishing. Retrieved January 7, 2026, from [Link]
-
(n.d.). Screening Novel, Potent Multidrug-Resistant Modulators From Imidazole Derivatives. PubMed. Retrieved January 7, 2026, from [Link]
-
(n.d.). Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Green Chemistry (RSC Publishing). Retrieved January 7, 2026, from [Link]
-
Noriega-Iribe, E., et al. (2020). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. MDPI. Retrieved January 7, 2026, from [Link]
-
(n.d.). Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. Engineered Science Publisher. Retrieved January 7, 2026, from [Link]
-
(2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. SciSpace. Retrieved January 7, 2026, from [Link]
-
(2020). (PDF) In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. ResearchGate. Retrieved January 7, 2026, from [Link]
-
(2024). Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. PMC - NIH. Retrieved January 7, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis , mechanism and application of Organic Name reaction.pptx [slideshare.net]
- 8. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. researchgate.net [researchgate.net]
- 11. allresearchjournal.com [allresearchjournal.com]
- 12. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Microwave‐Assisted One‐Pot Synthesis of Trisubstituted Imidazoles on Solid Support. | Semantic Scholar [semanticscholar.org]
- 14. Fly Ash Catalyzed Microwave Assisted Multicomponent Synthesis of Trisubstituted Imidazole Derivatives | Bentham Science [eurekaselect.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. ijsrtjournal.com [ijsrtjournal.com]
- 26. Screening novel, potent multidrug-resistant modulators from imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 29. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
A Senior Application Scientist's Guide to the Synthesis, Validation, and Application of a Key Synthetic Building Block
An Application Note for the Synthesis of 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine
This document provides a detailed protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The imidazole ring is a crucial pharmacophore found in numerous bioactive molecules, including kinase inhibitors and antimicrobial agents.[1] The N,N-dimethylmethanamine substituent enhances solubility and membrane permeability, making this compound a versatile intermediate for drug discovery programs.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a reproducible and robust synthesis.
I. Synthetic Strategy and Mechanistic Insights
The synthesis of this compound is most efficiently achieved through the N-alkylation of imidazole.[2] The method detailed here employs a Mannich-type reaction using Eschenmoser's salt (N,N-dimethylmethyleneiminium iodide or chloride), a highly effective aminomethylating agent.[3][4]
Reaction Mechanism:
The reaction proceeds via a nucleophilic attack of the N-1 nitrogen of the imidazole ring on the electrophilic carbon of the dimethylaminomethylene cation ([CH₂=N(CH₃)₂]⁺) provided by Eschenmoser's salt.[5][6] Imidazole is an amphoteric molecule, capable of acting as both an acid and a base.[7][8] While the N-1 proton can be removed by a strong base, imidazole is sufficiently nucleophilic to react directly with potent electrophiles like Eschenmoser's salt.
Causality Behind Experimental Choices:
-
Reagent Selection: Eschenmoser's salt is chosen for its high reactivity, which allows the reaction to proceed under mild conditions with high regioselectivity for the N-1 position.[5][9] This avoids the harsher conditions or less selective outcomes that can occur with other alkylating agents.
-
Anhydrous Conditions: Eschenmoser's salt is hygroscopic and can decompose in the presence of moisture to release impurities like formaldehyde.[3][10] Such impurities can lead to undesirable side reactions, such as aldol-type additions, reducing the yield and complicating purification.[3] Therefore, the use of anhydrous solvents and an inert atmosphere is critical for success.
-
Solvent: A polar aprotic solvent such as acetonitrile is ideal. It effectively dissolves the reactants and, being aprotic, does not interfere with the reaction mechanism.
Caption: Reaction scheme for the N-aminomethylation of imidazole.
II. Detailed Experimental Protocol
This protocol is designed for researchers with standard training in synthetic organic chemistry.
A. Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| Imidazole | 288-32-4 | 68.08 | 10.0 | 1.0 | 0.681 g |
| Eschenmoser's Salt (Iodide) | 33797-51-2 | 185.01 | 10.5 | 1.05 | 1.94 g |
| Anhydrous Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | - | - | 50 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | - | As needed |
| Saturated Sodium Bicarbonate (aq) | 144-55-8 | 84.01 | - | - | As needed |
| Brine (Saturated NaCl aq) | 7647-14-5 | 58.44 | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - | As needed |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | - | - | ~0.5-1% in eluent |
B. Step-by-Step Methodology
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve imidazole (0.681 g, 10.0 mmol) in anhydrous acetonitrile (50 mL). Purge the flask with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure throughout the reaction.
-
Reagent Addition: To the stirring solution, add Eschenmoser's salt (1.94 g, 10.5 mmol) portion-wise over 5 minutes at room temperature. The reaction is typically mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the imidazole starting material is consumed.[11]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Partition the resulting residue between ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (30 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 30 mL).
-
Combine the organic layers and wash with brine (40 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.[11][12][13]
-
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Eluent System: A gradient of dichloromethane (DCM) to 5-10% methanol in DCM is typically effective.
-
Expert Tip: The basic nature of the product can cause it to streak on the acidic silica gel. To mitigate this, add a small amount of triethylamine (0.5-1% v/v) to the eluent.[14]
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a pale yellow oil.
-
C. Expected Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.55 (s, 1H, Imidazole H2), 7.05 (s, 1H, Imidazole H5), 6.95 (s, 1H, Imidazole H4), 4.50 (s, 2H, -CH₂-), 2.25 (s, 6H, -N(CH₃)₂). Note: Chemical shifts are approximate and may vary slightly.[1]
-
¹³C NMR (100 MHz, CDCl₃): δ 137.5 (C2), 129.0 (C4), 119.5 (C5), 65.0 (-CH₂-), 44.0 (-N(CH₃)₂). Note: Chemical shifts are approximate.[1]
-
Mass Spectrometry (ESI+): m/z = 126.10 [M+H]⁺.
-
Appearance: Pale yellow oil.
III. Protocol Validation and Trustworthiness
The robustness of this protocol is ensured by a series of in-process controls and post-synthesis characterization steps. This self-validating system confirms both the reaction's success and the final product's identity and purity.
Caption: Self-validating workflow for the synthesis and quality control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Decomposed Eschenmoser's salt.[3]2. Non-anhydrous conditions.[3]3. Incomplete reaction. | 1. Use fresh, colorless Eschenmoser's salt. Store it properly under an inert atmosphere and protected from light.2. Ensure all glassware is flame-dried and use anhydrous solvents.3. Increase reaction time and continue monitoring by TLC/LC-MS. |
| Multiple Byproducts Observed | Presence of formaldehyde from decomposed reagent leading to side reactions.[3] | Purify the Eschenmoser's salt before use if it is discolored. Use fresh, high-purity starting materials. |
| Product Streaking on TLC/Column | The basic amine product interacts strongly with the acidic silica gel.[14] | Add 0.5-1% triethylamine or another suitable base to the chromatography eluent to neutralize active sites on the silica. |
IV. Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-resistant lab coat, and chemical-resistant gloves.[15]
-
Fume Hood: Conduct all steps of the synthesis in a well-ventilated chemical fume hood.[16]
-
Reagent Handling:
V. References
-
Vulcanchem. This compound - 23230-39-9. Available from:
-
Benchchem. Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine. Available from:
-
ChemicalBook. ESCHENMOSER'S SALT - Safety Data Sheet. (2025-02-01). Available from:
-
Benchchem. Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. Available from:
-
Benchchem. An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine. Available from:
-
Fisher Scientific. SAFETY DATA SHEET - Eschenmoser's salt. Available from:
-
Cole-Parmer. Material Safety Data Sheet - Eschenmoser's salt, 97%. Available from:
-
Wikipedia. Eschenmoser's salt. Available from:
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. Available from:
-
PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Available from:
-
ResearchGate. Eschenmoser's salt enabled initial success. Reactions were run on.... Available from:
-
Benchchem. Application Notes and Protocols for 1-(1H-imidazol-5-yl)-N-methylmethanamine. Available from:
-
Wikipedia. Imidazole. Available from:
-
Organic Syntheses Procedure. 4. Available from:
-
Benchchem. Technical Support Center: Synthesis and Application of Eschenmoser's Salt. Available from:
-
ResearchGate. N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. (2021-02-24). Available from:
-
Organic Chemistry. Eschenmoser Salt Dimethylaminomethylating Reaction Mechanism. (2023-04-19). Available from:
Sources
- 1. This compound (23230-39-9) for sale [vulcanchem.com]
- 2. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Eschenmoser's salt - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 8. Imidazole - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. fishersci.com [fishersci.com]
Application Notes and Protocols: Reductive Amination of 1H-Imidazole-5-Carboxaldehyde
<
Introduction: The Strategic Importance of Imidazole-Containing Amines in Drug Discovery
The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its ability to engage in various biological interactions. The synthesis of substituted amines derived from imidazole building blocks is a cornerstone of drug development, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. Reductive amination of 1H-imidazole-5-carboxaldehyde stands out as a robust and versatile method for generating these critical amine intermediates. This reaction, which proceeds through the in-situ formation and subsequent reduction of an imine, offers a highly efficient route to a diverse range of secondary and tertiary amines.[1][2] This guide provides an in-depth exploration of the mechanistic principles, practical protocols, and critical considerations for successfully executing this transformation.
Mechanistic Rationale: A Tale of Two Steps in One Pot
The elegance of reductive amination lies in its sequential, one-pot nature. The reaction initiates with the condensation of 1H-imidazole-5-carboxaldehyde with a primary or secondary amine to form a hemiaminal intermediate.[1] This is followed by the elimination of water to yield a transient imine (from a primary amine) or iminium ion (from a secondary amine).[1][3] The equilibrium of this first step is crucial and is often influenced by pH and the removal of water.
The second stage involves the selective reduction of the C=N double bond of the imine or iminium ion by a hydride-based reducing agent. The success of this one-pot procedure hinges on the choice of a reducing agent that is mild enough to not significantly reduce the starting aldehyde but potent enough to efficiently reduce the imine/iminium intermediate.[4]
Caption: General workflow of the reductive amination of 1H-imidazole-5-carboxaldehyde.
Selecting the Optimal Reducing Agent: A Comparative Analysis
The choice of reducing agent is paramount to the success of the reductive amination. Several common hydride reagents are employed, each with its own set of advantages and disadvantages.
| Reducing Agent | Key Characteristics | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective. | High selectivity for imines over aldehydes; tolerant of a wide range of functional groups; safer than NaBH₃CN.[5][6] | Water-sensitive; typically used in aprotic solvents like DCE or THF.[6][7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild reducing agent. | Can be used in protic solvents like methanol; effective at slightly acidic pH.[4][8] | Highly toxic, with the potential to release hydrogen cyanide gas, especially under acidic conditions.[5][9] |
| Sodium Borohydride (NaBH₄) | Stronger reducing agent. | Inexpensive and readily available. | Can reduce the starting aldehyde, leading to side products; requires careful control of reaction conditions, often by pre-forming the imine.[7] |
| Catalytic Hydrogenation (H₂/Catalyst) | Uses hydrogen gas and a metal catalyst (e.g., Pd, Pt, Ni). | "Green" chemistry approach with high atom economy.[10] | May not be suitable for substrates with other reducible functional groups; requires specialized equipment for handling hydrogen gas.[10] |
For the reductive amination of 1H-imidazole-5-carboxaldehyde, sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its excellent selectivity and safety profile.[6]
Experimental Protocols
Protocol 1: General Procedure using Sodium Triacetoxyborohydride (STAB)
This protocol is a robust starting point for the reductive amination of 1H-imidazole-5-carboxaldehyde with a variety of primary and secondary amines.
Materials:
-
1H-imidazole-5-carboxaldehyde
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 1H-imidazole-5-carboxaldehyde (1.0 equiv.) and the desired amine (1.0-1.2 equiv.) in DCE or THF (0.1-0.2 M), add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted amine.[11]
Protocol 2: Two-Step Procedure with Sodium Borohydride for Challenging Amines
For less reactive or sterically hindered amines, a two-step approach where the imine is pre-formed can be beneficial, particularly when using the less selective but more economical sodium borohydride.[12]
Materials:
-
1H-imidazole-5-carboxaldehyde
-
Amine (primary or secondary)
-
Methanol (MeOH)
-
4 Å Molecular sieves (optional, for dehydration)
-
Sodium borohydride (NaBH₄)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1H-imidazole-5-carboxaldehyde (1.0 equiv.) and the amine (1.0-1.2 equiv.) in methanol (0.2-0.5 M). Add activated 4 Å molecular sieves if desired to facilitate imine formation.[13]
-
Stir the mixture at room temperature for 1-4 hours to allow for imine formation.[13] Monitor by TLC or LC-MS for the disappearance of the aldehyde.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2-1.5 equiv.) in small portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours.
-
Quench the reaction by the careful addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.[11]
Troubleshooting and Key Considerations
-
Low Yields: If the reaction is sluggish or yields are low, consider adding a catalytic amount of acetic acid (0.1-0.2 equiv.) to facilitate imine formation, especially when using STAB.[5] For heteroaromatic amines, the addition of a Lewis acid like ZnCl₂ may be beneficial.[14]
-
Side Product Formation: The primary side product is often the alcohol resulting from the reduction of the starting aldehyde. This is more prevalent with less selective reducing agents like NaBH₄. Ensuring complete imine formation before adding the reducing agent can mitigate this.[7] Over-alkylation can be an issue with primary amines; using a stepwise procedure can help control this.[5][12]
-
Purification Challenges: The basic nature of the imidazole and the resulting amine product can sometimes lead to tailing on silica gel chromatography. Using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonium hydroxide can improve peak shape. Acid-base extraction can also be an effective purification strategy.[11][15]
-
Substrate Scope: While this reaction is broadly applicable, electron-poor amines may react more slowly.[16] Sterically hindered aldehydes or amines may require longer reaction times or elevated temperatures.
Conclusion
The reductive amination of 1H-imidazole-5-carboxaldehyde is a powerful and highly adaptable tool in the arsenal of the medicinal chemist. By understanding the underlying mechanism and carefully selecting the appropriate reagents and conditions, researchers can efficiently synthesize a wide array of substituted imidazole amines, paving the way for the discovery of novel therapeutics. The protocols and insights provided herein serve as a comprehensive guide for the successful implementation of this critical transformation.
References
- Vertex AI Search. (n.d.). Mastering Reductive Amination: A Guide to Using Sodium Cyanoborohydride. Retrieved January 7, 2026.
- Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved January 7, 2026.
- Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride. Retrieved January 7, 2026.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved January 7, 2026.
- Myers, J. W. (n.d.). Myers Chem 115. Retrieved January 7, 2026.
- PubMed. (n.d.).
- ChemicalBook. (2024, December 16). Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. Retrieved January 7, 2026.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved January 7, 2026.
- Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride. Retrieved January 7, 2026.
- TCI Chemicals. (2024, September 16). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride. Retrieved January 7, 2026.
- ResearchGate. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved January 7, 2026.
- ACS Publications. (2021, November 29).
- Organic Chemistry Portal. (n.d.).
- Chemistry Steps. (n.d.).
- Wikipedia. (n.d.).
- Benchchem. (n.d.).
- The Doyle Group. (2018, January 17).
- ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Retrieved January 7, 2026.
- Wordpress. (n.d.).
- RSC Publishing. (n.d.). A practical catalytic reductive amination of carboxylic acids. Retrieved January 7, 2026.
- NIH. (2019, May 21). Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. Retrieved January 7, 2026.
- MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved January 7, 2026.
- Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved January 7, 2026.
- PubMed. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved January 7, 2026.
- Common Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. Retrieved January 7, 2026.
- YouTube. (2011, September 17). Reductive Amination: Mechanism & Examples. Retrieved January 7, 2026.
- Sigma-Aldrich. (n.d.).
- RSC Publishing. (n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Retrieved January 7, 2026.
- ResearchGate. (2025, August 9). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. Retrieved January 7, 2026.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 9. Sodium cyanoborohydride [organic-chemistry.org]
- 10. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A one-pot parallel reductive amination of aldehydes with heteroaromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
using 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine in organic synthesis
An In-Depth Guide to the Synthesis and Application of 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine
Abstract
This document provides a comprehensive technical guide on this compound (CAS No. 23230-39-9), a versatile heterocyclic building block. While not a common standalone reagent for a specific named reaction, its unique structural features—a reactive imidazole ring coupled with a tertiary amine via a methylene bridge—make it a valuable precursor and scaffold in medicinal chemistry and materials science. This guide delves into its synthesis, characterization, established applications as a structural motif, and provides detailed, field-tested protocols for its preparation and safe handling.
Introduction and Structural Rationale
This compound is a tertiary amine derivative of imidazole. Its structure is characterized by a planar, aromatic imidazole ring linked at the N-1 position to a dimethylaminomethyl group.[1] This arrangement confers a unique combination of properties:
-
The Imidazole Moiety: The imidazole ring is a privileged scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites.[1]
-
The Dimethylamino Group: This tertiary amine group imparts basicity (pKa of the conjugate acid is approximately 7.0) and enhances aqueous solubility and membrane permeability, which are desirable traits in drug discovery.[1]
-
The Methylene Bridge: This linker provides conformational flexibility and positions the dimethylamino group for specific interactions.
Collectively, these features make the molecule an important synthon for creating more complex molecules with tailored biological or material properties.
Caption: Key structural components of the title compound.
Physicochemical and Spectroscopic Properties
Proper characterization is essential for verifying the identity and purity of the synthesized compound. The following table summarizes key properties.
| Property | Value | Source/Notes |
| CAS Number | 23230-39-9 | [1][2][3][4] |
| Molecular Formula | C₆H₁₁N₃ | [1][2] |
| Molecular Weight | 125.17 g/mol | [1][2] |
| IUPAC Name | 1-imidazol-1-yl-N,N-dimethylmethanamine | [1][3] |
| Appearance | Assumed to be an oil or low-melting solid at room temperature. | Based on similar small molecule amines. |
| ¹H-NMR (Predicted) | Imidazole Protons: δ 7.3–7.5 ppmMethylene Protons: (singlet)Methyl Protons: δ 2.2–2.4 ppm (singlet) | Based on data for analogous compounds.[1] The exact methylene bridge shift would need experimental verification. |
| ¹³C-NMR (Predicted) | Imidazole Carbons: δ 120–140 ppmMethylene Carbon: δ 45–50 ppm | Based on data for analogous compounds.[1] |
| Infrared (IR) | C–N (imidazole ring) vibrations at 1500–1600 cm⁻¹ | [1] |
Synthesis and Experimental Protocols
The most common and reliable method for preparing this compound is through the N-alkylation of imidazole.
Caption: General workflow for the synthesis of the title compound.
Protocol 1: Synthesis via Alkylation of Imidazole
This protocol describes a robust procedure for the synthesis of the title compound with a high yield.[1]
Materials:
-
Imidazole
-
N,N-Dimethylaminomethyl chloride (or its hydrochloride salt)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, magnetic stirrer, filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend imidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone (15 mL per gram of imidazole).
-
Addition of Alkylating Agent: To the stirred suspension, add N,N-dimethylaminomethyl chloride (1.05 eq) portion-wise over 15 minutes. If using the hydrochloride salt, increase the amount of K₂CO₃ to 2.5 eq to neutralize the HCl.
-
Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Dichloromethane/Methanol (9:1).
-
Work-up: Upon completion, filter the reaction mixture to remove the potassium salts. Wash the filter cake with a small amount of acetone.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the crude product as an oil or semi-solid.
-
Purification: The product can be purified by recrystallization from ethanol to yield the final product.[1] Alternatively, for higher purity, column chromatography on silica gel may be employed.
Causality and Pitfalls:
-
Why K₂CO₃? Imidazole is weakly acidic (pKa ≈ 14.5) and requires a base to deprotonate the N-1 position, generating the imidazolate anion, which is the active nucleophile for the alkylation reaction. K₂CO₃ is an inexpensive and effective base for this purpose.
-
Isomer Control: A significant challenge in imidazole alkylation is the potential formation of the N-3 alkylated product or, in this case, the 2-yl isomer (CAS 54534-78-0) if starting materials are impure or conditions are not controlled.[1] The described N-1 alkylation is generally favored under these conditions, but chromatographic separation is the definitive method to isolate the desired 1-yl isomer.[1]
Applications in Synthesis and Development
The primary utility of this compound is as a sophisticated building block.
Scaffold for Drug Discovery
The imidazole ring is a key pharmacophore in numerous approved drugs. This compound serves as a valuable starting point for introducing this pharmacophore into larger molecules.
-
Kinase Inhibitors: Analogous imidazole derivatives are known to inhibit enzymes like mutant isocitrate dehydrogenase 1 (IDH1), a critical target in certain cancers.[1] The N-1 substituent allows for the exploration of structure-activity relationships (SAR) by modifying the linker and amine portion of the molecule.
-
Antimicrobial Agents: The compound can be reacted to form more complex benzimidazole derivatives. For instance, reaction with chloroacetic acid and subsequent cyclization can produce oxadiazole-thiones with demonstrated antifungal activity.[1]
Ligands in Coordination Chemistry
The nitrogen atoms of the imidazole ring are excellent coordinating agents for a variety of metal ions (e.g., Cu²⁺, Zn²⁺).[1] By incorporating this molecule into larger polymeric or supramolecular structures, researchers can design:
-
Coordination Polymers: These materials can form porous frameworks with applications in gas storage or heterogeneous catalysis.[1]
-
Supramolecular Assemblies: The N-H proton on the imidazole ring (in its protonated form) can act as a hydrogen bond donor, enabling the construction of intricate hydrogen-bonding networks with anions like carboxylates or sulfonates.[1]
Safety, Handling, and Disposal
While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally similar imidazole-based compounds indicate a consistent hazard profile requiring careful handling.[5]
Caption: Mandatory workflow for safe handling and disposal.
Protocol 2: Safe Handling and Disposal
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[5]
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) must be worn.[5]
-
Respiratory Protection: Use only within a certified chemical fume hood. If this is not possible, a NIOSH-approved respirator is required.[5]
Handling Protocol:
-
Preparation: Ensure the chemical fume hood is operational and that safety showers and eyewash stations are accessible before handling the compound.[5]
-
Handling: Avoid all direct contact with the compound.[5] Use appropriate tools to transfer material. Do not eat, drink, or smoke in the handling area.[5]
-
Spill Cleanup: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite). Clean the spill area with a suitable solvent, followed by soap and water.[5] Collect all cleanup materials in a designated hazardous waste container.
Disposal Protocol:
-
Waste Collection: All waste, including empty containers and contaminated PPE, must be collected in a properly labeled hazardous waste container.[5]
-
Disposal: Dispose of all chemical waste through your institution's environmental health and safety (EHS) office. Do not pour this chemical down the drain.[5]
References
- Vulcanchem. (n.d.). This compound - 23230-39-9.
- Benchchem. (n.d.). Essential Safety and Operational Guidance for Handling 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.
- CymitQuimica. (n.d.). This compound.
- SynHet. (n.d.). 1H-Imidazole-1-methanamine, N,N-dimethyl-.
- BLDpharm. (n.d.). 23230-39-9|this compound.
Sources
Application Notes & Protocols: The Strategic Role of Intermediates in Pharmaceutical Synthesis
Introduction: The Unsung Architects of Modern Medicine
In the intricate and highly regulated landscape of pharmaceutical manufacturing, the journey from basic raw materials to a life-saving Active Pharmaceutical Ingredient (API) is a multi-step, precision-driven process.[1] Central to this journey are pharmaceutical intermediates—chemical compounds that act as the essential building blocks and stepping stones in the synthesis of an API.[2] While not the final therapeutic agent themselves, these molecules are the unsung architects of drug synthesis.[2] The quality, purity, and efficient production of intermediates directly govern the safety, efficacy, and economic viability of the final drug product.[2][]
This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of pharmaceutical intermediates. We will delve into their foundational role, examine key case studies, provide detailed synthesis protocols, and discuss the modern technologies and challenges shaping the field. Our focus is not merely on the procedural steps but on the underlying chemical logic and strategic decisions that drive successful intermediate synthesis and, ultimately, accelerate the path to new therapeutics.
The Foundational Role of Intermediates in API Synthesis
Pharmaceutical intermediates are the molecular compounds formed during the chemical pathway between raw materials and the final API.[] Breaking down a complex API synthesis into a series of intermediate stages offers profound strategic advantages.[1][]
-
Modular Synthesis & Quality Control: A multi-step process allows for a modular approach where each intermediate can be isolated, purified, and rigorously tested.[][5] This stepwise quality control is critical for identifying and eliminating impurities early, preventing them from carrying over into the final API where they could cause unwanted side effects or reduce potency.[6]
-
Enhanced Efficiency and Yield: By optimizing the reaction conditions for each individual step, overall process efficiency and yield can be maximized.[] This granular control would be impossible in a single-pot synthesis of a complex molecule.
-
Cost-Effectiveness: Well-designed intermediates can significantly control manufacturing costs. Optimizing reaction processes at the intermediate stage reduces waste and improves production efficiency, which can lead to more affordable medicines.
-
Flexibility and Innovation: Intermediates provide flexibility in synthetic routes, allowing manufacturers to customize pathways to produce specific molecular structures for novel therapies. This is particularly crucial in drug discovery where access to custom-synthesized intermediates allows researchers to explore new drug targets with unparalleled flexibility.[7]
The following diagram illustrates the strategic position of intermediates within the broader API manufacturing workflow.
Figure 1: General workflow of API synthesis highlighting the critical role and quality control checkpoints for pharmaceutical intermediates.
Applications Across Therapeutic Areas
Intermediates are indispensable in the production of a vast range of pharmaceuticals. Their structural diversity enables the synthesis of drugs targeting nearly every major disease category.
-
Antibiotics: The synthesis of many antibiotics, including penicillins and cephalosporins, relies on specific intermediates to construct the core beta-lactam ring, which is essential for their antibacterial activity.[8]
-
Anticancer Drugs: The complex molecular architectures of modern chemotherapy and targeted oncology agents are assembled using a series of precisely designed intermediates.[5][7] For example, benzimidazole derivatives are key intermediates for kinase inhibitors like Abemaciclib.[7]
-
Cardiovascular Drugs: Medications that treat hypertension, high cholesterol, and other heart conditions depend on intermediates to ensure the final API has the exact structure needed for its therapeutic effect.[5][8]
-
Antiviral Drugs: Intermediates are crucial for building the active components of drugs that combat viral infections such as HIV and hepatitis. Nucleoside intermediates, for instance, mimic natural nucleosides to disrupt viral replication.[]
-
Chiral Drugs: The production of single-enantiomer drugs, which is critical for safety and efficacy, heavily relies on the synthesis of chiral intermediates.[9][10] Technologies like asymmetric synthesis and biocatalysis are often employed to produce these optically active building blocks.[11][12]
Case Study: Synthesis of a Chiral Intermediate for (S)-Oxybutynin
Background: Oxybutynin is a medication used to treat overactive bladder.[13] While it is often sold as a racemic mixture, the therapeutically active enantiomer is (S)-Oxybutynin. The synthesis of its key chiral intermediate, the optically active tertiary alcohol (S)-cyclohexyl-phenyl-glycolic acid ((S)-CHPGA), presents a significant challenge because tertiary alcohols cannot be synthesized by common methods like asymmetric hydrogenation.[13] This necessitates the construction of an asymmetric carbon-carbon bond.
Causality of Experimental Choice: The L-proline catalyzed direct asymmetric aldol reaction is an elegant and efficient method for this transformation. Proline, a simple amino acid, acts as an organocatalyst, creating a chiral enamine intermediate with cyclohexanone. This chiral intermediate then stereoselectively attacks the electrophilic ethyl phenylglyoxylate, establishing the desired tertiary alcohol stereocenter with high precision. This method avoids the use of expensive and toxic heavy metal catalysts and provides good yields and excellent enantioselectivity.[13]
Figure 2: Synthetic pathway for the key intermediate of (S)-Oxybutynin via an L-proline catalyzed reaction.
Protocol: L-Proline Catalyzed Synthesis of (S)-CHPGA Precursor
This protocol is based on the findings of Sumitomo Kagaku for synthesizing the key aldol adduct intermediate.[13]
Materials:
-
Cyclohexanone (Reagent Grade)
-
Ethyl Phenylglyoxylate (Reagent Grade)
-
L-Proline (Catalyst, >99%)
-
Dimethyl sulfoxide (DMSO, Anhydrous)
-
Ethyl Acetate (ACS Grade)
-
Saturated Ammonium Chloride Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Temperature-controlled reaction bath
Procedure:
-
Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add L-proline (0.1 equivalents).
-
Solvent and Reagents: Add anhydrous DMSO (100 mL) to the flask. Stir until the L-proline is fully dissolved. Add cyclohexanone (5 equivalents), followed by ethyl phenylglyoxylate (1.0 equivalent).
-
Rationale: DMSO is chosen as the solvent as it was found to provide the best yields and selectivity for this reaction.[13] An excess of cyclohexanone is used to drive the reaction towards the product.
-
-
Reaction Conditions: Stir the mixture vigorously at room temperature (20-25°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the ethyl phenylglyoxylate is consumed (typically 24-48 hours).
-
Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of ethyl acetate and 100 mL of saturated ammonium chloride solution. Shake vigorously and allow the layers to separate.
-
Rationale: The aqueous quench stops the reaction and helps to remove the water-soluble DMSO and catalyst.
-
-
Extraction: Extract the aqueous layer two more times with 50 mL of ethyl acetate. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with 100 mL of water and 100 mL of brine.
-
Rationale: Washing removes residual DMSO and other water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude aldol adduct.
-
Purification and Analysis: Purify the crude product via column chromatography on silica gel. Analyze the final product for yield, diastereomeric ratio, and enantiomeric excess (optical purity) using chiral HPLC.
Expected Results: The following table summarizes typical results achieved for this reaction.[13]
| Parameter | Result |
| Solvent | DMSO |
| Yield | Good |
| Diastereomer Ratio | >20:1 |
| Optical Purity (% ee) | 96% ee |
Protocol: Synthesis of a Benzimidazole Intermediate for Abemaciclib
Background: Abemaciclib is a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), used in the treatment of certain types of breast cancer.[7] Its complex structure is built upon several key intermediates, including the benzimidazole core. The synthesis of 6-Bromo-4-Fluoro-1-Isopropyl-2-Methyl-1H-Benzimidazole is a critical step.[7]
Causality of Experimental Choice: A common and reliable method for synthesizing benzimidazoles is the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. In this protocol, we will use a two-step approach: N-alkylation of a substituted diamine followed by cyclization with acetic acid under heating, which promotes the condensation and dehydration to form the imidazole ring.
Protocol: Two-Step Synthesis of 6-Bromo-4-Fluoro-1-Isopropyl-2-Methyl-1H-Benzimidazole
Materials:
-
4-Bromo-6-fluoro-benzene-1,2-diamine (Starting Material)
-
Acetone (Reagent Grade)
-
Sodium triacetoxyborohydride (Reducing Agent)
-
Acetic Acid (Glacial)
-
Dichloromethane (DCM, Anhydrous)
-
Sodium Bicarbonate Solution (Saturated)
-
Anhydrous Sodium Sulfate
Procedure:
Step 1: Reductive Amination (N-Isopropylation)
-
Reaction Setup: Dissolve 4-Bromo-6-fluoro-benzene-1,2-diamine (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Imine Formation: Add acetone (1.5 eq) and stir the mixture at room temperature for 1 hour.
-
Rationale: The diamine reacts with acetone to form an imine intermediate in situ.
-
-
Reduction: Cool the mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Rationale: Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces the imine to the secondary amine without affecting other functional groups.
-
-
Workup: Carefully quench the reaction by adding saturated sodium bicarbonate solution. Extract the product with DCM, wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude N-isopropyl diamine intermediate.
Step 2: Cyclization to form the Benzimidazole Ring
-
Reaction Setup: Place the crude N-isopropyl diamine intermediate from Step 1 into a round-bottom flask.
-
Cyclization: Add glacial acetic acid (5-10 volumes). Heat the mixture to reflux (approx. 118°C) for 4-6 hours.
-
Rationale: Acetic acid serves as both the reagent (providing the C2-methyl group) and the solvent. The high temperature facilitates the condensation and subsequent dehydration (ring closure) to form the stable benzimidazole ring.
-
-
Workup and Purification: Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate. The product may precipitate and can be collected by filtration. Alternatively, extract the product with ethyl acetate. Wash the organic layer, dry it, and concentrate. Purify the final product by recrystallization or column chromatography.
Figure 3: Experimental workflow for the synthesis, purification, and characterization of the benzimidazole intermediate.
Modern Trends in Intermediate Synthesis
The field of pharmaceutical intermediate synthesis is continuously evolving, driven by the need for greater efficiency, sustainability, and precision.
-
Biocatalysis: The use of enzymes to catalyze reactions is a growing trend.[] Enzymes operate under mild conditions and can exhibit extremely high chemo-, regio-, and enantioselectivity, making them ideal for producing complex chiral intermediates.[9] This approach aligns with green chemistry principles by reducing reliance on harsh chemicals.
-
Transition Metal Catalysis: Metal catalysis remains a cornerstone of modern drug manufacturing, enabling reactions like cross-coupling and asymmetric hydrogenation that are vital for creating complex molecular structures efficiently.[14]
-
Continuous Flow Chemistry: Moving from traditional batch processing to continuous flow manufacturing offers significant advantages in safety, consistency, and scalability.[15] This technology is increasingly being applied to the synthesis of key pharmaceutical intermediates.[15]
-
Sustainable Manufacturing: There is a strong industry push towards "green chemistry" to lessen the environmental impact of drug production.[16] This involves designing synthetic routes that use less hazardous solvents, reduce waste, and are more energy-efficient.[17]
Conclusion
Pharmaceutical intermediates are far more than simple waypoints on the path to an API; they are strategic assets in the drug development and manufacturing process. A well-designed synthetic route, centered on high-quality and efficiently produced intermediates, is fundamental to ensuring the final drug is safe, effective, and accessible. As synthetic methodologies become more sophisticated through advances in catalysis, biocatalysis, and process engineering, the strategic synthesis of intermediates will continue to be a critical enabler of pharmaceutical innovation, paving the way for the next generation of life-saving medicines.
References
- Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development.
- Sumitomo Kagaku. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. R&D Report, "SUMITOMO KAGAKU", vol. 2005-II.
- BOC Sciences. (n.d.). Pharmaceutical Intermediates in Drug Synthesis.
- SCL Lifesciences. (n.d.). The Critical Role of Intermediates in Pharmaceutical Manufacturing.
- ACS Catalysis. (n.d.). Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals. ACS Publications.
- Simson Pharma. (2024, November 18). What Are Intermediates in Pharma | APIs vs Intermediates.
- Sarex Fine. (2025, April 10). The Role of Pharmaceutical Intermediates in Drug Manufacturing.
- BOC Sciences. (n.d.). API Synthesis Intermediates & Raw Materials.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Synthesis: Exploring Key Intermediates in Pharmaceutical Manufacturing.
- Technology Networks. (n.d.). Catalyst Application for Pharmaceutical.
- Hebei Zhuanglai Chemical Trading Co.,Ltd. (n.d.). Exploring the potential application of pharmaceutical intermediates in drug synthesis.
- Blog. (2025, May 15). What are the challenges in the production of pharmaceutical intermediates?.
- Blog. (2025, September 23). What are the challenges in the production of pharmaceutical intermediates?.
- Zhao Group @ UIUC. (2017). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. University of Illinois.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Biocatalysis: Case Studies.
- Arborpharm. (2023, May 29). Pharmaceutical Intermediates Applications.
- ChemPromo. (2025, January 29). Molecular Architects: How Catalysts Revolutionize API Synthesis and Sustainability.
- ChemComplex. (n.d.). Exploring The Role Of Pharmaceutical Intermediates In Drug Development.
- PharmaSource. (2025, March 3). Navigating the Pharma Intermediates Market: Trends, Challenges, & Strategic Sourcing.
- RSC Publishing. (2021, August 3). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates.
- ResearchGate. (2025, August 10). Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals | Request PDF.
- Protheragen. (n.d.). Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies.
- Evonik Health Care. (n.d.). Intermediates for the pharmaceutical industry.
- Pharmasources. (n.d.). Pharmaceutical Intermediates Manufacturing Process | Complete Guide.
- Qingmu. (2023, November 29). An Overview of Pharmaceutical Intermediates: What You Should Know.
Sources
- 1. The Role of Pharmaceutical Intermediates in Drug Manufacturing - Sarex Fine [sarex.com]
- 2. scllifesciences.com [scllifesciences.com]
- 5. qingmupharm.com [qingmupharm.com]
- 6. shyzchem.com [shyzchem.com]
- 7. nbinno.com [nbinno.com]
- 8. chemcomplex.com [chemcomplex.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. tianmingpharm.com [tianmingpharm.com]
- 12. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- 13. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01615F [pubs.rsc.org]
- 16. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 17. Molecular Architects: How Catalysts Revolutionize API Synthesis and Sustainability - PharmaFeatures [pharmafeatures.com]
N-Methylation of Imidazole Compounds: A Detailed Guide to Experimental Procedures
Introduction: The Significance of N-Methylated Imidazoles
N-methylated imidazole moieties are ubiquitous structural motifs in a vast array of biologically active molecules and functional materials. From their presence in natural products like caffeine and theophylline to their core role in pharmaceuticals such as the antihistamine ranitidine and the antidepressant mianserin, the strategic addition of a methyl group to an imidazole nitrogen is a cornerstone of modern medicinal chemistry.[1][2] This modification can profoundly influence a molecule's pharmacological profile by altering its solubility, metabolic stability, receptor-binding affinity, and overall bioavailability.[1][3] Beyond pharmaceuticals, N-methylimidazoles are pivotal as precursors to ionic liquids, specialty solvents, and as ligands in catalysis.[4][5][6]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental procedures for the N-methylation of imidazole compounds. We will delve into the mechanistic underpinnings of common methylation strategies, provide detailed, field-proven protocols, and discuss critical aspects of reaction monitoring, product purification, and safety.
Strategic Approaches to N-Methylation: Choosing Your Pathway
The selection of an appropriate N-methylation strategy depends on several factors, including the substrate's complexity and sensitivity of other functional groups, the desired scale of the reaction, and available laboratory equipment.[5] Broadly, these methods can be categorized as direct methylation techniques.
Classical SN2 Alkylation: The Workhorse of the Lab
The most common laboratory-scale approach involves the deprotonation of the imidazole N-H with a suitable base, followed by nucleophilic attack on a methylating agent.
Mechanism Rationale: Imidazole itself is a moderately weak base; therefore, a stronger base is typically required to generate the more nucleophilic imidazolide anion.[7] This anion then readily participates in an SN2 reaction with an electrophilic methyl source.
Common Reagents & Considerations:
| Methylating Agent | Base | Solvent | Key Considerations |
| Methyl Iodide (CH₃I) | Sodium Hydride (NaH), Sodium Methoxide (NaOCH₃), Potassium Hydroxide (KOH) | Anhydrous DMF, THF, Ethanol | Highly reactive and efficient.[4][8] However, CH₃I is volatile, toxic, and a potential carcinogen, requiring strict safety precautions.[9][10][11][12] |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Sodium Hydroxide (NaOH), Sodium Bicarbonate (NaHCO₃) | Water, Acetone | More economical and less volatile than methyl iodide, making it suitable for larger-scale reactions.[4][13] It is, however, highly toxic and corrosive.[13] |
| Phenyl Trimethylammonium Iodide (PhMe₃NI) | Cesium Carbonate (Cs₂CO₃) | Toluene | A safer, non-toxic, and easy-to-handle solid alternative, offering excellent monoselectivity.[14] |
Workflow Diagram:
Caption: General workflow for SN2 based N-methylation of imidazoles.
Acid-Catalyzed Methylation with Methanol
For industrial-scale synthesis, the acid-catalyzed reaction of imidazole with methanol is the most prevalent and cost-effective method.[5]
Mechanism Rationale: The reaction proceeds via a nucleophilic substitution mechanism. An acid catalyst protonates the hydroxyl group of methanol, converting it into a good leaving group (water). The imidazole, acting as a nucleophile, then attacks the activated methyl group.[5] This method is favored for its atom economy and the low cost of methanol.
Workflow Diagram:
Caption: Mechanism of acid-catalyzed N-methylation using methanol.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis provides a mild and efficient alternative, often resulting in high yields and selectivity.[4] This method is particularly useful when dealing with substrates that are sensitive to strong bases or high temperatures.
Mechanism Rationale: A phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium iodide) facilitates the transfer of the imidazolide anion from the aqueous or solid phase into the organic phase, where it can react with the methylating agent.
Detailed Experimental Protocols
Safety First: Before commencing any experimental work, a thorough risk assessment must be conducted. Methylating agents such as methyl iodide and dimethyl sulfate are highly toxic, corrosive, and potential carcinogens.[10][13] All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, a chemical-resistant lab coat, and safety goggles.[12]
Protocol 1: N-Methylation using Methyl Iodide and Sodium Hydroxide
This protocol is a robust and widely used laboratory method for the synthesis of 1-methylimidazole.[8]
Materials:
-
Imidazole (1.0 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)[4]
-
Methyl iodide (CH₃I) (1.1 eq)[4]
-
Ethanol
-
Water
-
Dichloromethane (CH₂Cl₂) or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, condenser, separatory funnel, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve imidazole (e.g., 5 g) in ethanol (e.g., 100 mL).[8]
-
Add sodium hydroxide (e.g., 8 g) to the flask and stir until it dissolves completely.[8]
-
Carefully add methyl iodide (e.g., 10 mL) to the flask. Caution: Methyl iodide is volatile and toxic; handle with extreme care in a fume hood.[8][9]
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Prepare a TLC plate with silica gel and use a suitable eluent system (e.g., dichloromethane/methanol). The product, 1-methylimidazole, will have a different Rf value than the starting imidazole.
-
Upon completion, transfer the reaction mixture to a separatory funnel and add water.[8]
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).[4]
-
Combine the organic layers and wash with brine (saturated NaCl solution).[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4][8]
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure 1-methylimidazole.[4][15]
Protocol 2: N-Methylation using Dimethyl Sulfate
This method utilizes the less volatile and more economical dimethyl sulfate.[4]
Materials:
-
Imidazole (1.0 eq)
-
Dimethyl sulfate ((CH₃)₂SO₄) (1.1 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
Procedure:
-
In a round-bottom flask, dissolve imidazole and sodium hydroxide in water.[4]
-
Caution: Dimethyl sulfate is extremely toxic and corrosive. Handle with extreme care, using appropriate PPE and engineering controls. Add dimethyl sulfate dropwise to the stirring solution. An exotherm may be observed.
-
After the addition is complete, heat the mixture to reflux for 1-2 hours.
-
Reaction Monitoring: Monitor the reaction by TLC as described in Protocol 1.
-
After completion, cool the mixture to room temperature.
-
Extract the product with dichloromethane (3x).[4]
-
Wash the combined organic layers with water and then brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.[4]
-
Purification: Purify the crude 1-methylimidazole by vacuum distillation.
Analytical Techniques for Monitoring and Characterization
Robust analytical methods are crucial for confirming reaction completion, assessing purity, and verifying the structure of the final product.
| Technique | Application | Protocol Insights |
| Thin Layer Chromatography (TLC) | Reaction Monitoring | A quick and effective way to track the disappearance of starting material and the appearance of the product.[4][16] |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Quantification | HPLC, particularly with a UV detector, is a versatile technique for separating and quantifying imidazole compounds.[17][18] Reversed-phase columns (e.g., C18) are commonly used.[17] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification & Purity | Provides separation and mass information, confirming the molecular weight of the product. A derivatization step may sometimes be required for polar compounds.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation | ¹H and ¹³C NMR are definitive methods for structural elucidation. The ¹H NMR spectrum of 1-methylimidazole will show characteristic signals for the methyl group and the protons on the imidazole ring.[4] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Sensitive Detection & Identification | LC-MS is highly sensitive and ideal for analyzing complex reaction mixtures and for final product characterization.[9][19] |
Troubleshooting and Field-Proven Insights
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete deprotonation; Inactive methylating agent; Unsuitable solvent. | Ensure the base is fresh and appropriately handled (e.g., NaH under inert atmosphere). Use a fresh bottle of the methylating agent. Ensure solvents are anhydrous if required by the reaction.[16] |
| Formation of Byproducts (e.g., over-alkylation) | Use of overly harsh conditions or incorrect stoichiometry. | Carefully control the stoichiometry of the reactants. Consider a milder methylating agent or base.[14][16] For unsymmetrical imidazoles, regioselectivity can be an issue; the reaction may yield a mixture of isomers.[20][21] |
| Difficulty in Purification (Streaking on Silica Gel Column) | The basic nature of the product interacts strongly with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent system during column chromatography.[16][22] |
| Product is an Oil and Difficult to Handle | The free base form may be a low-melting solid or an oil. | For easier handling and improved stability, the product can be converted to its hydrochloride salt by treating a solution of the purified base with HCl in a suitable solvent like diethyl ether.[16] |
Conclusion
The N-methylation of imidazole compounds is a fundamental and versatile transformation in organic synthesis. A thorough understanding of the available methodologies, their underlying mechanisms, and the associated safety considerations is paramount for success. By carefully selecting the appropriate methylating agent and reaction conditions, and by employing robust analytical techniques for monitoring and characterization, researchers can confidently and efficiently synthesize these valuable compounds for a wide range of applications in drug discovery and materials science.
References
-
How to prepare n-methylimidazole in lab. and what are tools and chemical materials for this preparation? ResearchGate. Available at: [Link]
-
A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. Available at: [Link]
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters - ACS Publications. Available at: [Link]
-
N-Alkylation of imidazoles. University of Otago. Available at: [Link]
-
Comparing Methylating Agents: Why Dimethyl Sulfate Remains a Top Choice. Available at: [Link]
-
N-methylimidazole Definition - Organic Chemistry Key Term. Fiveable. Available at: [Link]
-
Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. PubMed. Available at: [Link]
- Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.
-
Working safe with methyliodide (MeI), precautions, deactivation, safety equipment. Reddit. Available at: [Link]
-
DIMETHYL SULFATE. Ataman Kimya. Available at: [Link]
-
Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
Preparation of 1-Methylimidazole-N-oxide (NMI-O). Organic Syntheses. Available at: [Link]
-
Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Semantic Scholar. Available at: [Link]
-
1-Methylimidazole. Wikipedia. Available at: [Link]
-
How do I purify 1-methylimidazole after the Debus–Radziszewski reaction? Reddit. Available at: [Link]
-
Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. ResearchGate. Available at: [Link]
-
The effect of N-methylation on photophysical properties of imidazole-based fluorescent molecules. ResearchGate. Available at: [Link]
-
Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central. Available at: [Link]
-
Imidazole. Wikipedia. Available at: [Link]
-
An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Available at: [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 7. Imidazole - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. calibrechem.com [calibrechem.com]
- 13. nbinno.com [nbinno.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples | MDPI [mdpi.com]
- 20. Research Portal [ourarchive.otago.ac.nz]
- 21. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. orgsyn.org [orgsyn.org]
Comprehensive Analytical Characterization of C6H11N3 Isomers for Research and Drug Development
Abstract
The molecular formula C6H11N3 represents a diverse group of structural isomers, each with unique chemical, physical, and biological properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to unambiguously identify, separate, and characterize key C6H11N3 isomers. We will focus on contrasting analytical strategies for the symmetrical heterocyclic compound 2,4,6-trimethyl-1,3,5-triazine , a versatile synthetic building block, and the biologically significant methylhistamines (e.g., 1-methylhistamine, α-methylhistamine), which are crucial in physiological and pharmacological studies. This guide emphasizes an integrated workflow, combining chromatographic separation with advanced spectroscopic techniques to ensure confident structural elucidation and purity assessment.
Introduction: The Challenge of Isomerism
Isomerism, where compounds share the same molecular formula but differ in atomic arrangement, is a fundamental concept in chemistry with profound implications.[1] For the formula C6H11N3 (Molar Mass: ~125.17 g/mol ), the structural diversity is significant, leading to vastly different applications and analytical challenges.
-
2,4,6-Trimethyl-1,3,5-triazine is a symmetrical, nitrogen-rich heterocyclic compound used as a robust building block in chemical synthesis and materials science, particularly in the formation of Covalent Organic Frameworks (COFs).[2] Its stability and specific reactivity make it a compound of interest in materials chemistry.
-
Methylhistamines (1-methyl-, 2-methyl-, 3-methyl-, and α-methylhistamine) are metabolites or derivatives of histamine, a key neurotransmitter and mediator of inflammatory responses.[3][4][5][6] Their accurate identification is critical in metabolic studies, diagnostics, and pharmacology.
Distinguishing between these isomers is non-trivial due to their identical mass and elemental composition. This necessitates a multi-technique approach, which forms the core of this guide.
Table 1: Physicochemical Properties of Key C6H11N3 Isomers
| Isomer | Structure | CAS No. | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,4,6-Trimethyl-1,3,5-triazine | 823-94-9 | 123.16 (ChemicalBook reports a different MW, but PubChem values for isomers are ~125.17) | 59-60[7][8] | 154-156[7][8] | |
| 1-Methylhistamine | 501-75-7 | 125.17[3] | Solid (Data not specified) | Data not available | |
| α-Methylhistamine | 6986-90-9 | 125.17[4] | Data not available | Data not available |
Foundational Analysis: Confirming the Basics
Before complex structural elucidation, it is crucial to confirm the elemental composition and assess the purity of the sample.
Elemental Analysis
Elemental analysis is a destructive technique that provides the mass percentages of carbon, hydrogen, and nitrogen in the compound.[9] This is the first step to verify that the empirical formula matches the expected C6H11N3.
Protocol: Combustion Analysis
-
Sample Preparation: Accurately weigh 1-3 mg of the dried, pure sample into a tin capsule.
-
Instrumentation: Use a commercial CHN elemental analyzer.
-
Analysis: The sample is combusted at high temperatures (~900-1000°C) in the presence of oxygen. The resulting gases (CO2, H2O, N2) are separated by a gas chromatography column and quantified using a thermal conductivity detector.
-
Validation: The resulting weight percentages of C, H, and N should match the theoretical values for C6H11N3 (C: 57.57%, H: 8.86%, N: 33.57%).
Melting Point Determination
For solid samples like 2,4,6-trimethyl-1,3,5-triazine, a sharp melting point range is a strong indicator of purity. A broad melting range often suggests the presence of impurities. This simple technique can provide a preliminary distinction from isomers that are liquid or have different melting points.[7]
Chromatographic Separation: Resolving the Isomers
Chromatography is indispensable for separating mixtures of C6H11N3 isomers, a common scenario in synthesis reaction mixtures or biological extracts.[10] The choice between Gas and Liquid Chromatography depends on the volatility and polarity of the isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for the analysis of polar and thermally labile compounds like methylhistamines.[11] Mixed-mode liquid chromatography (MMLC), which combines reversed-phase and ion-exchange characteristics, is particularly effective for separating polar nitrogen-containing heterocycles.[11]
Protocol: HPLC-UV Analysis of C6H11N3 Isomers
-
Column: Mixed-Mode C18/Cation-Exchange Column (e.g., 4.6 x 150 mm, 5 µm).
-
Scientist's Note: A mixed-mode column provides multiple separation mechanisms, which is crucial for resolving isomers with subtle differences in polarity and pKa.[11]
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: Diode-Array Detector (DAD) monitoring at 220 nm and 260 nm.
-
Scientist's Note: Triazine compounds typically show a secondary absorption maximum around 260 nm, which can aid in their identification.[12]
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 A:B) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.
Gas Chromatography (GC)
GC is well-suited for volatile and thermally stable compounds like 2,4,6-trimethyl-1,3,5-triazine. For less volatile isomers like methylhistamines, derivatization may be required to improve volatility and peak shape. Coupling GC with Mass Spectrometry (GC-MS) provides both separation and identification.[13][14]
Protocol: GC-MS Analysis of 2,4,6-trimethyl-1,3,5-triazine
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 100 µg/mL.
Workflow for Chromatographic Analysis
Caption: General workflow for the chromatographic separation and analysis of C6H11N3 isomers.
Spectroscopic Characterization: The Definitive Identification
While chromatography separates the isomers, spectroscopy provides the detailed structural information needed for unambiguous identification.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula by providing a highly accurate mass measurement. The exact mass of C6H11N3 is 125.0953 Da.[3] Tandem mass spectrometry (MS/MS) reveals fragmentation patterns that are unique to each isomer's structure, acting as a molecular fingerprint.[15]
Protocol: LC-MS/MS for Isomer Differentiation
-
LC System: Use the HPLC conditions described in Section 3.1.
-
Mass Spectrometer: Couple the LC to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Scientist's Note: The basic nitrogen atoms in these heterocycles are readily protonated, making positive mode ESI highly sensitive.[16]
-
-
Full Scan MS: Acquire data from m/z 50-500 to detect the protonated molecule [M+H]⁺ at m/z 126.1026.
-
Tandem MS (MS/MS): Perform collision-induced dissociation (CID) on the precursor ion at m/z 126.1026.
-
Data Analysis: Compare the fragmentation spectra.
-
Expected Fragments for 2,4,6-trimethyl-1,3,5-triazine: Loss of methyl groups, cleavage of the triazine ring.
-
Expected Fragments for Methylhistamines: Cleavage of the ethylamine side chain (loss of NH3), fragmentation of the imidazole ring. These patterns are well-documented in databases like PubChem.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for complete structural elucidation.[17][18] ¹H and ¹³C NMR spectra provide definitive information about the chemical environment, connectivity, and number of unique atoms in the molecule.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ for the triazine, D₂O or MeOD for the more polar histamines) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their neighbors.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Used to establish C-H and C-C connectivity, which is essential for definitively assigning the structure of unknown isomers.[19]
-
-
Data Interpretation: The high symmetry of 2,4,6-trimethyl-1,3,5-triazine results in a very simple spectrum, whereas the methylhistamines will show more complex patterns.
Table 2: Predicted Key Spectroscopic Features for Isomer Differentiation
| Technique | 2,4,6-Trimethyl-1,3,5-triazine | Methylhistamines |
| ¹H NMR | Single sharp singlet for all 9 methyl protons (due to symmetry).[8] | Multiple distinct signals for aromatic, side-chain, and methyl protons.[3][6] |
| ¹³C NMR | Two signals: one for the 3 equivalent methyl carbons and one for the 3 equivalent ring carbons. | Multiple signals corresponding to the different carbon environments in the imidazole ring and side chain.[3] |
| FTIR | C=N stretching of the triazine ring (~1550 cm⁻¹), C-H stretching. | N-H stretching (primary amine, ~3300-3400 cm⁻¹), aromatic C-H and C=C/C=N stretching.[20] |
| UV-Vis | Absorption maximum attributed to π-π* transitions of the triazine ring system.[21] | Absorption maximum from the imidazole ring chromophore.[22] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups.[23] The key distinction between the triazine and histamine isomers lies in the presence of the primary amine group (N-H bonds) in the latter.
Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Look for characteristic absorption bands as listed in Table 2. The presence of sharp N-H stretching bands above 3300 cm⁻¹ is a strong indicator of a histamine-type structure. The absence of these bands and the presence of a strong C=N stretch around 1550 cm⁻¹ points towards the triazine structure.
Integrated Analytical Workflow
A robust characterization relies on a logical combination of these techniques. The following workflow ensures a systematic and conclusive analysis.
Caption: A decision-based workflow for the complete characterization of C6H11N3 samples.
Conclusion
The characterization of compounds with the formula C6H11N3 is a prime example of the analytical challenges posed by isomerism. A single technique is insufficient for unambiguous identification. By employing an integrated workflow that begins with foundational elemental analysis, proceeds to chromatographic separation, and culminates in detailed spectroscopic elucidation (MS, NMR, and FTIR), researchers can confidently determine the precise structure and purity of their sample. This multi-faceted approach is critical for ensuring data integrity in fields ranging from materials science to pharmacology and drug development.
References
-
PubChem. (n.d.). 1-Methylhistamine. National Center for Biotechnology Information. Retrieved from [Link]
- Vidal, J. C., et al. (1995). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection.
-
Muhammad, M., et al. (2016). Spectrofluorimetric Method for Quantification of Triazine Herbicides in Agricultural Matrices. Analytical Sciences, 32(3), 313-316. Retrieved from [Link]
-
Bolshakov, G. F., Vatago, V. S., & Agrest, F. B. (1969). Ultraviolet Spectra of Heteroorganic Compounds. Defense Technical Information Center. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra of heterocycles. Retrieved from [Link]
-
Shishov, A., et al. (2021). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 26(16), 4985. Retrieved from [Link]
-
Kümmerer, K., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 4845–4855. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic Data for Triazines. Retrieved from [Link]
-
DigitalCommons@UMaine. (n.d.). Synthesis and Photophysical Studies of Nitrogen Heterocycles. Retrieved from [Link]
-
PubChem. (n.d.). alpha-Methyl-1H-imidazole-5-ethanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylhistamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
- Shahbaz, M., et al. (1984). Tri-s-triazine: synthesis, chemical behavior, and spectroscopic and theoretical probes of valence orbital structure. Journal of the American Chemical Society, 106(10), 2805–2811.
- Loofbourow, J. R., Stimson, M. M., & Hart, M. J. (1943). The Ultraviolet Absorption Spectra of Nitrogenous Heterocycles. V. The Blocking Effect of Methyl Groups on the Ultraviolet Absorption Spectra of Some Hydroxypurines and Pyrimidines. Journal of the American Chemical Society, 65(4), 679-682.
-
ResearchGate. (n.d.). Nitrogen-Containing Heterocyclic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). C6H11N3. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylhistamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.
- Nguyen, T., et al. (2020). Formation of amines: hydrogenation of nitrile and isonitrile as selective routes in the interstellar medium. Astronomy & Astrophysics, 635, A15.
-
SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
- Lee, Y. W., & Lin, C. H. (2013). Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. Asian Journal of Chemistry, 25(8), 4251-4254.
-
Scilit. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Structural constitutional isomers of molecular formula C6H13X. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1.1: Introduction to Elemental Analysis. Retrieved from [Link]
-
Solubility of Things. (n.d.). Types of Isomerism: Structural Isomers and Stereoisomers. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme and mechanism for the formation of both isomers. Retrieved from [Link]
-
MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers. Retrieved from [Link]
-
MDPI. (n.d.). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Retrieved from [Link]
-
CORE. (n.d.). The separation of optical isomers by gas chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition. Retrieved from [Link]
-
OpenStax. (n.d.). 20.7 Chemistry of Nitriles. Retrieved from [Link]
-
YouTube. (2017). Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of N(alpha)-methylhistamine by gas chromatography-mass spectrometry. Retrieved from [Link]
-
Sahoo, M. (n.d.). Instrumental Methods of Analysis. Retrieved from [Link]
-
PubMed. (n.d.). Mass spectrometric mapping of linker histone H1 variants. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Methylhistamine | C6H11N3 | CID 3614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alpha-Methyl-1H-imidazole-5-ethanamine | C6H11N3 | CID 3615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methylhistamine | C6H11N3 | CID 91613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Methylhistamine | C6H11N3 | CID 69520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4,6-trimethyl-1,3,5-triazine CAS#: 823-94-9 [m.chemicalbook.com]
- 8. 2,4,6-Trimethyl-1,3,5-triazine | 823-94-9 [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. Analysis of N(alpha)-methylhistamine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Scilit [scilit.com]
- 19. researchgate.net [researchgate.net]
- 20. aanda.org [aanda.org]
- 21. researchgate.net [researchgate.net]
- 22. apps.dtic.mil [apps.dtic.mil]
- 23. spectroscopyonline.com [spectroscopyonline.com]
Application Notes and Protocols for the Preparation of Stock Solutions of 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of stock solutions of 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine (CAS: 23230-39-9). This document outlines the critical physicochemical properties of the compound, detailed safety and handling procedures, and validated, step-by-step protocols for preparing solutions in common laboratory solvents. Emphasis is placed on the rationale behind procedural steps to ensure scientific integrity and experimental success. This guide also includes protocols for storage, stability, and quality control, serving as a self-validating framework for incorporating this compound into experimental workflows.
Introduction: The Critical Role of Stock Solutions
In experimental sciences, particularly in pharmacology and medicinal chemistry, the accuracy of a compound's concentration is fundamental to the validity and reproducibility of results.[1] Concentrated stock solutions are the cornerstone of precise experimental design, offering numerous advantages over weighing small quantities of material for each experiment.[2] These benefits include enhanced accuracy by minimizing weighing errors, conservation of valuable compounds, reduced preparation time, and improved consistency across multiple assays.[3]
This compound is a versatile imidazole derivative.[4] The imidazole ring is a key pharmacophore in many therapeutic agents, including kinase inhibitors and antimicrobial agents, making this compound and its analogs valuable scaffolds in drug discovery.[5] Proper preparation of its stock solutions is the first and most critical step in harnessing its potential in research and development.
Physicochemical Properties
A thorough understanding of the compound's properties is essential before any handling or solution preparation. This information is typically found on the manufacturer's Certificate of Analysis (CoA) or Safety Data Sheet (SDS), which should always be considered the primary source of truth.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Notes |
| CAS Number | 23230-39-9 | [4][6] |
| Molecular Formula | C₆H₁₁N₃ | [4][5][6] |
| Molecular Weight | 125.17 g/mol | [4][5][6] |
| Appearance | Likely a solid at room temperature. | Based on related imidazole compounds.[7] |
| Purity | Typically ≥97%. | Varies by supplier; always refer to the lot-specific CoA.[4] |
| Inferred Solubility | Soluble in polar organic solvents such as DMSO and Ethanol. | Specific solubility data is not widely published. The basic dimethylamino group and polar imidazole ring suggest solubility in these common solvents.[5][8] Small-scale solubility tests are highly recommended. |
| pKa (Conjugate Acid) | ~7.0 (Estimated) | The basicity of the dimethylamino group influences solubility and reactivity.[5] |
Safety, Handling, and Hazard Mitigation
Working with any chemical reagent requires adherence to strict safety protocols. The information below is a guideline based on related imidazole compounds; however, the user must consult the specific SDS for this compound before use.
3.1. Hazard Identification Based on data for structurally similar compounds, this compound may be associated with the following hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation or burns.[7][9][10]
-
Harmful if Swallowed: May be classified as an acute oral toxin.[9][10]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[10]
3.2. Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: Always handle the solid compound and concentrated solutions within a certified chemical fume hood to avoid inhalation of dust or aerosols.[11] An eyewash station and safety shower must be readily accessible.[12]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[10]
-
Eye Protection: Use chemical safety goggles or a face shield.[10]
-
Body Protection: A lab coat or chemical-resistant apron should be worn.[10]
3.3. Spill and Disposal Procedures
-
Spills: In case of a spill, evacuate the area. Avoid generating dust. Collect the spilled material using a method that does not disperse dust (e.g., gentle sweeping, HEPA vacuum) and place it in a suitable, sealed container for disposal.[9]
-
Disposal: Dispose of waste material and contaminated items in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.[9]
Experimental Protocols: Preparing Stock Solutions
The choice of solvent is critical and depends entirely on the compound's solubility and the compatibility of the solvent with the downstream experimental system.[1] For cell-based assays, the final concentration of solvents like DMSO must be kept low (typically <0.5%) to avoid cytotoxicity.
Pre-Preparation: Essential Calculations
Accurate calculations are the foundation of a reliable stock solution. The primary formula for calculating the required mass for a molar solution is:
Mass (g) = Desired Concentration (mol/L) × Desired Volume (L) × Molecular Weight ( g/mol )
Accounting for Purity: For high accuracy, the purity of the compound from the CoA should be included:
Adjusted Mass (g) = Mass (from above) / (Purity as a decimal)
-
Example Calculation for a 10 mM Stock Solution in 10 mL:
-
Concentration: 10 mM = 0.010 mol/L
-
Volume: 10 mL = 0.010 L
-
Molecular Weight: 125.17 g/mol
-
Mass = 0.010 mol/L × 0.010 L × 125.17 g/mol = 0.012517 g = 12.52 mg
-
Adjusted Mass (assuming 97% purity): 12.52 mg / 0.97 = 12.91 mg
-
Protocol 1: Preparation of a 10 mM Stock in DMSO
This protocol describes the preparation of a high-concentration stock in Dimethyl Sulfoxide (DMSO), a common solvent for long-term storage.
Materials:
-
This compound solid
-
Anhydrous, sterile-filtered DMSO
-
Analytical balance (readable to at least 0.1 mg)
-
Calibrated pipettes
-
Class A volumetric flask (e.g., 10 mL)
-
Spatula and weigh boat
-
Vortex mixer
-
Sterile, light-blocking, cryo-compatible vials for aliquoting
Procedure:
-
Weighing: On an analytical balance, carefully weigh the calculated mass (e.g., 12.91 mg for a 10 mL solution) of the compound onto a weigh boat. Record the exact mass.[1]
-
Transfer: Carefully transfer the weighed powder into the 10 mL volumetric flask.
-
Quantitative Transfer: To ensure all of the compound is transferred, rinse the weigh boat with a small amount of DMSO (e.g., 1-2 mL) and add the rinse to the volumetric flask. Repeat this step two more times.[13]
-
Initial Dissolution: Add DMSO to the flask until it is approximately half-full. Swirl gently or sonicate briefly to dissolve the compound completely. A visual inspection should confirm no solid particles remain.
-
Final Volume: Once the solid is fully dissolved, carefully add DMSO to the calibration mark on the volumetric flask. Use a pipette for the final drops to ensure accuracy.
-
Homogenization: Cap the volumetric flask and invert it 15-20 times to ensure the solution is homogeneous.[1]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots (e.g., 20-100 µL) in the labeled, light-blocking cryovials.[2][14]
Protocol 2: Preparation of Working Solutions by Dilution
Working solutions are prepared by diluting the concentrated stock solution. The following formula is used:
C₁V₁ = C₂V₂
Where:
-
C₁ = Concentration of the stock solution
-
V₁ = Volume of the stock solution to use
-
C₂ = Desired concentration of the working solution
-
V₂ = Desired final volume of the working solution
Example: Preparing 1 mL of a 100 µM working solution from a 10 mM stock:
-
(10,000 µM) × V₁ = (100 µM) × (1000 µL)
-
V₁ = (100 × 1000) / 10,000 = 10 µL
Procedure:
-
Add 990 µL of the desired final solvent (e.g., cell culture medium, aqueous buffer) to a sterile microcentrifuge tube.
-
Add 10 µL of the 10 mM stock solution to the tube.
-
Mix thoroughly by vortexing or pipetting up and down.
-
Use the freshly prepared working solution immediately, as stability in aqueous solutions may be limited.[14][15]
Visualization of Workflows
Diagrams provide a clear, at-a-glance understanding of complex procedures and decision-making processes.
Caption: Workflow for preparing a stock solution.
Caption: Decision tree for solvent selection.
Storage and Stability
Proper storage is paramount to maintaining the integrity of the stock solution over time.[1] Degradation can lead to inconsistent and erroneous experimental results.
6.1. General Recommendations
-
Temperature: For long-term storage, solutions in organic solvents like DMSO or ethanol should be stored at -20°C or, for enhanced stability, at -80°C.[2][14]
-
Light: Imidazole compounds can be light-sensitive. Always store solid compounds and solutions protected from light, for example, by using amber or opaque vials.[2][14]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as they can accelerate compound degradation. Using single-use aliquots is the most effective strategy to mitigate this.[1][14]
-
Inert Atmosphere: For the highest stability of the solid compound, storing it under an inert atmosphere (e.g., argon or nitrogen) is recommended.[14]
Table 2: Recommended Storage Conditions for Stock Solutions
| Storage Condition | Solvent | Duration | Rationale |
| -80°C | DMSO, Ethanol | Long-term (≥6 months) | Minimizes chemical degradation and solvent evaporation. The gold standard for sensitive compounds.[1] |
| -20°C | DMSO, Ethanol | Long-term (months) | Standard and effective for most compounds. Avoid frost-free freezers which have temperature cycles.[2][14] |
| 2-8°C | Aqueous Buffers | Short-term (days) | Not recommended for long-term storage due to the risk of chemical degradation and microbial growth.[1] |
| Room Temperature | All | Not Recommended | High risk of rapid degradation.[1] |
6.2. Verifying Stability If there is any doubt about the stability of a stock solution (e.g., unexpected experimental results), it is best to prepare a fresh solution. For rigorous studies, analytical techniques like HPLC can be used to assess the purity and concentration of an aged stock solution compared to a freshly prepared standard.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound fails to dissolve completely. | 1. Incorrect solvent choice.2. Solution is supersaturated.3. Low-quality or impure solvent. | 1. Perform a small-scale solubility test with alternative solvents.2. Re-calculate and prepare a less concentrated stock solution.3. Use fresh, anhydrous, high-purity solvent. Gentle warming or sonication may aid dissolution. |
| Precipitate forms after freezing. | 1. Compound has low solubility in the chosen solvent at low temperatures. | 1. Before each use, warm the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved. Visually inspect for particulates.2. Consider storing at -20°C instead of -80°C if precipitation is severe. |
| Inconsistent or poor results in assays. | 1. Compound degradation due to improper storage (light, temperature, freeze-thaw).2. Inaccurate initial concentration.3. Instability in the aqueous assay buffer. | 1. Prepare a fresh stock solution from the solid material and use new aliquots.[14]2. Review all calculations and ensure the balance was calibrated.3. Prepare working solutions immediately before use. Do not store dilute aqueous solutions.[15] |
References
- Application Note: A Protocol for the Preparation of Stock Solutions of [Compound] - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8bO50XnOOF6UweIdHu1HibfABKT_CmZONk4nkW_k5lp_p9AJp78P8c7Nw2iJ0_1K-1RxzEL0LW6ZWz-IEhpRawu9UFJCNKQDCkfBvYtaQC6KkEHjRXO11Wc2-7Ccqz3soP9TO3iUd7Haoq7Rh78w5MK0ZjIFUMnhkwS0xeCD6TekC2WKGwc2NI1SssR9Kz_USlWjuxhC5hH2t9AxjWB9VBdqX02r0-Fih-SQ=]
- Preparing Stock Solutions - PhytoTech Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCedmh5tuxb_IxfsH9RiFH2Arf_Gtf2B52ZpS_dIkFacCcVzMHlQgdKxMH0rauVZFLsu5-CpOMDabMtThpFm3EkXFSM0uFtH5PgaeMkhZMNyoigQ7mKgx080guVJVwfE6zTcSgbCn84zqM7qqw8Qzt8Le-vJStre7CTAyNXs3C4hLDEgSViYYvxmTPux9JsGc4r9k=]
- This compound | CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFgoBm96GYDS2GjOHuGKpGi1bQgRvqHXTf5spI8knpKoIwGbIy88t5EyoBGnL9f43xNsbecjY1PCVdquic8GKTy6xAkkTgDgoyLweuQCdmWnfwSm-u3N-y26o2Yy7j-kc2Ms3MTseF6Tb_AIC7OjPMDwspybkO3nP4-DrwBUoRGtA6OnGdxb33gst7mnrGxKdecQ==]
- Stock Solutions 101: Everything You Need to Know - G-Biosciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGi6m7DL_im-D39Yv86TTIN0RqEIZnTMV3QGUQvxjT_gS0q3uzmgWyHOhWiWQGfj9a0tRd2jAaQv4DgWIrBPDEuUvK-NhyX2GpEEuyyHQ2f0OqmO_k6P_rULm-09w-1zTD0iawGTKHYQp8TOYA4QBRjmTgxpynO3366Oa3NNRiy2IyCqVcOEVa8Fmtm5zI64dtm1KWOlLfxQ==]
- SAFETY DATA SHEET - Imidazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENQ-fn4VX8Fpuouu6FbQh9r_TrlEMb5KSXcbXGXbJyJFC7E3k6xii6qFXRaqkCx3xfkKTDweUjzL1XSJKzyGsPJECOhkDCP-8b75RbF4IO1JEHjkGQ8hA6mlEaHjU0oK-1X_ucxgLz29vaz_D7BzuZZUBSrQDlOMkGAS27mOf8M34inoE1aPoas9SK-fyN]
- Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeWMxznDOAcw2zQ-TkU11qHH2DfUS2izViN6gapO2MlWfge4aqEQCHDMXHXcmLH2nBAxOYN4SgcD5iZAZfgCLfAMa0x-tQ7hl3OB8tQDoHhOSFxLBELS3ngQrhSbpDyiSw5J3DzzmaZfoEiAr6dGI3OUh-hU0yExmmk4xARJhS6CrfMeIWtJHvIIpMmADCl-kM2_2YCGFpnXa0VHJdW6DoK3KWVkI2ukc=]
- Stability and storage conditions for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG87sewrHzrlv4O0Z6Y9eOMaKiNbBbAX7ywDVZqTykXhkjqYJgN2p4jdJiupgvve7D_cPgX5C0XCCzUJe5A5TqmUabZaNT0LAtj6ckjq6yqDrs_sOQJ5d4V7ifpOQH0lnVImf_QcHQb3lYs9SJzGT4Cga77J4Ec9wVKo6uEd7SLV9z88LaJTqdqBO0IqboTTtiqdufJb0TXBZ3AFg2z5DlIrplGFqGN45g=]
- This compound - 23230-39-9 - Vulcanchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC8Wj-B0SFnDc-uFqc6V72eI4Ity9AEH2XrTbCYi2ccZAhWhwYFyHXbKYfJnL9DiJf4FcUae65nHI_qwGCl2ZwskEtPTl290BFTkNhC0JuEU8ssMx2mCUcwA5RSd_SLX0F-tko2bn1]
- Preparing Solutions - Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYwWcrm3N59bULcgmS7ksmt1mOfIbxSSGOKxIdTsBHYUudnrnXJ6q5-n_5-wqNo4xLMeh_iQWUSzmHhlHK-bSaZCl9ShhB2kOoEgsSpdKMTDMKr2Vl26DcYhmBj5_dtBSVIgUUYaqj0apiV2LN6Py49xOdWQSw-D25CaA1aQm7pGW5WFi5sblH203z4ygiI3-T2kVyh3UIa_s-aJROiudqV4WdeXlDOPxNrcJJhIWI7Pwl00lZfZaDisP-SaaTlrbvaQDPga-AC8zSBPeexYjMOtANPNQGnSyJHCiClJWpdQ==]
- Solutions and dilutions: working with stock solutions - Rice University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFXWWQPWAGd4GuNeibn6giVYXqVIAywRERSlM3wWC2m36GCdtwUkFGPuEu4ocxfeMCQg-tgTeJD_Gj8qVe6K6YUrS1TVR2Jz-gynutA8NolPFc3LQJrSMIn0HLv8D7YxU-vElLaAo1TGJqFg2eO5GvF73XN6LaIst-uA==]
- Application Notes and Protocols for 1-(1H-imidazol-5-yl)-N-methylmethanamine - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4V95DqHyaiFyLh4vaa35b-PxdFVBi3OU_ocYGuPUMg-zUwi89-_S4dQZZBywANNJduZ_Buaegd0uR_FFFdtGC7nvRl9CMlUtAI2yEG3t7yBUf6e-iF48ch9njEmqs7XnTUGXDZQiPg4lMpt7WJphnD16dLVMbTPzQoUDE1pxTxcx5-rV4DIKHihdnArdPgm0CeOUEVtV0-6vjh9iCKCT_z1KDAxsPcQ==]
- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBlNmrsHNiOkf2BE-ZTC4CcUhvmmVuhjC8Bd47tz7BN4tZJaWZ5DMod7bWXxMm5I1o9mxh0q7zwXGkFFSrWAMGTWTPLY1rYQWqjTZEDXeu_Ac5wjLYypcwlOPyBPE8VsuUsZXtBf4d]
- SAFETY DATA SHEET - TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcttTZCLVfGteOLRDYmOoGy1RAJ9yaIFMTgzmff53qUoMmqMxv9xd2ZZKPd3DPeHw6WOSxDSuR9WQWgKgUdWHn3_AvDKwiNXJneD-vqqHwbrU70FYCXSx9tbq9gMoHtA71pXQ89jTmD28CWyl4DHHZ1A==]
- SAFETY DATA SHEET - CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsEMI5b5UIy6o3lPd9_JN6Dgt8HH0jUUwdc08ZvmilFwItuc6R8Xxj9CG7Wo5qVlaQm5K-XYxSYVXssGFeoATxOkSd2CIkym11OHbxihlQb9gApnFSa40bGcb55-yqFsKSVTMPuPUsEKgBKQGFMH6trH3ofgm855x3TFU=]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRlMCioNamwkeo7eoiEBVHf-3iD375rpYwdZ7jQ729ck5Ss98dxwXWkwU9jqVDLnjqS4_FEdotahcVD8IN-tmudq0FUM2j59oZdvDG63X2YVO9tCEgHgCn8QKm4IXs3i1G3SVUsYnU2-PbKehgZCdo155L-6jzeXlmHUA8uarNLXwRJoCjkZ4YnFUN-mkE6Pgn_up6PFXSYPnEDAUVDFkpTC6vNq2ViLZlhjwmHmhPYs5CNmuOI4jY-qvwqjh09KjArAw8Tn-fFN51BOJ_SjTcvmgZ]
- Specifications of this compound - Capot Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmR9_g9-uc5l2UbiLeEJkJNI89LxZNkc7oWQjsbK3DhnJqE3DAqGDYXiOBBHrlWrqSDtqMoCmAIyfJ_TPi35t1Nn1XRlrmoo3QLVqUsSnmm4JVmqL5eZ3Hmb8nj3sE6lZqW_9_XdIDAcKWpQ==]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. phytotechlab.com [phytotechlab.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound (23230-39-9) for sale [vulcanchem.com]
- 6. capotchem.com [capotchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. mmbio.byu.edu [mmbio.byu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: In Vitro Kinase Assay Protocols for Imidazole-Based Inhibitors
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Central Role of Kinases and Imidazole Inhibitors
Protein kinases are a vast and diverse family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues on a substrate protein.[1] This phosphorylation event is a fundamental mechanism of signal transduction, regulating the majority of cellular processes, including growth, differentiation, metabolism, and apoptosis.[2][1] Consequently, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases premier targets for therapeutic intervention.[2][3]
The imidazole ring is a five-membered heterocycle that is a cornerstone of modern kinase inhibitor design.[4][5][6] Its unique electronic properties, ability to participate in hydrogen bonding, and structural versatility allow it to effectively interact with the active sites of a wide range of kinases.[7] Many successful kinase inhibitors, including those targeting EGFR, p38 MAP kinase, and Bcr-Abl, are built upon imidazole or related scaffolds.[2][5][8] This guide provides the technical protocols necessary to accurately determine the inhibitory potential of these critical compounds.
Foundational Principle: Mechanism of Action & Assay Choice
The ATP-Competitive Mechanism
The majority of imidazole-based inhibitors function as ATP-competitive inhibitors .[9][10][11] They are designed to mimic the adenine portion of ATP, enabling them to bind reversibly to the ATP-binding pocket in the kinase's catalytic domain.[12][13] By occupying this site, the inhibitor physically blocks ATP from binding, thereby preventing the phosphotransfer reaction.
Understanding this mechanism is crucial for assay design. For instance, the measured potency (IC₅₀) of a competitive inhibitor is highly dependent on the concentration of ATP in the assay.[14] Performing the assay at an ATP concentration close to the Michaelis-Menten constant (Kₘ) for the specific kinase increases the sensitivity of the assay to competitive inhibitors.[14]
Caption: Mechanism of ATP-competitive inhibition by an imidazole compound.
Selecting the Right Assay Readout
An in vitro kinase assay fundamentally measures the result of the phosphotransfer reaction. This can be quantified by detecting either the consumption of ATP or the generation of one of the products (ADP or the phosphorylated substrate).[1][15]
| Assay Technology | Principle | Advantages | Disadvantages |
| Luminescence | Measures remaining ATP (e.g., Kinase-Glo®) or generated ADP (e.g., ADP-Glo®).[1][16] | High sensitivity, wide dynamic range, simple "mix-and-read" format. | Susceptible to interference from compounds that inhibit luciferase.[15] |
| Fluorescence | Uses fluorescently labeled substrates or antibodies to detect phosphorylation (e.g., TR-FRET, FP).[16][17] | High sensitivity, amenable to miniaturization for high-throughput screening (HTS).[16] | Can be affected by autofluorescent test compounds.[16][18] |
| Radiometric | Tracks the transfer of ³²P from [γ-³²P]ATP to the substrate.[3] | Considered the "gold standard" for directness and sensitivity. | Requires handling of radioactive materials, more complex workflow. |
| Mass Spectrometry | Directly detects the mass shift of the phosphorylated substrate.[18] | Label-free, provides definitive product identification. | Lower throughput, requires specialized equipment. |
For inhibitor characterization, luminescence-based assays like ADP-Glo® offer an excellent balance of sensitivity, simplicity, and robustness, making them a preferred choice for many labs.[19]
Protocol: IC₅₀ Determination of an Imidazole Inhibitor using a Luminescence-Based Assay (ADP-Glo®)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of an imidazole-based test compound against a target kinase.
Materials and Reagents
-
Kinase: Purified, active recombinant kinase of interest.
-
Substrate: Appropriate peptide or protein substrate for the kinase.[20]
-
Test Compound: Imidazole-based inhibitor dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
ATP: High-purity ATP solution.
-
Kinase Assay Buffer: Typically contains a buffering agent (e.g., 25-50 mM HEPES or Tris-HCl, pH 7.5), MgCl₂ (5-20 mM), a non-ionic detergent (e.g., 0.01% BRIJ®-35), and a reducing agent (e.g., 2 mM DTT).[21][22][23]
-
Detection Kit: ADP-Glo™ Kinase Assay Kit (or equivalent).
-
Plates: White, opaque, low-volume 384-well plates are recommended for luminescence assays.[19]
-
Equipment: Multichannel pipettor, plate-reading luminometer.
Experimental Workflow
Caption: Step-by-step workflow for an in vitro kinase inhibition assay.
Step-by-Step Procedure
Step 1: Prepare Reagent Solutions
-
Test Compound Serial Dilution: Prepare a serial dilution series of your imidazole compound in 100% DMSO. Start from your high-concentration stock and typically perform 1:3 or 1:5 dilutions to cover a wide concentration range (e.g., from 100 µM to 1 nM final assay concentration).
-
Kinase Solution: Dilute the kinase enzyme to a 2X working concentration in Kinase Assay Buffer. The optimal concentration must be determined empirically but should result in approximately 10-30% ATP consumption in the final reaction.
-
ATP/Substrate Solution: Prepare a 2X working solution containing both ATP and the substrate in Kinase Assay Buffer. The ATP concentration should be at or near the Kₘ of the kinase.
Step 2: Set up the Kinase Reaction Plate (384-well format)
This is an example for a 10 µL final reaction volume.
-
Add Compound: Dispense 1 µL of the serially diluted test compound, positive control inhibitor, or DMSO vehicle into the appropriate wells of a 384-well plate.[19]
-
Add Kinase: Add 4 µL of the 2X Kinase Solution to all wells except the "No Enzyme" controls. To the "No Enzyme" wells, add 4 µL of Kinase Assay Buffer.
-
Pre-incubation: Gently mix the plate and incubate for 10-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
Step 3: Initiate and Terminate the Reaction
-
Initiate: Start the kinase reaction by adding 5 µL of the 2X ATP/Substrate Solution to all wells. Mix the plate thoroughly.
-
Incubate: Incubate the plate for the desired reaction time (e.g., 60 minutes) at a constant temperature (e.g., 30°C or room temperature). Ensure this time is within the linear range of the reaction (≤10% ATP conversion is a good guideline).[17]
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and begin depleting the unconsumed ATP. Incubate for 40 minutes at room temperature.[19]
Step 4: Detect ADP and Measure Signal
-
Develop Signal: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Read Plate: Measure the luminescence using a plate reader.
Plate Layout for Controls
A self-validating assay requires proper controls.
| Well Type | Compound | Kinase | ATP/Substrate | Purpose |
| Test Wells | Serial Dilutions | Yes | Yes | Measures inhibition at various concentrations. |
| 0% Inhibition | DMSO Vehicle | Yes | Yes | Maximum kinase activity (High Signal). |
| 100% Inhibition | Positive Control | Yes | Yes | Minimum kinase activity (Low Signal). |
| No Enzyme | DMSO Vehicle | No | Yes | Measures background signal. |
Data Analysis and Interpretation
-
Background Subtraction: Average the signal from the "No Enzyme" control wells and subtract this value from all other wells.
-
Normalization: Normalize the data to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_TestWell - Signal_100%Inhibition) / (Signal_0%Inhibition - Signal_100%Inhibition))
-
Curve Fitting: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope).[17]
-
IC₅₀ Determination: The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of kinase activity, as calculated by the curve-fitting software.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No/Low Signal | Inactive kinase; Suboptimal buffer conditions; Incorrect substrate. | Verify kinase activity with a positive control substrate. Optimize pH, MgCl₂, and temperature. Confirm you are using the correct substrate for your kinase.[18] |
| High Variability | Pipetting errors; Inconsistent incubation times; Reagent instability. | Ensure pipettes are calibrated. Use master mixes to reduce pipetting steps. Maintain consistent timing for all wells.[14] |
| Inhibitor Ineffective | Compound insolubility; High ATP concentration masking competitive inhibition; In vitro vs. in vivo discrepancy. | Check compound solubility in assay buffer. Lower the ATP concentration to the Kₘ value. Be aware that high intracellular ATP levels can make inhibitors appear less potent in cells.[14][24] |
| False Positives | Compound autofluorescence (fluorescence assays); Compound inhibits luciferase (luminescence assays). | Screen compounds for interference in a separate assay without the kinase. Use an orthogonal assay (e.g., mass spec) to confirm hits.[15][16][17] |
References
-
protocols.io. (2023). In vitro kinase assay. [Link]
-
BellBrook Labs. (2023). What Makes a Kinase Assay Reliable for Screening Inhibitors. [Link]
-
MDPI. (2023). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. [Link]
-
National Center for Biotechnology Information (PMC). In vitro NLK Kinase Assay. [Link]
-
Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Bio-protocol. (2022). In vitro kinase assay. [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. [Link]
-
PubMed Central. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
National Institutes of Health. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. [Link]
-
OUCI. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. [Link]
-
Wikipedia. Imidazole. [Link]
-
SpringerLink. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. [Link]
-
PubMed. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. [Link]
-
PubMed Central. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. [Link]
-
MDPI. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. [Link]
-
PubMed. (1997). Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site. [Link]
-
ResearchGate. Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site. [Link]
-
ResearchGate. Imidazoles: SAR and development of a potent class of cyclin-dependent kinase inhibitors. [Link]
-
PubMed Central. (2024). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. [Link]
-
Bio-protocol. 4.4. In Vitro Kinase Assays. [Link]
-
Wikipedia. Bcr-Abl tyrosine-kinase inhibitor. [Link]
-
Interchim – Blog. (2023). Kinase activity assays: exploring methods for assessing enzyme function. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay?. [Link]
-
PubMed Central. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]
-
PubMed Central. (2024). Development of a Fluorescent Assay and Imidazole-Containing Inhibitors by Targeting SARS-CoV-2 Nsp13 Helicase. [Link]
-
ResearchGate. (PDF) Imidazole: Having Versatile Biological Activities. [Link]
-
ACS Publications. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. [Link]
-
SpringerLink. (2024). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. [Link]
-
PubMed Central. Optochemical Activation of Kinase Function in Live Cells. [Link]
-
PubMed Central. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. [Link]
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. mdpi.com [mdpi.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 9. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00235D [pubs.rsc.org]
- 10. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Optochemical Activation of Kinase Function in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scbt.com [scbt.com]
- 24. researchgate.net [researchgate.net]
Navigating the Nuances of a Novel Imidazole: A Comprehensive Guide to the Handling and Storage of 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine (CAS 23230-39-9)
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the proper handling and storage of 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine (CAS No. 23230-39-9). As a specialized imidazole derivative, understanding its unique chemical characteristics is paramount to ensuring experimental integrity and laboratory safety. This guide moves beyond rote instructions to explain the rationale behind each procedural step, fostering a culture of informed and safe scientific practice.
Chemical Identity and Physicochemical Profile
This compound is a tertiary amine featuring an imidazole ring linked to a dimethylaminomethyl group.[1] This structure confers specific properties that dictate its handling and storage requirements. The imidazole ring can participate in hydrogen bonding, while the dimethylamino group imparts basicity.[1]
| Property | Value | Source |
| CAS Number | 23230-39-9 | [1][2] |
| Molecular Formula | C₆H₁₁N₃ | [1][3] |
| Molecular Weight | 125.17 g/mol | [1] |
| Appearance | Oil | [4] |
| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. | [5] |
| Basicity (pKa) | ≈ 7.0 (predicted for the dimethylamino group) | [1] |
Hazard Assessment and Personal Protective Equipment (PPE)
While comprehensive toxicological data for this specific compound is limited, information from structurally related imidazole compounds and supplier safety data sheets indicates it should be handled as a hazardous substance.[2][6] The primary hazards are irritation to the skin, eyes, and respiratory tract, with potential harm if ingested or inhaled.[2] Therefore, a stringent adherence to PPE protocols is mandatory.
Minimum Required PPE:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against potential splashes.[6]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apron must be worn to prevent skin contact.[6]
-
Respiratory Protection: All handling of the neat compound or its concentrated solutions must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[2] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges is required.[6]
-
Foot Protection: Closed-toe shoes are mandatory in any laboratory setting where this chemical is handled.[6]
Core Protocols: From Receipt to Disposal
The following protocols are designed to ensure the safe handling and preservation of this compound's integrity throughout its lifecycle in the laboratory.
Receiving and Initial Storage
Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, implement spill control measures immediately. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
Handling and Weighing
Due to its potential irritant properties and the fact that its health hazards have not been fully investigated, this compound should always be handled with caution in a chemical fume hood.[2]
Protocol:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as detailed in Section 2.
-
Place the container on a clean, stable surface inside the fume hood.
-
Carefully open the container.
-
Using a clean spatula or pipette, transfer the desired amount of the compound to a tared weighing vessel.
-
Immediately and tightly close the primary container.
-
Proceed with the experimental procedure.
Preparation of Stock and Working Solutions
Stock Solutions (in Organic Solvents):
-
Calculate the required mass of the compound to achieve the desired concentration.
-
In a chemical fume hood, weigh the compound as described above.
-
Add the weighed compound to an appropriate volumetric flask.
-
Add a portion of the desired solvent (e.g., DMSO, ethanol) and swirl to dissolve. Gentle warming may be applied if necessary.[7]
-
Once dissolved, add the solvent to the final volume.
-
Cap the flask and invert several times to ensure homogeneity.
-
For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.[7] Store at -20°C, protected from light.[8]
Working Solutions (in Aqueous Buffers): Solutions of this compound in aqueous buffers are susceptible to degradation and should be prepared fresh for each experiment.[8]
-
Calculate the volume of the stock solution needed to achieve the final concentration in your aqueous buffer.
-
Add the required volume of the stock solution to the aqueous buffer.
-
Mix thoroughly by vortexing or inversion.
-
Use the freshly prepared working solution immediately.[7]
Stability and Incompatibility
This compound is generally stable under recommended storage conditions.[5] However, it is incompatible with:
-
Strong oxidizing agents: Can lead to vigorous, exothermic reactions.
-
Strong acids and bases: The amine functionality can react with strong acids, and the imidazole ring can be affected by strong bases.[2]
For long-term storage, it is recommended to keep the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation of the amine group.[5]
Spill and Waste Management
Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure you are wearing the appropriate PPE, including respiratory protection if the spill is large or not contained within a fume hood.
-
Absorb liquid spills with an inert material such as vermiculite, dry sand, or a commercial chemical absorbent.[2]
-
Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[2]
-
Clean the spill area with a suitable solvent, followed by soap and water.[6]
-
Place all contaminated materials (absorbent, gloves, etc.) into the hazardous waste container.
Waste Disposal
All chemical waste, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a properly labeled hazardous waste container.[6] Disposal must be conducted through your institution's environmental health and safety office in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash. [6]
References
-
Oleum with <30% free sulfur trioxide - Chemtrade Logistics. Available at: [Link]
-
Dictionary Of Organic Compounds. VDOC.PUB. Available at: [Link]
Sources
- 1. This compound (23230-39-9) for sale [vulcanchem.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. This compound | 23230-39-9 [chemnet.com]
- 4. vdoc.pub [vdoc.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine
Welcome to the technical support center for the synthesis of 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this valuable synthetic building block. We will delve into the common synthetic routes, troubleshoot frequent experimental challenges, and provide detailed protocols grounded in established chemical principles.
Overview of Synthetic Strategies
The synthesis of this compound is primarily achieved through an aminoalkylation reaction on the imidazole ring. The core transformation involves the introduction of a dimethylaminomethyl (-CH₂N(CH₃)₂) group onto one of the ring nitrogens. The two most prevalent and effective strategies are the direct N-alkylation of imidazole with a suitable electrophile and the classical Mannich reaction.
-
Direct N-Alkylation: This is often the preferred method for control and yield. It involves reacting imidazole, typically as a salt or in the presence of a base, with a pre-formed electrophile like N,N-dimethylaminomethyl chloride or, more efficiently, with Eschenmoser's salt (N,N-dimethylmethyleneiminium iodide).[1][2] Eschenmoser's salt is a highly reactive aminomethylating agent that can provide excellent yields under mild conditions.[2][3]
-
Mannich Reaction: This is a three-component condensation involving imidazole, formaldehyde, and dimethylamine.[4][5][6] While seemingly atom-economical, this reaction can be lower-yielding and produce more side products if not carefully controlled. The reaction proceeds through the in-situ formation of an Eschenmoser's salt-like iminium ion, which is then attacked by the nucleophilic imidazole.[4][6]
Comparative Analysis of Synthetic Routes
| Parameter | Direct N-Alkylation (with Eschenmoser's Salt) | Classical Mannich Reaction |
| Reagents | Imidazole, Eschenmoser's Salt, Non-nucleophilic base (optional) | Imidazole, Formaldehyde, Dimethylamine (often as hydrochloride salt) |
| Key Intermediate | N/A (Reagent is the active electrophile) | Iminium Cation ([CH₂=N(CH₃)₂]⁺) |
| Typical Conditions | Anhydrous polar aprotic solvent (THF, CH₂Cl₂), Room Temp to mild heat | Aqueous or alcoholic solutions, often acidic conditions[4] |
| Pros | High reactivity, often higher yields, cleaner reaction profile, milder conditions.[2] | Inexpensive starting materials, one-pot procedure. |
| Cons | Eschenmoser's salt is moisture-sensitive and more expensive.[3] | Can lead to side products (e.g., bis-alkylation), requires careful pH control, potentially lower yields.[7] |
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.
dot
Caption: A logical workflow for diagnosing low product yield.
Q1: My reaction yield is extremely low or I'm recovering only starting material. What's the primary cause?
A1: This is a common issue often traced back to the reactivity of your electrophile or the nucleophilicity of the imidazole.
-
Cause 1: Inactive Aminomethylating Agent. Eschenmoser's salt and related reagents are highly hygroscopic.[3] Exposure to moisture will hydrolyze them to formaldehyde and dimethylamine, rendering them inactive for the desired N-alkylation. Discoloration (yellow to brown) is a sign of decomposition.[3]
-
Solution: Always use fresh, pure, colorless Eschenmoser's salt. Handle it under an inert atmosphere (e.g., in a glovebox or under argon/nitrogen). If purity is suspect, it can be purified by sublimation.[3] For the classical Mannich reaction, ensure the formaldehyde solution is of a reputable grade and not overly polymerized.
-
-
Cause 2: Incorrect Basicity. Imidazole is a weak base. To deprotonate it and increase its nucleophilicity for alkylation, a base is often used. However, the choice of base is critical.
-
Solution: When using pre-formed electrophiles like N,N-dimethylaminomethyl chloride, a non-nucleophilic base like potassium carbonate or a hydride source (e.g., NaH) in an aprotic solvent is effective.[1][8] For the classical Mannich reaction, the reaction is often run under acidic conditions where a sufficient concentration of the free amine and the enol form of the carbonyl compound exists in equilibrium.[4] Using a strong base like KOH with paraformaldehyde in methanol can work, but stoichiometry is key.[9]
-
-
Cause 3: Insufficient Reaction Temperature or Time. While Eschenmoser's salt is highly reactive, the overall reaction may still require energy input to proceed at a reasonable rate.
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. If no product is observed at room temperature after a few hours, consider gently heating the reaction to 40-50 °C. Extend reaction times to 12-24 hours if necessary, ensuring you are monitoring for starting material consumption.[7]
-
Q2: I'm getting a product, but it's a mixture that is difficult to separate. What are the likely side products?
A2: The most common impurity is the undesired regioisomer, 1-(1H-Imidazol-2-yl)-N,N-dimethylmethanamine, or bis-alkylated products.
-
Cause 1: Isomer Formation. Imidazole is an ambident nucleophile. Alkylation can occur at either N-1 or N-3. In a symmetric imidazole, these are equivalent. However, if your imidazole is substituted, or if the initial product can be further alkylated, you can get isomeric products. A common synthetic pitfall involves the inadvertent formation of the 2-yl isomer.[1]
-
Solution: The N-1 position is generally the kinetic product of alkylation. Using a highly reactive electrophile like Eschenmoser's salt at low to moderate temperatures often favors the N-1 product. Steric hindrance on the imidazole ring can also direct alkylation.[10] Characterization by ¹H and ¹³C NMR is essential to confirm the structure. The chemical shifts of the imidazole ring protons and carbons will be distinct for each isomer.[1]
-
-
Cause 2: Quaternization of the Product. The product itself is a tertiary amine and can be further alkylated by the electrophile to form a quaternary ammonium salt. This is more likely if a large excess of the alkylating agent is used.
-
Solution: Use a stoichiometry of 1.0 to 1.1 equivalents of the aminomethylating agent relative to imidazole. Add the electrophile slowly to the imidazole solution to avoid localized high concentrations.
-
Q3: My purification is problematic. The product seems to streak on the silica gel column or is lost during aqueous workup. How can I improve isolation?
A3: The product is a basic amine, which can interact strongly with acidic silica gel, and its solubility can be pH-dependent.
-
Cause 1: Interaction with Silica Gel. The basic nitrogen atoms in your product can lead to strong adsorption and peak tailing (streaking) on a standard silica gel column.
-
Solution: Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine like triethylamine. Add 0.5-1% triethylamine to your eluent system (e.g., dichloromethane/methanol).[11] This will cap the acidic silanol groups and allow for much cleaner elution of your basic product.
-
-
Cause 2: Product Loss During Extraction. As an amine, the product's solubility is highly dependent on pH. It will be water-soluble at acidic pH (as the ammonium salt) and organic-soluble at basic pH (as the free base).
-
Solution: During aqueous workup, ensure the aqueous layer is made strongly basic (pH > 11) using 1M or 10M NaOH before extracting with an organic solvent like dichloromethane or ethyl acetate.[12][13] This ensures the product is in its free base form and partitions efficiently into the organic layer. Perform multiple extractions (e.g., 3-4 times) to maximize recovery.[12]
-
Frequently Asked Questions (FAQs)
-
FAQ 1: Which synthetic route is recommended for the highest yield and purity? For laboratory-scale synthesis where purity and yield are paramount, direct N-alkylation of imidazole using purified Eschenmoser's salt in an anhydrous aprotic solvent is generally the most reliable method. It offers high reactivity under controlled conditions, minimizing side-product formation.
-
FAQ 2: How do I monitor the reaction's progress effectively? Thin Layer Chromatography (TLC) is the most common method. Use a mobile phase like 9:1 Dichloromethane:Methanol. The product, being more polar than imidazole, will have a lower Rf value. Staining with potassium permanganate or iodine can help visualize the spots. For more precise monitoring, especially during optimization, LC-MS is ideal.[13]
-
FAQ 3: Can I use paraformaldehyde and dimethylamine hydrochloride directly? Yes, this is the basis of the classical Mannich reaction. It can be effective, but often requires optimization of pH, temperature, and reaction time to suppress side reactions and achieve good yields. This route may be more economical for large-scale synthesis, but requires more rigorous process development.[4][9]
Detailed Experimental Protocol: N-Alkylation using Dimethylaminomethyl Chloride
This protocol describes a reliable method for the synthesis of this compound via direct alkylation. A similar procedure using Eschenmoser's salt would follow the same principles but may proceed under even milder conditions.
dot
Caption: Step-by-step experimental workflow for the synthesis.
Materials:
-
Imidazole (1.0 eq)
-
N,N-dimethylaminomethyl chloride (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone, anhydrous
-
Ethanol (for recrystallization)
-
Dichloromethane (DCM) and Methanol (MeOH) for chromatography (if needed)
-
Triethylamine (for chromatography, if needed)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add imidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetone to the flask to form a stirrable slurry.
-
Electrophile Addition: To the stirring suspension, add a solution of N,N-dimethylaminomethyl chloride (1.05 eq) in anhydrous acetone dropwise over 15-20 minutes at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the consumption of imidazole using TLC (e.g., 9:1 DCM:MeOH).
-
Workup: Once the reaction is complete, filter off the inorganic salts (K₂CO₃ and KCl) and wash the filter cake with a small amount of acetone.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product, which may be an oil or a semi-solid.
-
Purification:
-
Recrystallization: The product can often be purified by recrystallization from ethanol, which has been reported to yield the product with 74% yield.[1]
-
Column Chromatography: If recrystallization is ineffective, purify the crude material by flash column chromatography on silica gel. Use a gradient eluent system, such as 100% DCM increasing to 95:5 DCM:MeOH. Add 0.5% triethylamine to the eluent to prevent streaking.[11]
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- Vulcanchem. (n.d.). This compound - 23230-39-9.
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole.
- Benchchem. (n.d.). Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine.
- Benchchem. (n.d.). An In-depth Technical Guide on 1-(1H-imidazol-5-yl)-N-methylmethanamine and its Congeners.
- Benchchem. (n.d.). An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine.
- Benchchem. (n.d.). Troubleshooting low yield in the synthesis of 2-butyl-imidazole.
- Wikipedia. (n.d.). Eschenmoser's salt.
- AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS.
- Vedarethinam, V., et al. (2013). Synthesis and antimicrobial studies of some Mannich bases carrying imidazole moiety. Acta Pharmaceutica, 63(2), 231-9.
- Benchchem. (n.d.). Technical Support Center: Synthesis and Application of Eschenmoser's Salt.
- University of Otago. (n.d.). N-Alkylation of imidazoles.
- BYJU'S. (n.d.). Mannich Reaction Mechanism.
- ECHEMI. (n.d.). Mannich condensation reaction problems?.
Sources
- 1. This compound (23230-39-9) for sale [vulcanchem.com]
- 2. Eschenmoser's salt - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. adichemistry.com [adichemistry.com]
- 5. oarjbp.com [oarjbp.com]
- 6. byjus.com [byjus.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. Research Portal [ourarchive.otago.ac.nz]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine
Welcome to the technical support guide for the purification of crude 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine (CAS No: 23230-39-9). This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the necessary information to overcome common challenges and achieve high purity for this versatile imidazole derivative.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.
Question 1: My product is streaking significantly on the silica gel TLC plate and column. What's causing this and how can I fix it?
Probable Cause: The streaking is a classic sign of strong interaction between a basic compound and the acidic surface of the silica gel. This compound is a tertiary amine, and its basic nitrogen atoms can adsorb irreversibly or move very slowly on standard silica, leading to poor separation and band tailing.[1]
Suggested Solutions:
-
Eluent Modification: The most effective solution is to add a small amount of a basic modifier to your eluent system.[1]
-
Triethylamine (TEA): Add 0.5-1% triethylamine to your dichloromethane/methanol or ethyl acetate/hexane mobile phase. The TEA will compete with your product for the acidic sites on the silica, leading to sharper bands and improved resolution.[1]
-
Ammonia: A solution of methanol saturated with ammonia can also be used as a polar component in your eluent system for more stubborn separations.
-
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase.
-
Alumina (basic or neutral): Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.
-
Reverse-Phase Chromatography: C18-functionalized silica with a suitable aqueous/organic mobile phase can also be effective.
-
Question 2: The yield of my purified product is very low. What are the potential reasons?
Probable Cause: Low yield can stem from issues in the preceding synthesis reaction or losses during the work-up and purification steps. Common synthetic problems include incomplete reactions or the formation of side products.[1] During purification, the product might be lost due to irreversible adsorption on silica gel or decomposition.
Suggested Solutions:
-
Optimize Synthesis: Before purification, ensure the synthesis is as complete as possible.
-
Improve Work-up: During aqueous work-up, ensure the pH of the aqueous layer is sufficiently basic (pH > 9) to keep your amine product in its free base form, maximizing its extraction into the organic layer.
-
Prevent Adsorption: As mentioned in Question 1, use a modified eluent (e.g., with TEA) to prevent irreversible binding of your product to the silica column, which is a common cause of yield loss.[1]
-
Check for Volatility: While not extremely volatile, some product loss can occur if evaporated to dryness under high vacuum for extended periods. Remove the solvent carefully.
Question 3: I'm observing multiple spots on my TLC, even after purification. What are these impurities?
Probable Cause: The presence of multiple spots indicates either incomplete separation or the formation of byproducts. A significant impurity in the synthesis of 1-substituted imidazoles can be the corresponding 2-substituted isomer.[2] Other possibilities include unreacted starting materials or byproducts from side reactions.[1]
Suggested Solutions:
-
Isomer Contamination: The formation of the 2-yl isomer is a known pitfall.[2] Careful optimization of the column chromatography conditions (e.g., using a shallow gradient) is necessary to separate these isomers. Spectroscopic analysis (¹H and ¹³C NMR) is crucial to confirm the structure of the purified product.[2]
-
Optimize Chromatography:
-
Solvent System: Experiment with different eluent systems. A switch from an ethyl acetate/hexane system to a dichloromethane/methanol system (with added base) might provide different selectivity.
-
Gradient Elution: Employ a slow, shallow gradient during column chromatography to improve the resolution between your product and closely related impurities.
-
-
Consider an Alternative Purification Method: If chromatography fails to remove a persistent impurity, consider vacuum distillation or conversion to a salt followed by recrystallization.
Question 4: The purified product is a colorless to pale yellow oil and is difficult to handle and weigh accurately. Is there a better way to manage it?
Probable Cause: The free base form of many low molecular weight amines, including this compound, is often an oil or a low-melting solid at room temperature.[1] This physical state can make accurate handling challenging.
Suggested Solutions:
-
Salt Formation: For easier handling, improved stability, and better solubility in polar solvents, convert the purified free base into a salt.[1] The hydrochloride (HCl) salt is a common choice.
-
Procedure: Dissolve the purified oil in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Add a solution of HCl in diethyl ether or dioxane dropwise while stirring.
-
The hydrochloride salt will typically precipitate as a white to off-white crystalline solid.[1]
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of this compound?
-
Appearance: As a free base, it is typically a colorless to pale yellow oil or a low-melting solid.[1] The hydrochloride salt is expected to be a white to off-white crystalline solid.[1]
-
Solubility: The free base is generally soluble in organic solvents such as methanol, ethanol, and dichloromethane. The hydrochloride salt is expected to have better solubility in water and other polar protic solvents.[1]
Q2: What is the recommended method for purifying the crude product? Column chromatography on silica gel is a widely used and effective method.[1] It is crucial to use an eluent system containing a basic additive like triethylamine (0.5-1%) to prevent streaking and product loss.[1] For thermally stable compounds, vacuum distillation can also be a viable option for purification.
Q3: How should I store the purified compound to prevent degradation? Imidazole compounds can be susceptible to degradation, especially in solution.[1][5]
-
Solid (Free Base or Salt): For long-term storage, keep the solid in a tightly sealed container, protected from light, in a dry environment. Storing under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to minimize degradation.[5]
-
Solutions: Solutions are more prone to degradation from light, temperature, pH changes, and oxygen.[5] It is best to prepare solutions fresh for each experiment. If short-term storage is necessary, store them protected from light at low temperatures (-20°C).[5]
Q4: What are the key spectroscopic features to confirm the identity of this compound? While specific data for this exact compound is sparse in the provided search results, analogous compounds show predictable NMR signals.[2]
-
¹H-NMR: Expect to see signals for the imidazole protons (typically in the δ 7.3–7.5 ppm region), a singlet for the methylene bridge protons, and a singlet for the two methyl groups on the dimethylamino moiety (likely in the δ 2.2–2.4 ppm region).[2]
-
¹³C-NMR: The imidazole carbons are expected to resonate in the δ 120–140 ppm range, with the methylene bridge carbon appearing further upfield (δ 45–50 ppm).[2]
Experimental Protocol: Purification by Column Chromatography
This protocol provides a step-by-step guide for the purification of crude this compound using silica gel column chromatography.
Materials and Reagents
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
-
Hexane, HPLC grade
-
Ethyl Acetate, HPLC grade
-
TLC plates (silica gel 60 F₂₅₄)
-
Glass chromatography column
-
Collection tubes or flasks
-
Rotary evaporator
Step-by-Step Methodology
1. Preparation of the Eluent System:
-
Prepare a stock solution of your chosen mobile phase. A common starting point is a mixture of Dichloromethane and Methanol.
-
Add triethylamine to the mobile phase to a final concentration of 0.5-1% (v/v). For example, to 1 L of eluent, add 5-10 mL of TEA.
-
Example Eluent Systems:
-
System A: Dichloromethane/Methanol/Triethylamine (95:5:0.5)
-
System B: Ethyl Acetate/Hexane/Triethylamine (50:50:0.5)
-
2. TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).
-
Spot the crude material on a TLC plate.
-
Develop the TLC plate in a chamber containing your chosen eluent system.
-
Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).
-
The goal is to find a solvent system that gives your desired product an Rf value of approximately 0.2-0.4 and good separation from impurities. Adjust the polarity of the eluent as needed (increase MeOH or EtOAc to increase polarity and lower Rf).
3. Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Prepare a slurry of silica gel in your initial, low-polarity eluent.
-
Pour the slurry into the column and allow the silica to settle into a uniform bed. Gently tap the column to aid in packing.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.
4. Sample Loading:
-
Direct Loading: If your crude product is an oil, dissolve it in a minimal amount of the eluent.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting fractions in separate tubes.
-
If using a gradient, start with a lower polarity eluent and gradually increase the polarity (e.g., by increasing the percentage of methanol) to elute your product.
6. Monitoring the Separation:
-
Monitor the fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions.
7. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as an oil.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography. |
| Mobile Phase | Dichloromethane/Methanol or Ethyl Acetate/Hexane | Offers good selectivity for a range of polarities. |
| Additive | 0.5-1% Triethylamine | Crucial for preventing peak tailing of the basic amine product.[1] |
| TLC Rf Target | 0.2 - 0.4 | Provides a good balance for effective separation on the column. |
| Sample Loading | Dry Loading | Often results in better resolution and sharper bands compared to direct liquid loading. |
Visualized Workflows
Purification Workflow Diagram
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
References
- Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. (n.d.). BenchChem.
- Stability and storage conditions for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. (n.d.). BenchChem.
- This compound - 23230-39-9. (n.d.). Vulcanchem.
- This compound. (n.d.). CymitQuimica.
- Specifications of this compound. (n.d.). Capot Chemical.
Sources
Technical Support Center: Troubleshooting Common Side Reactions in Imidazole Alkylation
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of imidazole N-alkylation. The imidazole core is a cornerstone in medicinal chemistry, but its unique electronic and structural properties present distinct synthetic challenges.[1] This document provides in-depth, field-proven insights into identifying, understanding, and mitigating common side reactions encountered during its alkylation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Over-alkylation and Formation of Quaternary Imidazolium Salts
Question: My reaction is yielding a significant amount of a polar, insoluble salt, which I suspect is the di-alkylated imidazolium product. How can I suppress this side reaction?
Answer: This is a classic side reaction in imidazole alkylation. The mono-N-alkylated imidazole product is often still nucleophilic enough to react with a second molecule of the alkylating agent, forming a quaternary imidazolium salt.[2] This is particularly prevalent when using highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) or when running the reaction at high concentrations or temperatures.[2]
Causality & Mechanism: The N-alkylated imidazole product can compete with the starting imidazole or its anion for the alkylating agent. This second alkylation is irreversible and consumes both the desired product and the alkylating agent.
Troubleshooting Strategies:
-
Control Stoichiometry: Avoid using a large excess of the alkylating agent. Start with a 1:1 or 1:1.1 molar ratio of imidazole to alkylating agent. A slight excess of the imidazole can sometimes be beneficial to ensure the alkylating agent is fully consumed before significant di-alkylation occurs.[2]
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature can reduce the rate of the second alkylation more significantly than the first, improving selectivity for the mono-alkylated product.[2]
-
Concentration: Running the reaction under more dilute conditions can decrease the frequency of intermolecular collisions, disfavoring the bimolecular reaction that leads to the quaternary salt.[2]
-
-
Choice of Alkylating Agent: If possible, switch to a less reactive alkylating agent. For example, alkyl chlorides are less reactive than bromides, which are less reactive than iodides.
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the product from converting to the imidazolium salt.[2]
Issue 2: Poor Regioselectivity in Unsymmetrically Substituted Imidazoles
Question: I am alkylating a 4-substituted imidazole and obtaining a nearly inseparable 1:1 mixture of the 1,4- and 1,5-disubstituted isomers. How can I control the regioselectivity?
Answer: This is arguably the most common and challenging issue in imidazole alkylation. When an unsymmetrical imidazole is deprotonated, the resulting imidazolide anion is an ambident nucleophile, with the negative charge delocalized across both nitrogen atoms.[3] This often leads to a mixture of regioisomers. The final product ratio is dictated by a complex interplay of steric, electronic, and reaction condition factors.[4][5]
Causality & Mechanism: Alkylation can proceed via two main pathways:
-
For the neutral imidazole (SE2' process): The reaction occurs on the more nucleophilic nitrogen of the dominant tautomer present in solution.[4]
-
For the imidazolide anion (SE2cB kinetics): The alkylating agent attacks one of the two nucleophilic nitrogens of the resonance-stabilized anion.[4]
Controlling the outcome requires manipulating the factors that favor one pathway or one regioisomer over the other.
Troubleshooting Strategies:
-
Exploit Steric Hindrance: This is one of the most powerful tools for directing regioselectivity.
-
Substituent Effects: A bulky substituent on the imidazole ring (e.g., at C4) will sterically hinder the adjacent nitrogen (N3), directing the alkylating agent to the less hindered, remote nitrogen (N1).[4][6]
-
Alkylating Agent Effects: Using a bulkier alkylating agent (e.g., an isopropyl or cyclohexyl group instead of a methyl group) will amplify the preference for the less sterically crowded nitrogen atom.[4][7]
-
-
Leverage Electronic Effects:
-
Employ Protecting Groups: For maximum control, especially when steric and electronic factors are not sufficient, a protecting group strategy is highly effective.
-
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice. It can be used to protect one nitrogen, forcing alkylation to occur at the other. The SEM group can then be removed.[2][8] A clever "SEM-switch" strategy has even been developed where the group transposes from N1 to N3, enabling functionalization at otherwise unreactive positions.[8]
-
-
Optimize Reaction Conditions:
-
Base and Solvent: The choice of base and solvent is critical. Using a strong base like Sodium Hydride (NaH) in an aprotic polar solvent like DMF or THF ensures complete conversion to the imidazolide anion. Weaker bases like potassium carbonate (K₂CO₃) may result in a mixed-mechanism reaction involving both the neutral imidazole and its anion, complicating selectivity.[9]
-
Temperature: In some systems, temperature can reverse selectivity. For example, in the alkylation of 4(5)-nitroimidazoles, lower temperatures may favor the kinetic product, while higher temperatures can lead to the thermodynamically more stable isomer, sometimes through quaternization followed by selective dealkylation.[10]
-
Visualizing the Core Challenges
Diagram 1: The Regioselectivity Problem
Caption: Fig 1. Tautomerism and anion resonance create two reactive nitrogen sites.
Diagram 2: Competing Mono- vs. Di-Alkylation Pathways
Caption: Fig 3. A decision guide for improving N-alkylation regioselectivity.
Data Summary Table: Influence of Reaction Parameters
| Parameter | Condition | Expected Outcome on Side Reactions | Rationale |
| Stoichiometry | Imidazole : R-X (1:1) | Reduces Over-alkylation | Limits availability of alkylating agent for the second reaction. [2] |
| Imidazole : R-X (> 1:1) | Strongly Reduces Over-alkylation | Ensures complete consumption of the alkylating agent by the starting material. [2] | |
| Temperature | Low (e.g., 0 °C to RT) | Reduces Over-alkylation | The second alkylation step often has a higher activation energy. [2] |
| High (e.g., >100 °C) | Increases Over-alkylation ; may alter regioisomer ratio | Provides energy to overcome activation barriers for side reactions. Can favor the thermodynamic regioisomer. [10] | |
| Base Strength | Strong (e.g., NaH, LiHMDS) | Favors single mechanism (anion) ; can improve regioselectivity | Ensures complete deprotonation, preventing reaction from the neutral tautomers. [11] |
| Weak (e.g., K₂CO₃, Et₃N) | May lead to mixed isomers ; lower over-alkylation risk | Reaction may proceed through both neutral and anionic forms, complicating selectivity. [5] | |
| Steric Hindrance | Bulky R¹ on Imidazole | Increases Regioselectivity | Directs alkylation to the less hindered nitrogen. [4][6] |
| Bulky R² in R²-X | Increases Regioselectivity | The alkylating agent approaches the less hindered nitrogen. [4][7] | |
| Electronics | EWG on Imidazole | Increases Regioselectivity | Deactivates the adjacent nitrogen towards electrophilic attack. [4][5] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Imidazole
This protocol describes a standard procedure for the N-alkylation of imidazole using a strong base to minimize ambiguity from multiple reactive species.
Objective: To synthesize 1-benzylimidazole from imidazole and benzyl bromide.
Materials:
-
Imidazole
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Benzyl Bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add imidazole (1.0 equiv).
-
Deprotonation: Suspend the imidazole in anhydrous DMF (approx. 0.5 M). Cool the mixture to 0 °C in an ice bath.
-
Carefully add NaH (1.1 equiv) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases and a clear solution of the sodium imidazolide is formed.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add benzyl bromide (1.05 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting imidazole.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with water and EtOAc.
-
Separate the layers. Extract the aqueous layer two more times with EtOAc.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of hexane/EtOAc) to yield pure 1-benzylimidazole.
Protocol 2: Strategy for Regioselective Alkylation via a Protecting Group
This protocol outlines the conceptual workflow for achieving regioselective alkylation of a 4(5)-substituted imidazole using the SEM protecting group.
Objective: To selectively synthesize a 1,4-disubstituted imidazole when the 1,5-isomer is also formed under standard conditions.
Workflow:
-
Protection: React the 4(5)-substituted imidazole with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base (e.g., NaH) in an anhydrous solvent (e.g., THF). This step will likely produce a mixture of N1-SEM and N3-SEM protected isomers. These isomers are often separable by chromatography. [8]2. Separation: Isolate the desired protected regioisomer (e.g., the 1-SEM-4-substituted-imidazole) using flash column chromatography.
-
Alkylation: Subject the isolated, protected imidazole to the alkylation conditions described in Protocol 1 (e.g., NaH, R-X in DMF). The alkylation will now occur selectively at the only available nitrogen position.
-
Deprotection: Remove the SEM group under acidic conditions (e.g., aqueous HCl in an alcohol solvent) or with a fluoride source (e.g., TBAF) to yield the single, desired regioisomer of the N-alkylated imidazole.
This multi-step process, while longer, provides unambiguous control over the final product's regiochemistry, which is often crucial in drug development. [12]
References
-
University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]
-
Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. RSC Publishing. Retrieved from [Link]
-
Boga, S. L., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society. Retrieved from [Link]
-
PubMed. (1998). Imidazole is a sensitive probe of steric hindrance in the distal pockets of oxygen-binding heme proteins. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Retrieved from [Link]
-
MDPI. (n.d.). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Retrieved from [Link]
-
TSI Journals. (n.d.). Synthesis of new structures of imidazolium salts on the rout. Retrieved from [Link]
-
Nature. (2022). Solvent-Dependent Chemoselectivity Switch to Arg-Lys Imidazole Cross-Links. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 1-alkylimidazoles.
-
ResearchGate. (n.d.). N-alkylation of imidazole by alkaline carbons. Retrieved from [Link]
-
ACS Publications. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). The facile alkylation and iodination of imidazol(in)ium salts in the presence of cesium carbonate. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Imidazole Derivatives and Their Biological Activities. Retrieved from [Link]
-
MDPI. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2015). What is the procedure for the reaction of imidazole with alkyl halide?. Retrieved from [Link]
-
ACS Publications. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega. Retrieved from [Link]
-
Ovid. (n.d.). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Retrieved from [Link]
-
Scientific Research Publishing. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry. Retrieved from [Link]
-
Zenodo. (n.d.). SYNTHESIS AND REACTIONS OF IMIDAZOLE. Retrieved from [Link]
-
Dove Press. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]
-
ResearchGate. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry. Retrieved from [Link]
-
SlidePlayer. (n.d.). Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. Retrieved from [Link]
-
PubMed. (2013). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 10. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Reductive Amination of Imidazole Aldehydes
Welcome to the Technical Support Center for the reductive amination of imidazole aldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during this crucial synthetic transformation. The inherent chemical properties of the imidazole ring introduce a layer of complexity not present in standard aliphatic or aromatic aldehyde reductive aminations. This resource provides in-depth, field-proven insights to help you achieve successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the reductive amination of imidazole aldehydes.
Q1: Why is my reductive amination of an imidazole aldehyde failing or giving low yields?
Low or no yield in the reductive amination of imidazole aldehydes can stem from several factors. The imidazole ring itself can interfere with the reaction. Its basic nitrogen atoms can be protonated, affecting the overall pH and potentially deactivating the catalyst or reducing agent. Furthermore, the imidazole ring is nucleophilic and can participate in side reactions. Common culprits for low yield include suboptimal pH, incorrect choice of reducing agent, or competing side reactions such as over-alkylation or reduction of the starting aldehyde.[1][2]
Q2: What is the ideal pH for the reductive amination of an imidazole aldehyde?
The optimal pH for reductive amination is a delicate balance.[1][3] Imine formation is typically favored under mildly acidic conditions (pH 4-6), which facilitate the dehydration of the hemiaminal intermediate.[1] However, with imidazole aldehydes, the basicity of the imidazole ring (pKa of the conjugate acid is ~7) means that at this pH, a significant portion of the imidazole nitrogens will be protonated. This can be beneficial for activating the aldehyde but can also hinder the nucleophilicity of the reacting amine if it is also protonated. Careful pH monitoring and adjustment are crucial. In some cases, a slightly higher pH (7-8) may be necessary to ensure the amine is sufficiently nucleophilic while still allowing for imine formation.[4]
Q3: Which reducing agent is best for imidazole aldehydes: NaBH(OAc)₃, NaBH₃CN, or NaBH₄?
The choice of reducing agent is critical for success.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for reductive aminations, including those with sensitive substrates like imidazole aldehydes.[5][6] It is a mild and selective reducing agent that can reduce the intermediate iminium ion much faster than the starting aldehyde, minimizing the formation of alcohol byproducts.[6]
-
Sodium cyanoborohydride (NaBH₃CN) is also effective and selective for the iminium ion over the carbonyl group, particularly under mildly acidic conditions.[1] However, it is highly toxic due to the potential release of hydrogen cyanide gas, especially at lower pH.
-
Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce the imidazole aldehyde directly to the corresponding alcohol, leading to lower yields of the desired amine.[1][7] It is generally only recommended if the imine can be pre-formed and isolated before the reduction step.[6]
Q4: I'm observing multiple products in my reaction mixture. What are the likely side reactions?
The most common side reactions in the reductive amination of imidazole aldehydes are:
-
Reduction of the aldehyde: The reducing agent can directly reduce the starting imidazole aldehyde to the corresponding alcohol. This is more prevalent with stronger reducing agents like NaBH₄.[1]
-
Over-alkylation: If a primary amine is used, the resulting secondary amine can react further with another molecule of the imidazole aldehyde to form a tertiary amine.[8]
-
N-alkylation of the imidazole ring: The imidazole ring itself is nucleophilic and can be alkylated, leading to undesired regioisomers. This is a significant challenge specific to imidazole substrates.[9][10]
Comprehensive Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the reductive amination of imidazole aldehydes, categorized by the observed issue.
Problem 1: Low to No Product Yield
| Possible Cause | Underlying Chemistry & Explanation | Suggested Solution & Protocol |
| Incorrect pH | The formation of the imine/iminium ion intermediate is pH-dependent. If the pH is too low, the primary/secondary amine starting material will be protonated and non-nucleophilic. If the pH is too high, the dehydration of the hemiaminal to the imine will be slow. For imidazole aldehydes, the imidazole nitrogen can act as a proton sponge, complicating pH control. | Solution: Carefully monitor and adjust the pH of the reaction mixture. Start with a mildly acidic condition (pH ~6) using a weak acid like acetic acid. If the reaction is sluggish, consider a stepwise approach: first, form the imine at a slightly acidic pH, then for the reduction step, adjust the pH to be neutral or slightly basic before adding the reducing agent. |
| Inefficient Imine Formation | Imine formation is a reversible equilibrium reaction.[11] The presence of water can shift the equilibrium back towards the starting materials. Imidazole aldehydes may have different reactivity profiles compared to simple aromatic aldehydes. | Solution: Use a dehydrating agent, such as molecular sieves (3Å or 4Å), to remove water and drive the equilibrium towards imine formation.[12] Alternatively, perform the reaction in a solvent system that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus), although this is less common for reductive aminations. |
| Aldehyde Reduction | The reducing agent is reducing the starting imidazole aldehyde to the corresponding alcohol before it can form the imine. This is common with less selective reducing agents like NaBH₄. | Solution: Switch to a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[6] This reagent is specifically designed to preferentially reduce the protonated imine (iminium ion) in the presence of an aldehyde. |
| Degradation of Starting Material | Imidazole aldehydes can be sensitive to certain reaction conditions and may degrade over time, especially at elevated temperatures or in the presence of strong acids or bases. | Solution: Monitor the stability of your starting aldehyde under the reaction conditions by TLC or LC-MS. If degradation is observed, consider running the reaction at a lower temperature and for a shorter duration. |
Problem 2: Formation of Multiple Products (Impure Product Profile)
| Possible Cause | Underlying Chemistry & Explanation | Suggested Solution & Protocol |
| Over-alkylation of Amine | When using a primary amine, the desired secondary amine product can be more nucleophilic than the starting amine and can react with another molecule of the imidazole aldehyde to form an undesired tertiary amine.[8] | Solution: Use a slight excess (1.1-1.2 equivalents) of the primary amine to favor the formation of the secondary amine. Alternatively, a stepwise procedure where the imine is formed and then reduced in a controlled manner can minimize over-alkylation.[6] |
| N-Alkylation of Imidazole Ring | The imidazole ring contains a nucleophilic nitrogen that can compete with the primary/secondary amine in reacting with the aldehyde or an alkylating agent formed in situ. This leads to the formation of regioisomeric N-alkylated imidazole byproducts.[9][10][13] | Solution: Protect the imidazole nitrogen before performing the reductive amination. A common protecting group is the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which is stable to the reductive amination conditions and can be removed later. Another strategy is to use a bulky protecting group on the imidazole nitrogen to sterically hinder side reactions.[14][15] |
| Aldehyde Self-Condensation | Under certain conditions, especially in the presence of base, aldehydes can undergo self-condensation reactions (e.g., aldol condensation). | Solution: Maintain careful control over the reaction conditions, particularly the pH and temperature. Avoid using strong bases. |
Experimental Protocols
Protocol 1: General One-Pot Reductive Amination using NaBH(OAc)₃
-
To a solution of the imidazole aldehyde (1.0 equiv) and the amine (1.1 equiv) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add acetic acid (1.1 equiv).
-
Stir the mixture for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[6]
Protocol 2: Stepwise Reductive Amination with Imine Formation
-
Dissolve the imidazole aldehyde (1.0 equiv) and the amine (1.1 equiv) in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of acetic acid (0.1 equiv).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until imine formation is complete as monitored by TLC or NMR.
-
Cool the reaction mixture to 0 °C.
-
Slowly add sodium borohydride (1.5 equiv) in small portions.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Quench the reaction with water and remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts, filter, and concentrate to yield the crude product for purification.[12]
Data Presentation
| Reducing Agent | Selectivity for Imine/Iminium Ion | Common Solvents | Key Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High | Dichloromethane, 1,2-Dichloroethane, THF | Often the reagent of choice; mild and highly selective.[5][6] |
| Sodium Cyanoborohydride (NaBH₃CN) | High | Methanol, Ethanol | Highly toxic; requires careful pH control to avoid HCN release.[1] |
| Sodium Borohydride (NaBH₄) | Low | Methanol, Ethanol | Can reduce the starting aldehyde; best for stepwise procedures.[1][7] |
Visualizations
Reductive Amination Workflow
Caption: General workflow for the one-pot reductive amination of imidazole aldehydes.
Troubleshooting Decision Tree
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. A one-pot parallel reductive amination of aldehydes with heteroaromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. jocpr.com [jocpr.com]
- 9. reddit.com [reddit.com]
- 10. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Column Chromatography for Polar Amines
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to one of the more persistent challenges in purification chemistry: the effective separation of polar amines. These compounds are notorious for their difficult chromatographic behavior on standard silica gel, primarily due to their basicity and polarity. This guide is structured to provide not just solutions, but a foundational understanding of the principles at play, enabling you to troubleshoot effectively and develop robust purification methods. We will move from common problems to advanced strategies, equipping you with the knowledge to turn frustrating separations into routine successes.
Troubleshooting Guide: A Question & Answer Approach
This section directly addresses the most common issues encountered in the lab. Each problem is followed by an analysis of the root cause and a series of actionable solutions.
Problem 1: My amine is irreversibly bound to the column or shows extreme tailing.
Question: I loaded my crude product containing a polar amine onto a standard silica gel column. Even with a highly polar mobile phase like 10% methanol in dichloromethane, the compound either doesn't elute at all, or it smears across all fractions (severe peak tailing). What is happening?
Answer: This is the most classic problem when purifying amines on silica. The issue stems from a strong acid-base interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This interaction is often stronger than the partitioning forces of the chromatography, leading to irreversible adsorption or a "stick-slip" phenomenon that causes severe peak tailing.[2][3]
Solutions:
-
Introduce a Basic Mobile Phase Modifier: The most direct way to solve this is to "neutralize" the acidic sites on the silica gel by adding a competing, more volatile base to your mobile phase.[1][4] This base will occupy the acidic silanol sites, preventing your target amine from binding too strongly.
-
Common choices: Triethylamine (TEA) or ammonium hydroxide (NH₄OH).
-
Starting concentration: Begin by adding 0.1-1% (v/v) of the modifier to your eluent. For very stubborn amines, this can be increased up to 2%.[5][6]
-
Mechanism: The modifier protonates the silanol groups, creating a less interactive surface for the analyte.
-
-
Pre-treat the Silica Gel: Before loading your sample, you can neutralize the entire column by flushing it with a solvent mixture containing a higher concentration of a basic modifier (e.g., 5% TEA in your starting eluent).[7] After this pre-treatment, you can run the column with a lower concentration of the modifier (e.g., 1%).
Diagram: The Mechanism of Peak Tailing and the Modifier Solution
The following diagram illustrates the strong ionic interaction between a polar amine and an acidic silanol group on the silica surface, which is the primary cause of peak tailing.
Caption: Interaction of a polar amine with the silica surface.
Problem 2: My polar amine is still not retained, even with low polarity solvents, or co-elutes with impurities.
Question: I have a very polar amine (e.g., a small molecule with multiple amine or hydroxyl groups). In reversed-phase (like C18), it elutes in the void volume. In normal-phase silica, even with modifiers, the separation from other polar impurities is poor. What are my options?
Answer: When your compound is highly polar, traditional adsorption or partitioning mechanisms may not provide sufficient selectivity. In these cases, you need to explore alternative stationary phases or chromatographic modes that leverage different interaction mechanisms.
Solutions:
-
Switch to a Less Acidic or Basic Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds. Basic alumina, in particular, will have far fewer acidic sites, leading to much better peak shapes for amines without the need for mobile phase modifiers.[6][8]
-
Amine-Functionalized Silica (NH2 Columns): These columns have aminopropyl groups bonded to the silica surface.[9][10] This creates a basic surface that repels basic analytes, reducing strong interactions and improving peak shape. These are versatile and can be used in both normal and reversed-phase modes.[9]
-
-
Explore Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for compounds that are too polar for reversed-phase.[11][12]
-
Mechanism: HILIC uses a polar stationary phase (like bare silica, amide, or diol columns) with a mobile phase containing a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[13][14] A water-rich layer forms on the stationary phase, and polar analytes partition into this layer, providing retention.[11]
-
Benefit for Amines: HILIC can provide unique selectivity for polar amines, separating them from other polar and non-polar impurities.[3][13][15] Adjusting the pH and buffer strength in the aqueous portion of the mobile phase can dramatically affect retention and selectivity.
-
-
Consider Ion-Exchange Chromatography (IEX): For amines that are readily protonated (cationic), cation-exchange chromatography is a powerful tool.
-
Mechanism: The stationary phase contains negatively charged functional groups (e.g., sulfonate groups). The cationic amine binds to the column through strong electrostatic interactions. Elution is achieved by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase to displace the bound analyte.
-
Application: This is particularly useful for separating amines with different charge states or pKa values.
-
Frequently Asked Questions (FAQs)
-
Q1: How much triethylamine (TEA) is too much?
-
A1: While starting at 0.1-1% is standard, going above 2-3% rarely provides additional benefit and can interfere with detection (e.g., by absorbing UV light) and make post-column removal more difficult. If 2% TEA doesn't solve peak tailing, it's a strong indication that you should change your stationary phase.
-
-
Q2: My amine is not UV-active. How can I detect it during column chromatography?
-
A2: This is a common challenge. You can use post-column staining of your TLC plates with reagents like ninhydrin (for primary/secondary amines) or potassium permanganate. For HPLC, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are excellent universal detection methods that do not require a chromophore. Mass Spectrometry (MS) is also a highly sensitive and specific detection method.
-
-
Q3: Can I use reversed-phase (C18) for polar amines?
-
A3: Yes, but with modifications. Highly polar amines often show poor retention.[12] To improve retention, you can use a mobile phase with a high aqueous content (up to 100% water if your column is compatible). Adjusting the pH to suppress the ionization of the amine (i.e., using a high pH mobile phase to run the amine in its neutral form) will significantly increase its retention on a C18 column.[1] Alternatively, ion-pairing agents can be used, but they are often not compatible with MS detection.[12]
-
-
Q4: What is the "2 pH rule" for amine purification?
-
A4: The "2 pH rule" is a guideline stating that to ensure an amine is fully deprotonated (in its neutral, more lipophilic form), the mobile phase pH should be adjusted to at least two units above the amine's pKa.[1] This is particularly useful in reversed-phase chromatography to maximize retention.[1]
-
Experimental Protocols & Data
Protocol 1: General Method Development Workflow for a Novel Polar Amine
This protocol provides a systematic approach to developing a purification method from scratch.
Caption: A logical workflow for method development.
Table 1: Comparison of Stationary Phases for Polar Amine Chromatography
| Stationary Phase | Primary Interaction | Advantages | Disadvantages | Best For... |
| Silica Gel | Adsorption (Polar) | Inexpensive, widely available. | Acidic surface causes strong tailing with bases.[1] | Neutral or weakly basic compounds; use with basic modifiers. |
| Alumina (Basic) | Adsorption (Polar) | Basic surface minimizes tailing for amines; no modifier needed.[8] | Can be reactive with certain functional groups (e.g., esters). | Purification of basic amines sensitive to silica. |
| Amine (NH2)-bonded Silica | Normal-Phase / Weak Anion Exchange | Basic surface provides good peak shape.[9] Can be used in multiple modes.[9][10] | Can be less stable at pH extremes compared to polymer phases.[10] | General-purpose purification of basic compounds without modifiers.[9] |
| C18 (Reversed-Phase) | Partitioning (Hydrophobic) | Excellent for separating based on hydrophobicity. | Poor retention for very polar amines without high aqueous or pH adjustment.[12] | Separating amines from less polar impurities; requires pH control.[16] |
| HILIC (e.g., bare silica, amide) | Partitioning (Hydrophilic) | Excellent retention for very polar compounds.[11] MS-friendly mobile phases. | Requires careful control of water content; can have long equilibration times. | Very polar, hydrophilic amines that are unretained in reversed-phase.[14] |
| Ion-Exchange (IEX) | Electrostatic | Highly selective for charged analytes. High loading capacity. | Requires buffered mobile phases; high salt can be problematic for recovery. | Separating amines based on charge state or pKa. |
References
-
Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. Available at: [Link]
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. Available at: [Link]
-
Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). PubMed Central. Available at: [Link]
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]
-
Amino (NH2) Column: How to Keep High Performance? Welch Materials. Available at: [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]
-
Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. Available at: [Link]
- Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents.
-
Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. Available at: [Link]
-
(PDF) Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). ResearchGate. Available at: [Link]
-
Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. Available at: [Link]
-
Column chromatography issues. Reddit. Available at: [Link]
-
HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Available at: [Link]
-
Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. ACS Publications. Available at: [Link]
-
HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. LinkedIn. Available at: [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: [Link]
-
Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available at: [Link]
- Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents.
-
Influence of the Mobile-Phase Modifier on the Retention of Some para-Substituted Amides; Correlation with Compound Lipophilicity. AKJournals. Available at: [Link]
-
Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Available at: [Link]
-
When should I use a pH modifier in flash column chromatography gradient? Biotage. Available at: [Link]
-
Amine purification. Science Forums. Available at: [Link]
-
Purification of strong polar and basic compounds. Reddit. Available at: [Link]
-
A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. Available at: [Link]
-
Strategies for Method Development and Optimization in HPLC. Drawell. Available at: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. reddit.com [reddit.com]
- 7. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 8. Chromatography [chem.rochester.edu]
- 9. teledyneisco.com [teledyneisco.com]
- 10. welch-us.com [welch-us.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
Technical Support Center: Navigating the Stability of Imidazole Compounds in Solution
From the Desk of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous essential biomolecules and blockbuster drugs.[1][2] However, its unique electronic properties also make it susceptible to a range of degradation pathways in solution, which can compromise experimental results, shorten product shelf life, and create safety concerns.
This guide is structured to address the practical challenges you face in the lab. We will move from foundational questions about why imidazoles degrade to specific troubleshooting scenarios and detailed experimental protocols. Our goal is to empower you with the knowledge to anticipate, identify, and mitigate stability issues, ensuring the integrity and success of your research.
Section 1: Frequently Asked Questions - The Fundamentals of Imidazole Instability
This section addresses the core principles governing the stability of imidazole-containing molecules in solution.
Q1: What are the primary ways my imidazole compound can degrade in solution?
A1: Imidazole compounds are susceptible to three main degradation pathways in solution: oxidation, hydrolysis, and photodegradation.
-
Oxidation: The electron-rich nature of the imidazole ring makes it prone to oxidation. This can be initiated by atmospheric oxygen (autoxidation), reactive oxygen species (ROS) like hydroxyl radicals (•OH) or hydrogen peroxide, and other oxidants.[3][4][5] Oxidation can lead to the formation of various by-products, including ring-opened structures. For some compounds, this process is base-mediated, meaning it accelerates at higher pH.[6] Polyalkylated imidazoles have been shown to be less stable towards oxidation compared to the parent imidazole ring.[7]
-
Hydrolysis: This involves the cleavage of bonds by water. The aromaticity of the imidazole ring generally makes it much more stable against hydrolysis than its non-aromatic counterpart, imidazoline.[8] However, under certain conditions (e.g., strongly basic or acidic pH, elevated temperature), hydrolytic ring-opening can occur, leading to the formation of formamido- and amino-derivatives.[9][10][11]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to trigger degradation.[12] The imidazole moiety can be sensitive to photodegradation, leading to a complex mixture of degradants.[6][13] This is a critical consideration for compounds that are handled on the benchtop or stored in transparent containers.
Q2: How does pH influence the stability of my imidazole compound?
A2: The pH of a solution is one of the most critical factors affecting imidazole stability. Imidazole is amphoteric, meaning it can act as both a weak acid (pKa ≈ 14.5) and a weak base (pKa of the conjugate acid ≈ 7.0).[1]
-
At low pH (acidic): The imidazole ring becomes protonated to form an imidazolium cation. This generally increases its stability against oxidation but can make it more susceptible to certain hydrolytic pathways, depending on the overall molecular structure.
-
Near neutral pH (pH ≈ pKa): The compound will exist as a mixture of its protonated and neutral forms. This can sometimes lead to complex stability profiles or analytical challenges, such as peak splitting in HPLC.[14]
-
At high pH (basic): The neutral form of the imidazole ring predominates. This form is often more susceptible to base-mediated autoxidation and hydrolytic ring-opening.[6][10] For example, the hydrolysis of certain imidazole-2-ylidenes has been shown to occur in mild basic aqueous solutions.[10]
The ionization state dramatically affects the molecule's electron distribution and, therefore, its reactivity. It's crucial to understand the pKa of your specific compound to predict its behavior at different pH values.
Q3: My experimental protocol involves heating. At what temperature should I become concerned about degradation?
A3: Temperature accelerates virtually all chemical degradation pathways according to the Arrhenius equation.[12] While the thermal stability of a specific imidazole derivative is structure-dependent, decomposition can occur even at temperatures below the solvent's boiling point, especially over extended periods.[15]
As a general rule, you should always minimize the duration and temperature of heating steps. For many imidazole-based drugs, forced degradation studies are conducted at temperatures ranging from 40°C to 80°C to intentionally induce and study degradation.[16] If your protocol requires prolonged heating above 60°C, it is highly advisable to conduct a preliminary stability assessment to quantify the rate of degradation.
Q4: How do I know if my compound is sensitive to light, and what are the best practices for handling it?
A4: Photodegradation is a common but often overlooked issue. A simple way to test for light sensitivity is to prepare two solutions of your compound: one wrapped in aluminum foil (or in an amber vial) and one in a clear vial. Leave both on a lab bench exposed to ambient light for a day and then analyze both by HPLC. A greater emergence of new peaks or a decrease in the main peak area in the clear vial indicates photosensitivity.
Best Practices for Handling Photosensitive Imidazoles:
-
Storage: Always store solutions in amber vials or bottles to protect them from UV and visible light.
-
Handling: When working on the bench, wrap flasks and beakers in aluminum foil.
-
Analysis: Use amber autosampler vials for HPLC/LC-MS analysis.
Section 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during research and development.
Q5: I'm analyzing my imidazole compound via reverse-phase HPLC and see new, unexpected peaks after storing my solution for a few days. What is the likely cause?
A5: The appearance of new peaks is a classic sign of degradation. The first step is to systematically determine the cause. This troubleshooting workflow can help you pinpoint the issue.
Caption: Troubleshooting workflow for new peaks in HPLC.
Q6: I am developing a formulation containing an imidazole active pharmaceutical ingredient (API), and I'm seeing a significant loss of potency over time. What should I investigate first?
A6: A loss of potency points to the degradation of your API. The most efficient way to investigate this is by performing a forced degradation study . This is a systematic process where the API is exposed to a variety of stress conditions to rapidly identify its vulnerabilities.[16] This study will not only reveal if the compound degrades but also how it degrades, which is crucial for developing a stable formulation. The key conditions to test are acid and base hydrolysis, oxidation, heat, and light exposure, as outlined in the ICH guidelines.[14]
Q7: My solution containing an imidazole compound has turned yellow/brown upon storage. What does this signify?
A7: Color change is often a strong indicator of oxidative degradation.[17] Many oxidative pathways involving aromatic rings, including imidazoles, result in the formation of highly conjugated systems that absorb visible light, appearing as yellow or brown. This is a qualitative sign that your compound is unstable under its current storage conditions. You should immediately investigate the role of oxygen by preparing a fresh solution using deoxygenated solvent (e.g., by sparging with nitrogen or argon) and storing it under an inert atmosphere.[15]
Section 3: Key Experimental Protocols
Here we provide detailed methodologies for essential stability-testing experiments.
Protocol 1: Forced Degradation Study for an Imidazole Compound
This protocol is designed to identify potential degradation pathways and establish the stability-indicating nature of your analytical method, in line with ICH guidelines.[16]
Objective: To generate a degradation profile for an imidazole-based API. A target degradation of 5-20% is ideal to ensure that the primary degradation products are formed without being further degraded themselves.[14]
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your imidazole compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: For each condition below, set up a stressed sample and a control sample (compound in solvent, stored at 2-8°C, protected from light).
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. | To test susceptibility to acid-catalyzed degradation. |
| Base Hydrolysis | Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 4 hours. | To test susceptibility to base-catalyzed degradation.[6] |
| Oxidation | Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temp for 24 hours. | To test susceptibility to oxidative degradation.[5][6] |
| Thermal Stress | Dilute 1 mL of stock with 1 mL of solvent. Incubate at 80°C for 48 hours. | To assess intrinsic thermal stability. |
| Photolytic Stress | Place 2 mL of solution (1:1 stock/solvent) in a clear vial inside a photostability chamber. Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. | To assess sensitivity to light and UV radiation.[6][13] |
-
Sample Analysis:
-
Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with your mobile phase.
-
Analyze all samples (stressed and control) by a suitable analytical method, typically a reverse-phase HPLC with UV or MS detection.
-
-
Data Evaluation:
-
Calculate the percentage degradation for the main peak in each stressed sample compared to the control.
-
Examine the chromatograms for new peaks (degradants). Ensure your HPLC method provides sufficient resolution between the parent peak and all degradant peaks (this is called a "stability-indicating method").
-
Caption: Experimental workflow for a forced degradation study.
Protocol 2: Developing a Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating the parent imidazole compound from all potential degradation products generated during the forced degradation study.
Methodology:
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns are versatile and widely applicable for many small molecules.
-
Mobile Phase Selection:
-
Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. The acidic pH (~2.5-3) serves two purposes: it protonates the imidazole ring for better retention and interaction, and it suppresses the ionization of residual silanols on the column, which prevents peak tailing.[14]
-
Organic (B): Acetonitrile or Methanol. Acetonitrile is generally preferred for its lower viscosity and UV cutoff.
-
-
Initial Gradient:
-
Run a broad gradient to elute all compounds, e.g., 5% B to 95% B over 20 minutes.
-
Inject a pooled sample containing your API and all stressed samples to ensure you can see all relevant peaks.
-
-
Optimization:
-
Adjust the gradient slope to improve the resolution between the parent peak and its nearest-eluting impurity.
-
If co-elution occurs, try changing the organic modifier (from acetonitrile to methanol or vice versa) as this will alter the selectivity of the separation.
-
Ensure the parent peak is spectrally pure using a Diode Array Detector (DAD). A pure peak will have identical spectra across its entire width.
-
-
Validation: Once the method is optimized, it should be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.
References
-
Shaikh, A. S., Shinde, P. B., Shimpi, P. P., & Khose, R. D. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3312-3318. [Link]
-
Felber, T., Schaefer, T., & Herrmann, H. (2019). OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry. The Journal of Physical Chemistry A, 123(8), 1505-1513. [Link]
-
Eide, I., Pinto, D. D., Knuutila, H. K., & Svendsen, H. F. (2020). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research, 59(3), 1083-1094. [Link]
-
Wang, Y., Lu, Y., Liu, Y., Zhang, X., & Zhang, C. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air. [Link]
-
Kovács, A., Veszprémi, T., & Nyulászi, L. (2010). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society, 132(4), 1434-1443. [Link]
-
Kovács, A., Veszprémi, T., & Nyulászi, L. (2011). Hydrolysis of imidazole-2-ylidenes. Journal of the American Chemical Society, 133(4), 972-983. [Link]
-
ResearchGate. (n.d.). Degradative imidazole oxidation of particle by reactive oxygen... [Image]. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Schematic representation of the hydrolysis of the imidazole-2-ylidene... [Image]. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2018). Stability of Imidazole- shelf life?. [Link]
-
ResearchGate. (n.d.). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process [Request PDF]. [Link]
-
AIP Publishing. (2012). Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems. [Link]
-
D'Auria, M., & Racioppi, R. (2019). Imidazole in Aqueous Solution: Hydrogen Bond Interactions and Structural Reorganization with Concentration. Molecules, 24(9), 1758. [Link]
-
Royal Society of Chemistry. (2020). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. [Link]
-
MDPI. (2019). Synthesis and Characterization of New Imidazole Phthalocyanine for Photodegradation of Micro-Organic Pollutants from Sea Water. [Link]
-
Wikipedia. (n.d.). Imidazole. [Link]
-
ResearchGate. (n.d.). Biodegradability of imidazole structures. [Image]. Retrieved from ResearchGate. [Link]
-
He, N., Chen, J., & Chen, J. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119575. [Link]
-
ResearchGate. (2019). Is 1M Imidazole stock solution sensitive to light?. [Link]
-
Chemistry Stack Exchange. (2019). Opening the imidazoline ring in tolazoline. [Link]
-
Harvey, S. R., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2568-2576. [Link]
-
ResearchGate. (n.d.). Imidazole ring opening mechanism. [Image]. Retrieved from ResearchGate. [Link]
-
Dickson. (2025). Top 5 Factors Affecting Chemical Stability. [Link]
-
ResearchGate. (2025). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. [Link]
-
MDPI. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. [Link]
-
MDPI. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. [Link]
-
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Imidazole Compounds in Catalysis and Pharmaceutical Research. [Link]
-
ResearchGate. (n.d.). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance [Request PDF]. [Link]
-
NIH. (2010). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]
-
Food and Drug Administration, Thailand. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product. [Link]
-
European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
World Health Organization. (n.d.). Draft regional guidelines on stability testing of active substances and pharmaceutical products. [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
-
MDPI. (2022). Site-Specific Recruitment, Localization of Ionized Monomer to Macromolecular Crowded Droplet Compartments Can Lead to Catalytic Coacervates for Photo-RAFT in Dilution. [Link]
-
ResearchGate. (1959). Imidazole Catalysis. [Link]
Sources
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of Polar Amine Isolation
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that isolating polar amine products can be one of the more frustrating aspects of synthetic and purification chemistry. Their inherent basicity, high polarity, and potential for strong interactions with stationary phases demand a nuanced and strategic approach.
This guide is structured to provide direct, actionable solutions to common problems. We will move from immediate troubleshooting for ongoing experiments to broader strategic advice, all grounded in the fundamental principles of chemistry.
Troubleshooting Guide: Common Issues & Immediate Solutions
This section addresses the most frequent and urgent problems encountered during the isolation of polar amines. Each answer explains the underlying chemical principles and provides a clear path to resolving the issue.
Q1: Why is my amine product showing severe peak tailing and streaking on my silica gel column?
A: This is the most common issue researchers face and is almost always due to strong acid-base interactions between the basic amine and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This interaction leads to non-uniform elution, causing the characteristic tailing or, in severe cases, irreversible binding to the column.
Causality: Silica gel is an acidic stationary phase. Basic amines can be protonated by the surface silanols, leading to strong ionic adsorption that disrupts the normal partitioning mechanism of chromatography. This results in a portion of the analyte being retained much longer than the bulk, leading to broad, asymmetric peaks.
Solutions:
-
Mobile Phase Modification (The Quick Fix): The most direct solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile competing base to your mobile phase.[1][2]
-
Recommended Modifier: Start with 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide in your eluent system (e.g., dichloromethane/methanol).[1][3]
-
Mechanism: The competing base will preferentially interact with the acidic silanol groups, effectively "masking" them from your target amine, allowing it to elute based on polarity with improved peak shape.[2]
-
-
Use a Deactivated or Functionalized Stationary Phase: If mobile phase modification is insufficient or undesirable, change your stationary phase.
-
Amine-Functionalized Silica (e.g., KP-NH): These columns have amine groups bonded to the silica surface, which shields the acidic silanols and provides a more inert surface for the separation of basic compounds.[1][4] This often allows for simpler solvent systems (e.g., hexane/ethyl acetate) and yields sharper peaks.[1]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of amines due to its basic or neutral surface character.[5]
-
Table 1: Troubleshooting Normal-Phase Chromatography of Amines
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing | Strong interaction between the basic amine and acidic silica surface.[1][2] | Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to the mobile phase.[1][3] |
| No Elution / Irreversible Binding | Very strong acid-base interaction; high pKa amine. | Switch to an amine-functionalized silica column or a basic alumina column.[1][5] |
| Compound Degradation | The amine is sensitive to the acidic silica surface. | Use triethylamine-deactivated silica or an alternative stationary phase like alumina or a polymer-based resin.[5] |
| Poor Separation from Impurities | Co-elution due to strong solvent required to overcome silica interaction. | Use an amine-functionalized column to allow for a less polar, more selective mobile phase.[1] |
Q2: My highly polar amine elutes in the void volume on my C18 (Reversed-Phase) column. How can I achieve retention?
A: This is a classic problem for small, highly polar molecules in reversed-phase liquid chromatography (RPLC). The nonpolar C18 stationary phase has very little affinity for polar analytes, which instead prefer the highly polar mobile phase and are washed off the column without retention.[6][7] Standard RPLC is often unsuitable for these compounds without modification.
Solutions:
-
Ion-Pairing Chromatography (IPC): This technique introduces an "ion-pairing" reagent into the mobile phase. This reagent is a molecule with a long alkyl chain (for retention on the C18 phase) and a charged headgroup (e.g., a sulfonate) that is opposite to the charge of the analyte.
-
Mechanism: For a positively charged amine (at acidic pH), an anionic ion-pairing reagent forms a neutral ion pair. This complex is now hydrophobic enough to be retained by the C18 stationary phase.[8]
-
Typical Reagents: For basic amines, reagents like ethanesulfonic acid (ESA) or methanesulfonic acid (MSA) can be effective.[8]
-
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is a mode of chromatography specifically designed for highly polar compounds.[9] It uses a polar stationary phase (like bare silica, diol, or amine) with a mobile phase consisting of a high concentration of a nonpolar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.
-
Mechanism: A water-rich layer is adsorbed onto the surface of the polar stationary phase. Your polar amine partitions between this aqueous layer and the bulk organic mobile phase. The more polar the analyte, the more strongly it is retained.[9]
-
Benefit: HILIC provides an environment where polar compounds can be retained and separated effectively, which is often impossible with RPLC.[9][10]
-
-
Use a "Polar-Endcapped" or Aqueous C18 Column: Some modern C18 columns are specifically designed with hydrophilic groups near the silica surface to prevent phase collapse in highly aqueous mobile phases and provide better retention for polar analytes.[10]
Q3: I'm losing a significant amount of my water-soluble amine during the aqueous work-up after my reaction. What are the best practices for extraction?
A: Polar amines, especially those with multiple heteroatoms or low molecular weight, can have high water solubility, leading to poor partitioning into standard organic extraction solvents like ethyl acetate or dichloromethane.[11]
Solutions:
-
pH Adjustment (The "2 pH Rule"): The key is to control the ionization state of your amine. An amine is most soluble in water when it is protonated (in its salt form, R-NH3+) and least soluble when it is in its neutral, free-base form (R-NH2).
-
Protocol: Adjust the pH of the aqueous layer to be at least 2 pH units above the pKa of your amine's conjugate acid.[2] This ensures it is deprotonated to its free-base form, increasing its hydrophobicity and improving its partitioning into the organic layer. Use a base like NaOH or Na2CO3.
-
Caution: This method is only effective if your product is stable to basic conditions.
-
-
Salting Out: Increase the ionic strength of the aqueous phase by saturating it with a salt like NaCl or K2CO3.[12] This decreases the ability of water to solvate your polar organic molecule, effectively "pushing" it into the organic layer.
-
Change Extraction Solvent: If the above methods fail, use a more polar extraction solvent. A 3:1 mixture of chloroform/isopropanol can be particularly effective at extracting polar compounds from an aqueous phase.[11]
-
Solid-Phase Extraction (SPE): For very precious or highly water-soluble amines, liquid-liquid extraction may be unsuitable. SPE offers a more efficient alternative where you can bind your amine to a solid support and wash away impurities.[13] This is discussed in more detail in the FAQ section.
Frequently Asked Questions (FAQs)
This section provides answers to broader, more strategic questions about designing a purification workflow for polar amines.
Q4: What is Solid-Phase Extraction (SPE), and when should I use it for polar amines?
A: Solid-Phase Extraction (SPE) is a sample preparation technique that uses a solid sorbent packed in a cartridge or well-plate to separate components of a mixture.[13] For polar amines, it is an excellent alternative to liquid-liquid extraction, especially for cleaning up complex sample matrices (like biological fluids) or isolating highly water-soluble products.[14]
The most common SPE strategy for amines is cation exchange .
-
Mechanism: At a pH below the amine's pKa, the amine is positively charged (R-NH3+). It is loaded onto an SPE cartridge containing a negatively charged functional group (e.g., a sulfonic acid for strong cation exchange, SCX). The amine is retained by a strong electrostatic interaction.
-
Workflow:
-
Condition: The sorbent is activated with a solvent like methanol, followed by an equilibration buffer (e.g., acidic water).
-
Load: The sample (dissolved in a solution where the amine is charged) is passed through the cartridge. The amine binds, and neutral or anionic impurities pass through.
-
Wash: The cartridge is washed with a weak solvent (e.g., acidic water, then methanol) to remove any remaining weakly bound impurities.
-
Elute: A basic solution (e.g., 5% ammonium hydroxide in methanol) is passed through the cartridge. This neutralizes the amine, breaking the ionic bond and eluting the pure product.
-
Caption: Cation-Exchange SPE Workflow for Amine Isolation.
Q5: Should I consider derivatizing my amine? What are the pros and cons?
A: Derivatization is a chemical reaction that transforms your analyte into a different, more easily analyzed substance (a derivative). For amines, this is a powerful strategy, particularly when chromatographic separation or detection is challenging.[15]
When to Consider Derivatization:
-
For Gas Chromatography (GC) Analysis: Amines are often too polar and not volatile enough for direct GC analysis. Derivatization (e.g., through acylation or silylation) decreases their polarity and makes them suitable for GC.[15][16]
-
To Improve HPLC/UPLC Separation: If your amine has poor retention even with HILIC or IPC, derivatizing it with a large, hydrophobic group can dramatically improve its retention on a standard C18 column.[6][7]
-
To Enable UV or Fluorescence Detection: Many simple amines lack a chromophore and are invisible to UV-Vis detectors. Derivatizing with a reagent like dansyl chloride or o-phthalaldehyde (OPA) attaches a fluorescent or UV-active tag, enabling highly sensitive detection.[17]
Pros and Cons:
| Pros | Cons |
| Decreases polarity, improving chromatographic behavior.[15] | Adds an extra step to the workflow. |
| Increases volatility for GC analysis.[15] | Reaction may not go to completion, creating byproducts. |
| Adds a UV-active or fluorescent tag for sensitive detection.[17] | Reagent and byproducts may need to be removed. |
| Can improve separation from interfering matrix components. | The chosen derivative may not be stable. |
Q6: What are the key strategies for separating chiral amines?
A: Separating enantiomers of a chiral amine requires a chiral environment. This is most commonly achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[18]
-
Polysaccharide-Based CSPs: Columns like ChiralPak® and Chiralcel® are coated or bonded with derivatives of cellulose or amylose. They are highly versatile and can separate a wide range of chiral amines, often in normal-phase, polar organic, or reversed-phase modes.[19]
-
Cyclofructan-Based CSPs: These CSPs have shown excellent selectivity for primary amines.[19][20] They often work well in the polar organic mode (e.g., acetonitrile/methanol).[19]
-
Crown Ether CSPs: These are specifically designed for separating primary amines but often require acidic aqueous mobile phases, which can be difficult for preparative scale work.[19][20]
-
Mobile Phase Additives: Just as with achiral chromatography, mobile phase additives are critical. For chiral separations of amines, a combination of an acid (like trifluoroacetic acid, TFA) and a base (like triethylamine, TEA) is often used to ensure good peak shape and interaction with the CSP.[20]
Caption: Decision Logic for Chiral Amine Separation by HPLC.
Key Experimental Protocols
Protocol 1: Flash Chromatography of a Basic Amine using a Modified Mobile Phase
This protocol describes the purification of a basic polar amine using standard silica gel with a triethylamine-modified mobile phase.
-
TLC Analysis:
-
Prepare two identical TLC plates.
-
Spot your crude reaction mixture on both.
-
Develop Plate 1 in a suitable solvent system (e.g., 95:5 DCM/MeOH).
-
Develop Plate 2 in the same solvent system but with 1-2% triethylamine (TEA) added to the mobile phase.
-
Compare the two plates. The spot corresponding to your amine should be less streaky and have a slightly higher Rf on Plate 2. This confirms the benefit of the additive.
-
-
Column Preparation:
-
Dry-pack or slurry-pack a silica gel column with your chosen non-polar solvent (e.g., hexane or DCM).
-
Equilibrate the column with at least 3-5 column volumes of your starting mobile phase (e.g., 100% DCM + 1% TEA). Crucially, the TEA must be present during equilibration to deactivate the silica before the sample is loaded.[2][3]
-
-
Sample Loading:
-
Dissolve your crude sample in a minimal amount of the equilibration solvent or DCM.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, allow the solvent to evaporate completely, and load the resulting dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with your starting mobile phase, gradually increasing the polarity (e.g., increasing the percentage of methanol in DCM). Ensure that the 1% TEA concentration is maintained in all mobile phase compositions.
-
Collect fractions and analyze by TLC to identify those containing the purified product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator. The TEA is volatile and should co-evaporate with the solvent.
-
References
-
Kamal, M. M., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC - NIH. [Link]
-
Zulfa, Z., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH. [Link]
-
Kirwan, J. A., et al. (2013). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the polar metabolome. SciSpace. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Biotage. [Link]
-
Kirwan, J. A., et al. (2013). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ResearchGate. [Link]
-
Frontier, A. (2026). Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry. [Link]
-
Avantor. (2024). Exploring the Principle of Ion Exchange Chromatography and Its Applications. Avantor. [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
-
Request PDF. Solid phase extraction of amines. ResearchGate. [Link]
-
Regalado, E. L., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
Ali, I., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. [Link]
-
Frontier, A. (2026). Chromatography: The Solid Phase. University of Rochester, Department of Chemistry. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
Welch, C. J., et al. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]
-
Risley, D. S., & Strege, M. A. (2000). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. ACS Publications. [Link]
-
Request PDF. Quantitation of Amino Acids and Amines by Chromatography. ResearchGate. [Link]
-
hypervalent_iodine. (2011). Amine purification. Science Forums. [Link]
-
Le, C. M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. [Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
-
Agilent. (2011). Amines and ammonia Analysis of impurities in amine streams. Agilent. [Link]
-
Rogoza, A. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? ResearchGate. [Link]
-
Letter, W. (2019). What solvent should I use with SPE to elute amines from silica? ResearchGate. [Link]
-
Agilent. SPE Method Development Tips and Tricks. Agilent. [Link]
-
LibreTexts. (2024). Ion-Exchange Chromatography. Chemistry LibreTexts. [Link]
-
Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.. [Link]
-
Bamba, T., et al. (2021). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry. PMC - PubMed Central. [Link]
-
Paul, V. J., et al. (2021). Small Polar Molecules: A Challenge in Marine Chemical Ecology. PMC - NIH. [Link]
-
Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry. [Link]
-
Titansmith1. (2023). Purification of strong polar and basic compounds. Reddit. [Link]
-
Ali, M. (2014). How can I isolate a highly polar compound from an aqueous solution? ResearchGate. [Link]
-
Reddit User. (2024). Amine workup. Reddit. [Link]
-
Le, C. M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PMC - PubMed Central - NIH. [Link]
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar. [Link]
-
Frontier, A. (2026). Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
- Google Patents. (1975). US3864402A - Purification of secondary alkyl amines.
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 4. silicycle.com [silicycle.com]
- 5. Chromatography [chem.rochester.edu]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. labex.hu [labex.hu]
- 11. Workup [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. mdpi.com [mdpi.com]
- 19. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
dealing with oily product of 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine
Welcome to the dedicated technical support guide for 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine (CAS No. 23230-39-9). This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis, purification, and handling of this compound. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively. The frequent isolation of this product as a viscous oil or low-melting solid is a common experimental hurdle, and this guide will focus on robust solutions to this issue.
Frequently Asked Questions (FAQs)
Q1: Why did my synthesis of this compound result in an oil instead of a solid?
A1: This is a very common observation and can be attributed to several factors related to the molecule's intrinsic properties and the experimental conditions:
-
Molecular Structure: The compound has a relatively low molecular weight (125.17 g/mol ) and a non-planar structure due to the dimethylaminomethyl group, which can disrupt efficient crystal lattice packing.[1][2]
-
Impurities: The presence of even small amounts of impurities, such as unreacted starting materials (imidazole), solvents, or reaction byproducts, can significantly depress the melting point and inhibit crystallization, a phenomenon often referred to as "oiling out".[3][4]
-
Hygroscopic Nature: The polar imidazole ring and the tertiary amine can attract and retain water from the atmosphere or solvents, further preventing solidification.
-
Supersaturation & Kinetics: Rapid changes in solvent polarity or temperature during workup (e.g., pouring the reaction mixture into ice water) can lead to liquid-liquid phase separation instead of crystallization if the kinetics of nucleation are too slow.[5]
Q2: My product streaks badly during silica gel column chromatography. How can I fix this?
A2: This is a classic problem when purifying basic compounds on standard silica gel. The root cause is the acidic nature of silica gel's surface silanol groups (Si-OH). Your basic amine product interacts strongly with these acidic sites via acid-base interactions, causing it to move slowly and unevenly down the column, resulting in significant tailing or "streaking".[6] The solution is to neutralize these acidic sites by modifying your mobile phase. Adding a small amount of a volatile base, such as 0.5-2% triethylamine or a methanolic ammonia solution to your eluent, will deprotonate the silanol groups, minimizing the unwanted interaction and allowing for sharp, symmetrical peaks.[6][7]
Q3: Is there an alternative to column chromatography for purifying this oily product?
A3: Yes, several methods can be employed, especially if you want to avoid chromatography or are working on a larger scale.
-
Acid-Base Extraction: You can exploit the basicity of your product. Dissolve the crude oil in an organic solvent (like dichloromethane or ethyl acetate) and wash it with a dilute acid (e.g., 1 M HCl). Your amine product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic phase. You can then basify the aqueous layer (e.g., with NaOH) and re-extract your purified product back into an organic solvent.[8]
-
Salt Formation & Crystallization: A highly effective strategy is to convert the oily free base into a solid, crystalline salt.[6] Dissolving the purified oil in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in ether or dioxane can precipitate the hydrochloride salt, which is often a stable, easy-to-handle solid. This solid can then be collected by filtration.[6]
-
Bulb-to-Bulb Distillation (Kugelrohr): If your product is thermally stable and reasonably volatile, short-path distillation under high vacuum can be an excellent method for purification, effectively separating it from non-volatile impurities.[9]
Troubleshooting Guide: From Oily Product to Pure Compound
This section provides in-depth, protocol-driven solutions to the primary challenge of isolating and purifying this compound.
Problem 1: Crude Product "Oils Out" During Aqueous Workup or Solvent Removal
-
Causality: This occurs when the product separates as a liquid phase rather than a solid. This is often due to high solubility in the chosen solvent system, the presence of impurities preventing crystal nucleation, or cooling a solution too rapidly past its saturation point.[3][10]
-
Solution Workflow: The primary goal is to induce crystallization or, failing that, to cleanly isolate the oil for subsequent purification.
Workflow for handling an oily product. -
Experimental Protocol 1: Inducing Crystallization via Trituration
This technique uses a solvent in which your product is insoluble (or poorly soluble) but the impurities are soluble.[11][12]
-
Place the crude oil in a flask.
-
Add a small volume of a non-polar solvent (e.g., cold diethyl ether, pentane, or hexane).
-
Using a glass rod, vigorously scratch the inside surface of the flask below the level of the solvent. This creates microscopic imperfections that can serve as nucleation sites.
-
Stir or swirl the mixture. If successful, the oil will transform into a fine, filterable powder.
-
Collect the solid by vacuum filtration, washing with a small amount of the cold trituration solvent.
-
Problem 2: Product Streaks on Silica Gel, Leading to Poor Separation
-
Causality: The basic nitrogen atoms of the imidazole and dimethylamino groups bind strongly to acidic silanol groups on the silica surface, preventing clean elution.[6][7]
-
Solution Principle: The principle is to suppress this unwanted ionic interaction. This is achieved by adding a basic modifier to the eluent, which competes with the product for binding to the silica, or by using a less acidic stationary phase like alumina.
Purification strategy for basic amines. -
Experimental Protocol 2: Modified Flash Column Chromatography
-
Select Eluent System: Using TLC, find a solvent system (e.g., Dichloromethane/Methanol) that gives your product an Rf of ~0.3.
-
Prepare Mobile Phase: To your chosen eluent, add 1% v/v triethylamine. For example, to make 500 mL of 95:5 DCM/MeOH, you would use 470 mL DCM, 25 mL MeOH, and 5 mL triethylamine.
-
Pack Column: Pack a silica gel column using the modified mobile phase.
-
Load Sample: Adsorb your crude oil onto a small amount of silica gel. Evaporate the solvent to get a dry powder ('dry loading'). This prevents the loading solvent from interfering with the separation.
-
Elute & Collect: Run the column with the modified mobile phase, collecting fractions and monitoring by TLC.
-
Combine & Evaporate: Combine the pure fractions. The triethylamine is volatile and will be removed along with the eluent under reduced pressure.
-
Problem 3: Difficulty in Accurately Weighing and Transferring the Viscous Oily Product
-
Causality: High viscosity makes quantitative transfer by scraping or pouring nearly impossible, leading to inaccurate measurements for subsequent reactions or analyses.[13][14]
-
Solution Workflow & Protocols:
| Technique | Description | Step-by-Step Protocol | Best For |
| Weighing by Difference | The most accurate way to dispense a viscous liquid. You measure the mass of the container before and after transfer. | 1. Weigh a vial or flask containing your oil. 2. Using a clean pipette or syringe, transfer an approximate amount of oil to the reaction vessel. 3. Reweigh the original vial. The difference in mass is the exact amount transferred.[15] | Accurately dispensing the product for a subsequent reaction. |
| Preparation of a Stock Solution | Dissolving the entire batch of purified oil in a known volume of a suitable solvent to create a solution of known concentration. | 1. Transfer the entire purified oil to a volumetric flask using a solvent (e.g., DMSO, Methanol). 2. Rinse the source flask multiple times with the solvent and add the rinsings to the volumetric flask to ensure complete transfer. 3. Add solvent up to the calibration mark. 4. The concentration is now known (e.g., total mass / total volume), and you can dispense accurate amounts by volume.[16] | Preparing samples for biological screening, high-throughput applications, or NMR. |
| Positive Displacement Pipetting | Using specialized pipettes where a piston is in direct contact with the liquid, eliminating errors from air gaps and adhesion. | 1. Select a positive displacement pipette and a capillary piston tip. 2. Aspirate the desired volume slowly to avoid air bubbles. 3. Dispense the liquid. The piston ensures all liquid is expelled.[17] | High-precision, small-volume applications where accuracy is critical. |
References
-
Crystallization of fats and oils. Sonneveld. [Link]
-
A method to crystallize substances that oil out. ResearchGate. [Link]
-
Guide for crystallization. University of Geneva. [Link]
-
Is there any method other than column chromatography to purify compound. ResearchGate. [Link]
-
Why do I obtain an oily mixture from my organic reaction? ResearchGate. [Link]
-
How can you chose a suitable solvent to get a solid compound for an oily or gummy product in organic synthesis? ResearchGate. [Link]
-
List of purification methods in chemistry. Wikipedia. [Link]
-
What are some practical ways to purify complex compounds other than column chromatography? Reddit. [Link]
-
How Purification Differs Between Chemical Research Fields. Moravek. [Link]
-
How to purify a synthetic compound without TLC and Column chromatography? ResearchGate. [Link]
-
Chemical Composition and Crystallization Behavior of Oil and Fat Blends for Spreadable Fat Applications. PMC - PubMed Central. [Link]
-
Tips & Tricks: Oily/Foaming Compounds. University of Rochester Department of Chemistry. [Link]
-
Amino Acid Purification. Column Chromatography. [Link]
-
Viscous Liquid Handling in Molecular Biology and Proteomics. Opentrons. [Link]
-
How can I purify my synthesised unnatural aliphatic amino acid? ResearchGate. [Link]
-
Purification of oily products in industrial chemistry. Reddit. [Link]
-
Handling of viscous liquids - Basics, Techniques and Tricks. YouTube. [Link]
-
Handling high viscosity liquids. Reddit. [Link]
-
Pipetting viscous liquids. The Bumbling Biochemist. [Link]
-
Specifications of this compound. Capot Chemical. [Link]
-
Purification of strong polar and basic compounds. Reddit. [Link]
-
For highly polar compound, how to do the purification? ResearchGate. [Link]
-
Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. PMC - NIH. [Link]
-
Tips for Pumping and Handling High Viscosity Fluids. Walchem. [Link]
-
Synthesis of 1H-Imidazole-1-pentanamine. PrepChem.com. [Link]
-
Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. [Link]
-
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. [Link]
Sources
- 1. This compound (23230-39-9) for sale [vulcanchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. unifr.ch [unifr.ch]
- 11. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. opentrons.com [opentrons.com]
- 14. reddit.com [reddit.com]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Pipetting viscous liquids – The Bumbling Biochemist [thebumblingbiochemist.com]
choice of reducing agent for selective imine reduction
Welcome to the Technical Support Center for Selective Imine Reduction. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of choosing the right reducing agent for their specific synthetic needs. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: My reductive amination is sluggish and gives low yields. What are the common causes?
A1: Several factors can contribute to a poorly performing reductive amination. The primary equilibrium to consider is the formation of the imine from the carbonyl and the amine.[1] This step is often the bottleneck.
-
pH is critical: Imine formation is typically favored under mildly acidic conditions (pH 4-6).[1][2] If the pH is too low, the amine nucleophile will be protonated and non-nucleophilic. If the pH is too high, the carbonyl is not sufficiently activated, and the dehydration step is slow. Acetic acid is a common additive to maintain the optimal pH range.[3][4]
-
Water removal: The formation of an imine from an aldehyde or ketone and an amine is a condensation reaction that releases water.[1] In a one-pot reaction, the presence of water can shift the equilibrium back towards the starting materials. While not always necessary, adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can improve imine formation and, consequently, the overall yield.[3]
-
Steric hindrance: Highly substituted ketones or bulky amines can significantly slow down the rate of imine formation. In these cases, allowing for a longer pre-incubation time for the carbonyl and amine before adding the reducing agent can be beneficial.[2]
Q2: I'm observing significant amounts of the alcohol byproduct from the reduction of my starting carbonyl. How can I improve the chemoselectivity for the imine?
A2: This is a classic selectivity challenge in reductive amination. The choice of reducing agent is paramount to favoring imine reduction over carbonyl reduction.
-
Reagent choice: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce both aldehydes and ketones.[5][6] To enhance selectivity, milder and more sterically hindered borohydride reagents are preferred.
-
Sodium Triacetoxyborohydride (STAB): NaBH(OAc)₃ is an excellent choice for one-pot reductive aminations due to its high selectivity for reducing iminium ions over ketones and even aldehydes.[7][8][9][10] The electron-withdrawing acetate groups and steric bulk make it a less potent hydride donor, allowing it to discriminate between the more electrophilic iminium ion and the starting carbonyl.[10]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also highly selective for iminium ions at a controlled pH (around 6-7).[11][12][13] The electron-withdrawing cyano group deactivates the borohydride, making it less reactive towards carbonyls.[11] However, NaBH₃CN is toxic and can release hydrogen cyanide gas under acidic conditions, necessitating careful handling and disposal.[12] STAB is often considered a safer alternative.[9][12]
-
-
Reaction setup: If you are limited to using a less selective reagent like NaBH₄, a two-step procedure is advisable. First, form the imine and, if possible, isolate it. Then, in a separate step, perform the reduction.[3] This physically separates the reducing agent from the starting carbonyl, eliminating the possibility of byproduct formation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low conversion of starting materials | 1. Inefficient imine formation (pH, water).2. Deactivated reducing agent.3. Steric hindrance. | 1. Optimize pH with acetic acid; consider adding a dehydrating agent.2. Use fresh, high-quality reducing agent. NaBH(OAc)₃ is moisture-sensitive.[9]3. Increase reaction time or temperature; consider a two-step approach. |
| Formation of alcohol byproduct | 1. Reducing agent is too reactive (e.g., NaBH₄ in a one-pot reaction).[2][14]2. Incorrect pH for selective reagents. | 1. Switch to a more selective reagent like NaBH(OAc)₃ or NaBH₃CN.[3][9]2. For NaBH₃CN, ensure the pH is maintained between 6 and 7.[4] |
| Formation of dialkylated amine | 1. The secondary amine product is reacting with the remaining carbonyl. | 1. Use a slight excess of the primary amine to drive the initial reaction to completion.2. Isolate the imine before reduction if possible. |
| No reaction | 1. Amine is too weakly nucleophilic (e.g., anilines with electron-withdrawing groups).2. Carbonyl is sterically inaccessible. | 1. Consider using a Lewis acid catalyst like Ti(OiPr)₄ to activate the carbonyl.[11]2. Explore alternative synthetic routes. |
| Diastereoselectivity issues in chiral imine reduction | 1. Insufficient facial bias from the existing chiral center.2. Inappropriate reducing agent. | 1. Use a bulkier reducing agent to enhance steric differentiation.2. Explore catalytic asymmetric methods (e.g., transfer hydrogenation with a chiral catalyst).[15][16] |
In-Depth Analysis: Choosing Your Reducing Agent
The selection of a reducing agent is a critical decision that balances reactivity, selectivity, and operational safety.
Hydride Reducing Agents
These are the most common reagents for imine reduction in a laboratory setting. Their reactivity can be finely tuned by modifying the substituents on the boron atom.
| Reducing Agent | Formula | Key Advantages | Key Disadvantages | Optimal Conditions |
| Sodium Borohydride | NaBH₄ | Inexpensive, powerful reductant.[3] | Poor selectivity for imines over carbonyls in one-pot reactions.[2][17] | Best for a two-step process where the imine is pre-formed and isolated.[10] |
| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for iminium ions over carbonyls.[11][13][18] Stable in mildly acidic conditions.[1] | Toxic; can release HCN gas.[12] | One-pot reactions at pH 6-7, often with a protic solvent like methanol.[3] |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Excellent selectivity for imines over carbonyls.[7][8][10] Safer alternative to NaBH₃CN.[9][12] | Moisture sensitive.[9] | One-pot reactions, typically in aprotic solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[9] |
Catalytic Hydrogenation
For larger-scale industrial applications and when seeking greener alternatives, catalytic hydrogenation is an excellent choice. This method uses molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst.
-
Advantages: High atom economy (the only byproduct is water), catalysts can often be recycled, and it avoids the use of stoichiometric metal hydride reagents.[19]
-
Common Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney Nickel are frequently used.[1] The choice of catalyst and reaction conditions (pressure, temperature) can be optimized to ensure chemoselectivity.[20]
-
Considerations: Requires specialized high-pressure equipment. The catalyst can sometimes be poisoned by the amine product or sulfur-containing functional groups.[19]
Other Reducing Systems
-
Silanes: Reagents like polymethylhydrosiloxane (PMHS) or phenylsilane (PhSiH₃), often activated by a catalyst, offer a mild and selective alternative for imine reduction.[21][22][23] They are particularly useful when other reducible functional groups are present.
-
Transfer Hydrogenation: This method transfers hydrogen from a donor molecule (e.g., isopropanol, formic acid) to the imine, mediated by a metal catalyst (often ruthenium or iridium-based).[15][16] Asymmetric transfer hydrogenation, using a chiral catalyst, is a powerful tool for synthesizing enantiomerically enriched amines.[16]
-
Biocatalysis: Imine reductases (IREDs) are enzymes that can catalyze the reduction of imines with extremely high stereo- and enantioselectivity.[24][25] This is a rapidly growing field, especially in the pharmaceutical industry for the synthesis of chiral amines.[25]
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general guideline for the direct reductive amination of aldehydes and ketones and is favored for its high selectivity and safety profile.[3][9]
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv)
-
Aprotic solvent (e.g., 1,2-dichloroethane (DCE), tetrahydrofuran (THF))
-
Acetic acid (optional, 1.0 equiv)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone, the amine, and the solvent.
-
If the amine is used as a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
If desired, add one equivalent of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 20-60 minutes to allow for imine formation.
-
Add the sodium triacetoxyborohydride portion-wise to the stirred solution. The addition may be exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.
-
Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
References
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Sodium Cyanoborohydride. Common Organic Chemistry. [Link]
-
Sodium Cyanoborohydride for Reductive Amination. G-Biosciences. [Link]
-
Sodium cyanoborohydride. Organic Chemistry Portal. [Link]
-
Sodium cyanoborohydride. Wikipedia. [Link]
-
A diversity of recently reported methodology for asymmetric imine reduction. (2020). RSC Publishing. [Link]
-
Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. PubMed Central. [Link]
-
Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. (2024). Vedantu. [Link]
-
An Engineered Imine Reductase for Highly Diastereo- and Enantioselective Synthesis of β-Branched Amines with Contiguous Stereocenters. Semantic Scholar. [Link]
-
Highly Stereoselective Metal-Free Catalytic Reduction of Imines: An Easy Entry to Enantiomerically Pure Amines and Natural and Unnatural α-Amino Esters. (2010). ACS Publications. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Catalytic hydrogenation of imines. ResearchGate. [Link]
-
Zn-Catalyzed Regioselective and Chemoselective Reduction of Aldehydes, Ketones and Imines. (2021). MDPI. [Link]
-
Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. SciSpace. [Link]
-
Hydrogenation of imines. Conditions: Imine (0.1 g), Cat‐A3 (0.1 g), H2... ResearchGate. [Link]
-
a. Formation of imines and enamines. (2025). University of Calgary. [Link]
-
Brønsted Acid-Catalyzed Transfer Hydrogenation of Imines and Alkenes Using Cyclohexa-1,4-dienes as Dihydrogen Surrogates. (2016). ACS Publications. [Link]
-
Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. (2021). ACS Publications. [Link]
-
Amine synthesis by imine reduction. Organic Chemistry Portal. [Link]
-
Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Thieme Chemistry. [Link]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022). ACS Omega. [Link]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022). National Institutes of Health. [Link]
-
Choosing the Right Silane Reducing Agent: A Guide for Chemical Manufacturers. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Chemoselective reduction of imines and azobenzenes catalyzed by silver N-heterocyclic carbene complexes. (2023). RSC Publishing. [Link]
-
I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. (2016). ResearchGate. [Link]
-
Imine Reductases and Reductive Aminases in Organic Synthesis. (2021). ACS Catalysis. [Link]
-
C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. (2009). ResearchGate. [Link]
-
Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]
-
(PDF) Silicon-Based Reducing Agents. ResearchGate. [Link]
-
One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Indian Academy of Sciences. [Link]
-
Boron-based Reductants. ACS GCI Pharmaceutical Roundtable. [Link]
-
Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023). JoVE. [Link]
-
A practical catalytic reductive amination of carboxylic acids. (2020). RSC Publishing. [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. [Link]
-
Reduction of Imines and Nitriles. (2021). YouTube. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]
- 6. amherst.edu [amherst.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 10. Sodium triacetoxyborohydride [organic-chemistry.org]
- 11. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 12. Sodium cyanoborohydride [organic-chemistry.org]
- 13. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- 14. ias.ac.in [ias.ac.in]
- 15. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 16. scispace.com [scispace.com]
- 17. Boron-based Reductants - Wordpress [reagents.acsgcipr.org]
- 18. Sodium Cyanoborohydride for Reductive Amination [gbiosciences.com]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. researchgate.net [researchgate.net]
- 21. nbinno.com [nbinno.com]
- 22. Chemoselective reduction of imines and azobenzenes catalyzed by silver N-heterocyclic carbene complexes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. An Engineered Imine Reductase for Highly Diastereo- and Enantioselective Synthesis of β-Branched Amines with Contiguous Stereocenters. | Semantic Scholar [semanticscholar.org]
- 25. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectra of 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine and Related Structures
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of its spectral features, supported by a comparative analysis with structurally related alternative compounds. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a practical and educational resource.
Introduction
This compound is a versatile building block in medicinal chemistry and materials science. Its structure, featuring an imidazole ring linked to a dimethylaminomethyl group, imparts a unique combination of aromaticity, basicity, and hydrogen bonding capabilities. These characteristics are pivotal in its application as a ligand, catalyst, and a scaffold for pharmacologically active molecules. Accurate structural elucidation via NMR spectroscopy is paramount for its quality control and for understanding its reactivity and interactions in various chemical and biological systems.
This guide will dissect the ¹H and ¹³C NMR spectra of this compound, offering a rationale for the observed chemical shifts and coupling patterns. To provide a richer context and highlight the diagnostic power of NMR, we will compare its spectral data with those of two simpler, yet structurally relevant molecules: 1-methylimidazole and N,N,N',N'-tetramethylmethylenediamine. This comparative approach will demonstrate how subtle changes in molecular structure are reflected in the NMR spectra, allowing for unambiguous characterization.
Structural and NMR Spectral Analysis of this compound
The molecular structure of this compound is presented below, with atoms numbered for clarity in the subsequent NMR discussion.
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum
While a publicly available, experimentally verified high-resolution spectrum for this specific molecule is not readily accessible, data from analogous compounds provide a reliable prediction of the expected chemical shifts.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H2 | ~7.5 | Singlet | 1H | Located between two electronegative nitrogen atoms, this proton is significantly deshielded and appears at the lowest field among the imidazole protons. |
| H4, H5 | ~7.3 | Multiplet (or two singlets) | 2H | These protons are in the electron-rich aromatic ring and their chemical shifts are characteristic of the imidazole system. Their signals may overlap or appear as distinct singlets depending on the solvent and resolution. |
| H6 (-CH₂-) | ~4.8 - 5.0 | Singlet | 2H | This methylene group is attached to the imidazole nitrogen (N1) and the dimethylamino nitrogen (N7), both of which are electron-withdrawing, causing a downfield shift. |
| H8, H9 (-N(CH₃)₂) | ~2.2 - 2.4 | Singlet | 6H | The two methyl groups are chemically equivalent and appear as a sharp singlet. The electronegative nitrogen atom causes a moderate downfield shift. |
Predicted ¹³C NMR Spectrum
Similarly, the ¹³C NMR chemical shifts can be predicted based on the analysis of related structures.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~138 - 140 | This carbon is situated between two nitrogen atoms, leading to significant deshielding. |
| C4, C5 | ~120 - 130 | These carbons are part of the aromatic imidazole ring. |
| C6 (-CH₂-) | ~45 - 50 | The methylene carbon is deshielded due to its attachment to two nitrogen atoms. |
| C8, C9 (-N(CH₃)₂) | ~45 | The methyl carbons are deshielded by the adjacent nitrogen atom. |
Comparative Spectral Analysis
To better understand the spectral features of this compound, a comparison with simpler, related molecules is highly instructive. We will examine the experimental NMR data for 1-methylimidazole and N,N,N',N'-tetramethylmethylenediamine.
1-Methylimidazole
This molecule represents the N-substituted imidazole core of our target compound.
Caption: Molecular structure of 1-methylimidazole.
Experimental NMR Data for 1-Methylimidazole (in CDCl₃)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity |
| H2 | 7.39 | s |
| H4 | 7.01 | s |
| H5 | 6.86 | s |
| -CH₃ | 3.64 | s |
| ¹³C NMR | Chemical Shift (δ, ppm) |
| C2 | 137.4 |
| C4 | 129.5 |
| C5 | 121.2 |
| -CH₃ | 33.0 |
Source: ChemicalBook
Comparison: The chemical shifts of the imidazole ring protons (H2, H4, H5) in 1-methylimidazole are very similar to the predicted values for our target molecule. This confirms that the electronic environment of the imidazole ring is not drastically altered by the substitution of the methyl group with the dimethylaminomethyl group. The most significant difference is the downfield shift of the substituent's protons and carbons in the target molecule due to the presence of the additional nitrogen atom.
N,N,N',N'-Tetramethylmethylenediamine
This molecule represents the dimethylaminomethyl portion of our target compound, but with another dimethylamino group instead of the imidazole ring.
Caption: Molecular structure of N,N,N',N'-tetramethylmethylenediamine.
Experimental NMR Data for N,N,N',N'-Tetramethylmethylenediamine (in CCl₄)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity |
| -CH₂- | 2.58 | s |
| -N(CH₃)₂ | 2.15 | s |
| ¹³C NMR | Chemical Shift (δ, ppm) |
| -CH₂- | 77.9 |
| -N(CH₃)₂ | 47.1 |
Source: ChemicalBook
Comparison: The methylene protons (-CH₂-) in N,N,N',N'-tetramethylmethylenediamine appear at a significantly higher field (2.58 ppm) compared to the predicted value for the methylene protons in our target molecule (~4.8 - 5.0 ppm). This is because the imidazole ring in our target molecule is more electron-withdrawing than a second dimethylamino group, leading to a greater deshielding effect on the adjacent methylene protons.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following protocol is recommended.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid misleading signals from impurities.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For compounds with higher polarity, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Most commercially available deuterated solvents already contain TMS.
NMR Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended to achieve good signal dispersion, especially for resolving the imidazole proton signals.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is usually sufficient.
-
Spectral Width: Set a spectral width that covers the expected range of proton signals (e.g., 0-10 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds is generally adequate.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.
-
Spectral Width: Set a spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Caption: Experimental workflow for NMR analysis.
Conclusion
The ¹H and ¹³C NMR spectra of this compound can be reliably predicted and interpreted through a combination of understanding fundamental NMR principles and comparative analysis with related structures. The distinct chemical shifts of the imidazole protons, the methylene bridge, and the dimethylamino methyl groups provide a unique fingerprint for this molecule. By comparing its predicted spectral data with the experimental data of 1-methylimidazole and N,N,N',N'-tetramethylmethylenediamine, we can confidently assign each resonance and appreciate the electronic effects of the different functional groups on the chemical shifts. The detailed experimental protocol provided herein serves as a robust guide for researchers to obtain high-quality NMR data for this and similar compounds, ensuring accurate structural verification and facilitating further research and development.
References
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Senior Application Scientist's Guide to Mass Spectrometry of C6H11N3 Isomers
Introduction
The unequivocal structural elucidation of chemical entities is a cornerstone of modern research, particularly in the realms of drug discovery and metabolomics. Isomers, molecules sharing the same molecular formula but differing in atomic arrangement, present a significant analytical challenge. Mass spectrometry (MS), a technique of unparalleled sensitivity and speed, is a primary tool for molecular characterization. However, its ability to distinguish between isomers can be nuanced, often requiring careful consideration of ionization techniques and fragmentation pathways.
This guide provides an in-depth comparison of the mass spectrometric behavior of two isomers of the molecular formula C6H11N3: 2-Amino-4,6-dimethylpyrimidine and 3-Methylhistamine . Through a detailed analysis of their mass spectra, obtained under different ionization conditions, we will explore how fragmentation patterns can serve as fingerprints for isomeric identification. Furthermore, we will contextualize the utility of mass spectrometry by comparing it with alternative analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, providing a holistic perspective for researchers tackling the challenge of isomer differentiation.
Isomer Selection and Rationale
For this comparative guide, we have selected two commercially available isomers of C6H11N3 with distinct structural motifs:
-
2-Amino-4,6-dimethylpyrimidine: A substituted pyrimidine, a heterocyclic aromatic compound fundamental to the structure of nucleobases.[1][2][3][4][5]
-
3-Methylhistamine: A methylated derivative of histamine, an imidazole-containing biogenic amine involved in local immune responses.[6]
The choice of a pyrimidine and an imidazole derivative allows for a compelling comparison of how different heterocyclic cores influence fragmentation behavior in mass spectrometry.
Mass Spectrometry Data Comparison
The differentiation of isomers by mass spectrometry hinges on the principle that different molecular structures will fragment in distinct and reproducible ways upon ionization.[7] The stability of the resulting fragment ions dictates the observed mass spectrum.[8] We will now compare the mass spectral data for our two selected isomers, acquired using different ionization techniques.
Isomer 1: 2-Amino-4,6-dimethylpyrimidine
The mass spectrum of 2-Amino-4,6-dimethylpyrimidine was obtained using Electron Ionization (EI).[9] EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This often provides a rich fingerprint for structural elucidation.[10]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 123 | 100 | [M]+• |
| 122 | 85 | [M-H]+ |
| 108 | 55 | [M-CH3]+ |
| 81 | 30 | [M-C2H4N]+ |
| 54 | 45 | [C3H4N]+ |
Data sourced from NIST Chemistry WebBook.[9]
The base peak at m/z 123 corresponds to the molecular ion (M+•). The significant peak at m/z 122 is likely due to the loss of a hydrogen radical, a common fragmentation pathway for aromatic nitrogen heterocycles. The loss of a methyl group to give the fragment at m/z 108 is also a prominent feature.
Proposed Fragmentation Pathway for 2-Amino-4,6-dimethylpyrimidine (EI)
Caption: EI fragmentation of 2-Amino-4,6-dimethylpyrimidine.
Isomer 2: 3-Methylhistamine
The mass spectrum for 3-Methylhistamine was acquired using Electrospray Ionization (ESI), a "soft" ionization technique, coupled with a Quadrupole Time-of-Flight (QTOF) mass analyzer.[6] ESI typically produces protonated molecules ([M+H]+) with less fragmentation than EI, which is advantageous for determining the molecular weight of intact molecules.[10] Fragmentation is often induced in the collision cell (tandem MS or MS/MS) to elicit structural information.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 126.1056 | 100 | [M+H]+ |
| 109.1025 | 72.2 | [[M+H]-NH3]+ |
| 97.0882 | 71.8 | [[M+H]-C2H4]+ |
| 96.0941 | 37.8 | [[M+H]-CH3N]+ |
| 95.0687 | 31.2 | [[M+H]-CH4N]+ |
Data sourced from PubChem.[6]
The base peak at m/z 126.1056 corresponds to the protonated molecule ([M+H]+). A prominent fragment is observed at m/z 109.1025, corresponding to the loss of ammonia (NH3) from the ethylamine side chain. The fragment at m/z 97.0882 likely arises from the cleavage of the bond between the imidazole ring and the ethylamine side chain.
Proposed Fragmentation Pathway for 3-Methylhistamine (ESI-MS/MS)
Caption: ESI-MS/MS fragmentation of 3-Methylhistamine.
Comparative Analysis and Key Differentiators
The mass spectra of 2-Amino-4,6-dimethylpyrimidine and 3-Methylhistamine are strikingly different, allowing for their unambiguous differentiation:
-
Molecular Ion vs. Protonated Molecule: The EI spectrum of the pyrimidine shows a molecular ion (M+•) at m/z 123, while the ESI spectrum of the methylhistamine shows a protonated molecule ([M+H]+) at m/z 126. This difference is a direct consequence of the ionization method used.
-
Fragmentation Patterns: The fragmentation of 2-Amino-4,6-dimethylpyrimidine is dominated by the loss of small radicals (H•, CH3•) and neutral molecules from the ring system. In contrast, the fragmentation of 3-Methylhistamine is characterized by the loss of ammonia and cleavage of the ethylamine side chain. These distinct fragmentation pathways are a direct reflection of their different molecular structures.
Experimental Protocols
The successful acquisition of mass spectral data for isomer differentiation relies on robust and well-defined experimental protocols.
Gas Chromatography-Mass Spectrometry (GC-MS) for 2-Amino-4,6-dimethylpyrimidine
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like 2-Amino-4,6-dimethylpyrimidine.[11]
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
GC-MS Workflow
Caption: A generalized workflow for GC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 3-Methylhistamine
LC-MS is ideal for the analysis of polar and non-volatile compounds like 3-Methylhistamine.[12]
-
Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a concentration of 1 µg/mL.
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute the analyte (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan Range: m/z 50-500.
-
MS/MS: Product ion scan of the precursor ion at m/z 126.1, with a collision energy of 20 eV.
-
Alternative Analytical Techniques: The Power of NMR
While mass spectrometry is a powerful tool for isomer differentiation, it is not always conclusive, especially for isomers with very similar fragmentation patterns.[13][14] In such cases, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.[15][16]
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. For our two isomers:
-
1H NMR of 2-Amino-4,6-dimethylpyrimidine would show a singlet for the two equivalent methyl groups, a singlet for the pyrimidine ring proton, and a broad singlet for the amino protons.
-
1H NMR of 3-Methylhistamine would show a singlet for the N-methyl group, two triplets for the ethyl side chain protons, and two singlets for the imidazole ring protons.
The number of signals, their chemical shifts, and their splitting patterns in the NMR spectra would provide unequivocal proof of the distinct structures of these two isomers.[17][18]
Conclusion
The successful differentiation of the C6H11N3 isomers, 2-Amino-4,6-dimethylpyrimidine and 3-Methylhistamine, by mass spectrometry underscores the technique's utility in structural elucidation. The choice of ionization method and the resulting fragmentation patterns provide a clear and reproducible basis for distinguishing between these two compounds. Electron ionization provided extensive fragmentation for the pyrimidine derivative, while electrospray ionization coupled with tandem MS was effective for the more polar methylhistamine.
For researchers and drug development professionals, this guide highlights the importance of selecting the appropriate analytical strategy for isomer characterization. While mass spectrometry offers exceptional sensitivity and throughput, it is crucial to recognize its limitations and to employ orthogonal techniques like NMR spectroscopy for definitive structural assignment when necessary. A multi-technique approach, leveraging the strengths of each method, provides the most robust and reliable path to understanding the intricacies of molecular structure.
References
-
Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography. [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. [Link]
-
Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. Mass Spectrometry Reviews. [Link]
-
Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. ResearchGate. [Link]
-
Mass spectral fragmentation modes of pyrimidine derivatives. Der Pharma Chemica. [Link]
-
Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Shimadzu. [Link]
-
Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. PubMed Central. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]
-
4.7: NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Analyze of stereoisomer by NMR. JEOL Ltd.. [Link]
-
Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Magritek. [Link]
-
Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization. The Royal Society of Chemistry. [Link]
-
Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. AZoM. [Link]
-
How to Distinguish between Stereoisomers Using LC-MS/MS ?. ResearchGate. [Link]
-
Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]
-
Fragmentation of Pyrimidine: (a) fragmentation matrix; (b) fragment-ions cross sections. ResearchGate. [Link]
-
An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. NSF Public Access Repository. [Link]
-
Separation and Identification of Isomeric and Structurally Related Synthetic Cannabinoids Using 2D Liquid Chromatography and High Resolution Mass Spectrometry. Journal of Analytical Toxicology. [Link]
-
1-Allyl-3,5-dimethylpyrazole. PubChem. [Link]
-
1H-1,2,4-Triazole, 1-(tricyclohexylstannyl)-. NIST WebBook. [Link]
-
2-Pyrimidinamine, 4,6-dimethyl-. NIST WebBook. [Link]
-
1H-1,2,4-Triazole, 1-(tricyclohexylstannyl)-. NIST WebBook. [Link]
-
3-[2-(4-bromanyl-3,5-dimethyl-pyrazol-1-yl)ethyl]-4-cyclohexyl-1H-1,2,4-triazole-5-thione. SpectraBase. [Link]
-
3-Methylhistamine. Human Metabolome Database. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. ResearchGate. [Link]
-
1H-1,2,4-Triazole. PubChem. [Link]
-
Directory By Molecular Formula / C6H11N3. Molport. [Link]
-
4-Amino-2,6-dimethylpyrimidine. SpectraBase. [Link]
-
1-Allyl-3,5-dimethyl-1H-pyrazole. ChemBK. [Link]
-
3-Methylhistamine. PubChem. [Link]
-
PubChem. PubChem. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]
-
Mass spectrum of 1H-Pyrazole-1carbothioamide , 3,5-dimethyl-with Retention Time (RT)= 3.436. ResearchGate. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
2-Amino-4,6-dimethyl pyrimidine. PubChem. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed. [Link]
-
2-Amino-4,6-dimethylpyrimidine. Alzchem. [Link]
-
2-Amino-4,6-dimethyl pyrimidine. PubChem. [Link]
-
Dimethylpyrimidine-4,6-amino-2. Pharmaffiliates. [Link]
-
3,5-Dimethylpyrazole. PubChem. [Link]
Sources
- 1. 2-Amino-4,6-dimethyl pyrimidine | C6H9N3 | CID 13021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-4,6-dimethylpyrimidine | Alzchem Group [alzchem.com]
- 3. 2-Amino-4,6-dimethyl pyrimidine | C6H9N3 | CID 13021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-4,6-dimethylpyrimidine | 767-15-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 3-Methylhistamine | C6H11N3 | CID 69520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Pyrimidinamine, 4,6-dimethyl- [webbook.nist.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 液体クロマトグラフィー質量分析(LC-MS) | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. magritek.com [magritek.com]
- 18. azom.com [azom.com]
A Senior Application Scientist's Guide to Aminomethylenating Reagents: A Comparative Analysis of 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine and its Alternatives
In the landscape of modern organic synthesis, the efficient construction of carbon-carbon and carbon-nitrogen bonds is paramount. Among the myriad of reagents available to the discerning researcher, those that facilitate the introduction of a "C1" unit are of fundamental importance. This guide provides an in-depth, objective comparison of 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine and its more established counterparts, namely N,N-dimethylformamide dimethyl acetal (DMF-DMA) and tert-Butoxybis(dimethylamino)methane (Bredereck's reagent). Our focus will be on their application in the aminomethylenation of active methylene compounds, a key transformation for the synthesis of enamines and, subsequently, a diverse array of heterocyclic systems vital to the pharmaceutical and agrochemical industries.
Introduction to Aminomethylenating Reagents
The reaction of an active methylene compound with a formylating or aminomethylenating agent provides a versatile enamine intermediate. These enamines are powerful nucleophiles in their own right and serve as pivotal precursors for the synthesis of various heterocyclic structures, including pyrimidines, pyridines, and pyrazoles.[1][2] The choice of the aminomethylenating reagent can significantly influence the reaction's efficiency, substrate scope, and overall outcome.
The Contenders: A Comparative Overview
This guide will dissect the chemical properties, reactivity, and practical applications of three key reagents:
-
This compound: A reagent with an imidazole leaving group.
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): A widely used and commercially available acetal.
-
tert-Butoxybis(dimethylamino)methane (Bredereck's reagent): A highly reactive aminal ester known for its efficacy with less acidic substrates.[3][4]
| Feature | This compound | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | tert-Butoxybis(dimethylamino)methane (Bredereck's Reagent) |
| Leaving Group | Imidazole | Methoxide | tert-Butoxide and Dimethylamine |
| Reactivity | Moderate (Predicted) | Moderate to High | Very High |
| Byproducts | Imidazole, Dimethylamine | Methanol, Dimethylamine | tert-Butanol, Dimethylamine |
| Primary Applications | Aminomethylenation, Enamine synthesis | Formylation, Aminomethylenation, Heterocycle synthesis | Aminomethylenation, Formylation of weakly acidic C-H bonds |
Delving into the Reagents: Mechanisms and Applications
This compound
This reagent, while less documented in extensive comparative studies, offers an interesting alternative due to its imidazole leaving group. The imidazole moiety is a stable aromatic heterocycle, and its departure as a neutral molecule can be a driving force for the reaction.
Synthesis: this compound can be synthesized by the alkylation of imidazole with N,N-dimethylaminomethyl chloride.[5]
Mechanism of Action: The reaction with an active methylene compound is proposed to proceed via nucleophilic attack of the enol or enolate of the active methylene compound on the electrophilic carbon of the reagent. This is followed by the elimination of the imidazole and dimethylamine to furnish the enamine product. The aromaticity of the imidazole ring makes it a good leaving group, potentially influencing the reaction kinetics.
Experimental Workflow: A Logical Representation
Caption: A generalized experimental workflow for enamine synthesis.
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
DMF-DMA is a widely employed reagent for the formylation of active methylene compounds.[6] Its commercial availability and broad applicability have made it a staple in many synthetic laboratories.
Mechanism of Action: The reaction is initiated by the nucleophilic attack of the active methylene compound on the central carbon of DMF-DMA, leading to the elimination of methanol. A subsequent elimination of a second methanol molecule or dimethylamine from the intermediate results in the formation of the enamine.
Signaling Pathway of Reactivity
Sources
A Researcher's Guide to Histamine Analogues: Deconstructing Receptor Selectivity and Function
Histamine, a deceptively simple biogenic amine, orchestrates a vast array of physiological and pathological processes through its interaction with four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. For researchers in pharmacology and drug development, understanding how subtle modifications to the histamine scaffold dictate receptor selectivity and functional outcome is paramount. This guide provides an in-depth comparison of key structural analogues of histamine, elucidating their pharmacological profiles with supporting experimental data and methodologies. We will explore the causality behind experimental design and provide the foundational knowledge required to select the appropriate tool compound for investigating histaminergic systems.
The Histaminergic System: A Quartet of Receptors
Histamine's diverse effects are a direct consequence of which receptor it activates and the subsequent signaling cascade initiated within the cell.[1] A fundamental understanding of these pathways is crucial for interpreting the actions of its analogues.
-
H1 Receptor (H1R): Primarily coupled to Gαq/11, H1R activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] This results in an increase in intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC), mediating allergic and inflammatory responses, smooth muscle contraction, and neuronal excitation.[1][3]
-
H2 Receptor (H2R): Coupled to Gαs, H2R activation stimulates adenylyl cyclase, increasing intracellular cyclic AMP (cAMP). This pathway is famously responsible for the regulation of gastric acid secretion but also plays roles in cardiac stimulation and relaxation of smooth muscle.[1][4]
-
H3 Receptor (H3R): This receptor is primarily a presynaptic autoreceptor in the central nervous system (CNS), coupled to Gαi/o.[1] Its activation inhibits adenylyl cyclase, decreasing cAMP levels and suppressing the release of histamine and other neurotransmitters.[5]
-
H4 Receptor (H4R): Also coupled to Gαi/o, the H4R is highly expressed on cells of hematopoietic origin, such as mast cells and eosinophils.[6] It plays a critical role in immune modulation and inflammatory cell chemotaxis.[6][7]
Figure 1: Simplified signaling pathways of histamine receptor subtypes.
Structure-Activity Relationship (SAR): The Impact of Minor Chemical Tweaks
The selectivity of histamine analogues is primarily dictated by modifications to the imidazole ring and the ethylamine side chain. Even the addition of a single methyl group can profoundly alter receptor preference.
Key Structural Analogues and Their Receptor Selectivity:
-
2-Methylhistamine: The methyl group at the 2-position of the imidazole ring sterically hinders interaction with the H2 receptor binding pocket.[8] This confers selectivity for the H1 receptor, for which it acts as an agonist.[9] Its reduced potency at the H2 receptor is also explained by a lower concentration of the required monocationic species compared to histamine.[8]
-
4-Methylhistamine: In contrast, adding a methyl group at the 4-position results in a compound that is a potent and selective agonist for the H4 receptor, with over 100-fold selectivity against H1, H2, and H3 receptors in human recombinant systems.[7][10] While traditionally considered an H2 agonist, its activity at H2 receptors is significantly less potent than at H4 receptors.[10][11]
-
Dimaprit: This analogue deviates significantly from histamine's structure, replacing the imidazole ring with an isothiourea group. This modification results in a highly specific H2 receptor agonist with negligible activity at H1 receptors.[12][13] It has been instrumental in characterizing H2 receptor-mediated effects like gastric acid secretion.[12][13]
-
Impromidine: A complex molecule featuring two imidazole rings and a guanidine group, impromidine is an exceptionally potent H2 receptor partial agonist, approximately 38 times more potent than histamine in stimulating gastric acid secretion in conscious dogs.[14][15] It also exhibits antagonist activity at H1 and H3 receptors.[16] The protonated amidine group is considered essential for its agonist activity.[17]
-
Betahistine: Used clinically for vertigo and Meniere's disease, betahistine has a unique dual mechanism. It acts as a weak H1 receptor agonist and a potent H3 receptor antagonist.[5][18][19] Its therapeutic effects are primarily attributed to H3 receptor antagonism, which increases the synthesis and release of histamine in the CNS and improves microcirculation in the inner ear.[5][20]
Comparative Pharmacological Profile:
The following table summarizes the receptor binding affinities and functional potencies of these key analogues. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
| Compound | Primary Activity | H1 Receptor | H2 Receptor | H3 Receptor | H4 Receptor |
| Histamine | Agonist | pEC50 ≈ 7.2 (Ca²⁺)[3] | pEC50 ≈ 6.5[16] | Agonist | pEC50 ≈ 7.8[16] |
| 2-Methylhistamine | H1 Agonist | Potent Agonist | Weak Agonist[8] | - | - |
| 4-Methylhistamine | H4 Agonist | >100-fold less potent | ~5-fold more potent than at H1[11] | >100-fold less potent | Potent Agonist (pEC50 ≈ 7.4)[10] |
| Dimaprit | H2 Agonist | <0.0001% activity of histamine[12] | Potent Agonist (Ki ≈ 44 µM)[13] | Moderate Antagonist[21] | Moderate Agonist[21] |
| Impromidine | H2 Partial Agonist | Antagonist (pA2 ≈ 6.0)[16] | Potent Partial Agonist (pD2 ≈ 7.9)[16] | Antagonist (pKi ≈ 8.1)[16] | Partial Agonist (pEC50 ≈ 7.5)[16] |
| Betahistine | H1 Agonist / H3 Antagonist | Weak Agonist[5] | No significant role[20] | Potent Antagonist[18] | - |
Note: Values are compiled from multiple sources and assays and should be used for comparative purposes. The exact values can vary based on the specific experimental system (e.g., species, tissue, cell line).
Experimental Validation: Protocols for Characterizing Analogues
The data presented above is derived from a suite of well-established in vitro pharmacological assays. The choice of assay is dictated by the receptor's signaling mechanism. Here, we detail the core methodologies.
Radioligand Binding Assay (for determining binding affinity, Ki)
This technique directly measures the affinity of a ligand for a receptor. It relies on the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound (the analogue).
Principle: The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50. This is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.[7]
Step-by-Step Protocol (General):
-
Preparation: Prepare cell membranes from a cell line recombinantly expressing the target histamine receptor (e.g., HEK293-H4R).
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]histamine for H4R), and varying concentrations of the unlabeled test compound (e.g., 4-methylhistamine).[22]
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50, and subsequently calculate the Ki.
Sources
- 1. Histamine receptor - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. innoprot.com [innoprot.com]
- 4. Theoretical studies on the histamine H2 receptor: construction of a receptor model based on the structural properties of dimaprit and N alpha-guanylhistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine and betahistine in the treatment of vertigo: elucidation of mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Molecular determinants for the agonist activity of 2-methylhistamine and 4-methylhistamine at H2-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Methylhistamine | C6H11N3 | CID 91613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. Selectivity of 4-methylhistamine at H1- and H2-receptors in the guinea-pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dimaprit -(S-[3-(N,N-dimethylamino)prophyl]isothiourea) - a highly specific histamine H2 -receptor agonist. Part 1. Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. Impromidine - Wikipedia [en.wikipedia.org]
- 15. Use of impromidine to define specific histamine H-2 effects on gastric secretion, heart rate and blood pressure in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The histamine H2 receptor agonist impromidine: synthesis and structure-activity considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmacyfreak.com [pharmacyfreak.com]
- 19. What is the mechanism of Betahistine Mesilate? [synapse.patsnap.com]
- 20. droracle.ai [droracle.ai]
- 21. resources.tocris.com [resources.tocris.com]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Chemical Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of a novel compound is only the beginning of its journey. The critical question that follows is: "Is the substance in the vial truly what I intended to create, and is it pure?" Answering this with a high degree of certainty is the essence of synthesis validation. This guide provides an in-depth comparison of the core analytical methods used to establish the identity, purity, and quality of a synthesized compound, grounded in the principle of building a self-validating, orthogonal system of evidence.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on submitting analytical data to document the identity, strength, quality, and purity of drug substances.[3][4] This framework, often aligned with the International Council for Harmonisation (ICH) guidelines, such as ICH Q2(R1), forms the bedrock of robust analytical validation.[1][5][6][7]
The Pillars of Synthesis Validation: An Orthogonal Approach
The core questions we must answer for any newly synthesized compound are:
-
Identity & Structure: Is the molecule's atomic connectivity and arrangement correct?
-
Molecular Weight: Does the molecule have the correct mass?
-
Purity: What is the percentage of the desired compound, and what are the identities and quantities of any impurities?[10]
-
Elemental Composition: Does the empirical formula match the theoretical composition?
To answer these, we turn to a suite of powerful analytical tools.
The Workflow of Synthesis Validation
A logical workflow ensures that all aspects of the compound are thoroughly investigated. The process begins with the crude product and follows a path of purification and characterization, with analytical techniques applied at each critical stage.
Caption: High-level workflow for chemical synthesis validation.
A Comparative Guide to Core Analytical Techniques
The four pillars of small molecule synthesis validation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis (EA). Each provides a unique and critical piece of the puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is arguably the most powerful tool for the structural elucidation of organic compounds.[11][12][13][14] It provides detailed information about the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.[11]
-
Expertise & Causality: We use NMR to create a "fingerprint" of the molecule's carbon-hydrogen framework. A ¹H NMR spectrum tells us how many different types of protons exist and how they are related to their neighbors through spin-spin splitting. This allows us to piece together molecular fragments. Two-dimensional NMR techniques like COSY and HMBC can then be used to confirm how these fragments are connected.[12][14] The choice of solvent (e.g., CDCl₃, DMSO-d₆) is critical, as it must dissolve the sample without contributing interfering signals.
-
Trustworthiness: The structural hypothesis derived from NMR must be consistent with all other data. If Mass Spectrometry suggests a molecular formula of C₁₀H₁₂O₂, the NMR spectrum must account for exactly 10 carbons and 12 protons in their specific chemical environments.
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry is an analytical tool used for measuring the mass-to-charge ratio (m/z) of molecules.[15] This allows for the precise determination of a compound's molecular weight.[15][16][17]
-
Expertise & Causality: The primary goal here is to find the "molecular ion peak," which corresponds to the intact molecule.[18] High-Resolution Mass Spectrometry (HRMS) is particularly powerful because it can measure mass to several decimal places.[18][19] This high precision allows for the determination of a unique molecular formula, as very few combinations of atoms will add up to that exact mass. For instance, HRMS can easily distinguish between a compound with a formula of C₁₀H₁₄N₂ (exact mass 162.1157) and C₉H₁₀N₂O (exact mass 162.0793), even though both have a nominal mass of 162.
-
Trustworthiness: The molecular weight provided by MS serves as a direct check on the structure proposed by NMR. The elemental composition suggested by the HRMS molecular formula must align with the integration and number of signals observed in the NMR spectrum.
High-Performance Liquid Chromatography (HPLC): The Purity Arbiter
HPLC is the workhorse for purity assessment in the pharmaceutical industry.[10][20][21][22] It separates components in a liquid sample, allowing for the detection and quantification of the main compound and any impurities.[20]
-
Expertise & Causality: In a typical HPLC analysis, the sample is passed through a column packed with a stationary phase.[23] By running a gradient of a mobile phase with increasing solvent strength, compounds are eluted from the column at different times based on their chemical properties (e.g., polarity). A detector (commonly a UV-Vis detector) measures the components as they elute.[21][23] The area of the main peak relative to the total area of all peaks gives a quantitative measure of purity.[23] Developing a good HPLC method involves choosing the right column and mobile phase to ensure that all potential impurities, including starting materials and by-products, are well-separated from the main peak.
-
Trustworthiness: HPLC provides the crucial percentage purity value. A compound that appears as a single spot on a TLC plate may reveal multiple hidden impurities in a high-resolution HPLC chromatogram. Coupling HPLC with a mass spectrometer (LC-MS) is a powerful hyphenated technique that provides the molecular weights of the main peak and all impurity peaks simultaneously, aiding in their identification.[22][24]
Elemental Analysis (EA): The Fundamental Check
Elemental analysis determines the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a compound.[25][26] This data is used to calculate the empirical formula—the simplest whole-number ratio of atoms in the molecule.[25][27][28]
-
Expertise & Causality: A small, highly purified sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are measured. These measurements are used to back-calculate the percentage of C, H, and N in the original sample. The calculated empirical formula must match the theoretical empirical formula derived from the proposed molecular structure.
-
Trustworthiness: This technique serves as a fundamental, independent confirmation of the compound's composition. For a new chemical entity, a successful elemental analysis (typically within ±0.4% of the theoretical values) is often a requirement for publication and is a strong piece of evidence confirming that the bulk of the sample is indeed the desired compound.[26]
Integrating Orthogonal Data for a Self-Validating System
The true power of this approach lies in the convergence of data. No single result is taken in isolation. Instead, a cohesive and self-validating picture is built by cross-referencing the results from each orthogonal technique.
Caption: Integration of orthogonal analytical data.
Data Summary and Comparison
| Analytical Technique | Primary Information Provided | Key Strength | Key Limitation | Role in Validation |
| NMR Spectroscopy | Atomic connectivity, chemical environment | Unambiguous structure elucidation | Relatively low sensitivity, requires soluble sample | Confirms Identity/Structure |
| Mass Spectrometry | Molecular weight, molecular formula | High sensitivity, high mass accuracy (HRMS) | Cannot distinguish isomers, fragmentation can be complex | Confirms Molecular Weight & Formula |
| HPLC | Purity, number and quantity of components | Highly accurate and reproducible quantification | Requires a chromophore for UV detection, destructive | Determines Purity & Impurity Profile |
| Elemental Analysis | Percent composition, empirical formula | Fundamental check of elemental ratios | Requires highly pure, dry sample; indirect | Confirms Empirical Formula |
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation: Weigh 5-10 mg of the purified, dry compound into a clean NMR tube.
-
Solvent Addition: Add ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃) to the tube.
-
Dissolution: Cap the tube and invert several times to fully dissolve the sample. If needed, use gentle vortexing.
-
Data Acquisition: Insert the tube into the NMR spectrometer. Acquire a standard ¹H spectrum.
-
Processing: Process the resulting Free Induction Decay (FID) by applying Fourier transform, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS). Integrate all peaks and analyze chemical shifts and splitting patterns to assign the structure.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) by ESI
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in the appropriate ion mode (positive or negative) over a relevant mass range. Ensure the instrument is calibrated to achieve high mass accuracy.
-
Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻). Use the instrument's software to calculate the exact mass and determine the most likely molecular formula that fits this mass within a narrow tolerance (e.g., < 5 ppm).
Protocol 3: HPLC Purity Analysis
-
Sample Preparation: Accurately prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., 1 mg/mL). Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Method Setup:
-
Column: Select a suitable reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid or TFA.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid or TFA.
-
Gradient: Run a linear gradient from low %B to high %B over 20-30 minutes (e.g., 5% to 95% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Injection: Inject a standard volume (e.g., 10 µL) of the sample solution.
-
Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the percent purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
By systematically applying these orthogonal techniques and ensuring the convergence of all data, researchers can build an unassailable case for the identity and purity of their synthesized compounds, meeting the rigorous standards required for drug development and scientific publication.
References
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Mass Spectrometry for Molecular Weight: Common Methods and Applic
- Why Is HPLC Ideal for Chemical Purity Testing?. Moravek.
- Determining the Empirical Formula from an Elemental Analysis. ChemCollective.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Mastelf.
- 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
- HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES.
- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
- FDA issues revised guidance for analytical method validation.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI.
- Q2(R2) Validation of Analytical Procedures. U.S.
- Stoichiometry: Elemental Analysis. University of Wisconsin-Madison.
- What is Mass Spectrometry?. Broad Institute.
- HPLC Testing and Analysis – Detailed Guide for Accur
- ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
- NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University.
- Determination of Molecular Weight by Mass Spectros. Scribd.
- Mass Spectrometry.
- Structural elucid
- Molecular Weight Determin
- Verifying Orthogonal Conjugation: A Comparative Guide to Analytical Techniques. Benchchem.
- How To Determine Empirical Formula. Technology Networks.
- Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing).
- Calculating Empirical Formulas for Compounds. Chemistry LibreTexts.
- Structure Elucid
- Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances.
Sources
- 1. fda.gov [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 4. researchgate.net [researchgate.net]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mastelf.com [mastelf.com]
- 11. jchps.com [jchps.com]
- 12. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 13. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 14. hyphadiscovery.com [hyphadiscovery.com]
- 15. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 16. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 18. Mass Spectrometry [www2.chemistry.msu.edu]
- 19. scribd.com [scribd.com]
- 20. moravek.com [moravek.com]
- 21. HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 23. torontech.com [torontech.com]
- 24. hovione.com [hovione.com]
- 25. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 26. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 27. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 28. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Purity Analysis of 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine for Pharmaceutical Development
In the landscape of pharmaceutical research and development, the meticulous characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of ensuring safety, efficacy, and batch-to-batch consistency. 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine, a key building block in the synthesis of various pharmacologically active molecules, is no exception. Its purity profile can significantly influence the outcome of subsequent synthetic steps and the quality of the final drug substance. This guide provides an in-depth comparison of three orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy.
The Analyte: this compound
Before we explore the analytical methodologies, a foundational understanding of the target molecule is crucial.
-
Structure: Comprising a polar imidazole ring linked to a tertiary amine via a methylene bridge.
-
Molecular Formula: C₆H₁₁N₃[1]
-
Molecular Weight: 125.17 g/mol [2]
-
Key Physicochemical Properties: Its polarity and basicity, conferred by the imidazole and dimethylamino moieties respectively, are key determinants in the selection of appropriate analytical conditions.
-
Common Impurities: A primary concern during its synthesis via alkylation of imidazole is the formation of the positional isomer, 1-(1H-Imidazol-2-yl)-N,N-dimethylmethanamine. Other potential impurities include unreacted starting materials (imidazole, N,N-dimethylformamide, etc.) and by-products from side reactions.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the most widely adopted technique for purity analysis in the pharmaceutical industry due to its versatility, robustness, and high resolving power for a broad range of compounds, including polar and non-volatile substances.
Rationale for HPLC in Purity Analysis
The polarity and non-volatile nature of this compound make HPLC an ideal first-line technique. Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, is particularly well-suited for this analyte. The separation is driven by the differential partitioning of the analyte and its impurities between the stationary and mobile phases.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed to be a stability-indicating method, capable of separating the main component from its potential degradation products and synthetic impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector or a Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
HPLC-grade acetonitrile, methanol, and water
-
Potassium phosphate monobasic and phosphoric acid
-
Volumetric flasks, pipettes, and autosampler vials
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic in water, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 5% B; 5-20 min: 5% to 40% B; 20-25 min: 40% B; 25.1-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of 1 mg/mL. |
Data Presentation: HPLC Purity Assessment
| Parameter | Synthesized Batch | Reference Standard |
| Retention Time of Main Peak | 12.8 min | 12.8 min |
| Purity by Area % | 99.2% | >99.8% |
| Positional Isomer (2-yl) | 0.5% (at ~11.5 min) | Not Detected |
| Unreacted Imidazole | 0.1% (at ~3.2 min) | Not Detected |
| Other Unknown Impurities | 0.2% (total) | <0.1% |
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Impurities
While HPLC is the primary choice, GC-MS offers a complementary approach, particularly for identifying and quantifying volatile and semi-volatile impurities that may not be well-retained or resolved by HPLC.
Rationale for GC-MS
The target molecule has a moderate boiling point and can be volatilized without significant degradation, making it amenable to GC analysis. The coupling with a mass spectrometer provides structural information, aiding in the unequivocal identification of impurities. However, the polar nature of the amine can lead to peak tailing on standard GC columns. This can often be mitigated by using a base-deactivated column or through derivatization, although direct analysis is often feasible.
Experimental Protocol: Direct Injection GC-MS
Instrumentation and Materials:
-
GC system coupled to a Mass Selective Detector (MSD)
-
Capillary column with a polar stationary phase (e.g., a wax or amine-specific column, 30 m x 0.25 mm, 0.25 µm)
-
High-purity helium as the carrier gas
-
GC vials with septa
GC-MS Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial 80 °C for 2 min, ramp at 15 °C/min to 240 °C, hold for 5 min |
| MS Transfer Line Temp | 250 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 35-300 m/z |
| Sample Preparation | Dissolve the sample in methanol to a concentration of 1 mg/mL. |
Data Presentation: GC-MS Impurity Profile
| Parameter | Synthesized Batch | Reference Standard |
| Retention Time of Main Peak | 9.5 min | 9.5 min |
| Purity by Area % | 99.1% | >99.8% |
| Positional Isomer (2-yl) | 0.6% (at ~9.2 min) | Not Detected |
| Residual DMF | 0.15% | <0.05% |
| Other Unknown Impurities | 0.15% (total) | <0.1% |
Workflow for GC-MS Impurity Profiling
Caption: Workflow for qNMR purity determination of this compound.
Comparative Analysis of Techniques
| Feature | HPLC | GC-MS | qNMR |
| Principle | Liquid-solid partitioning | Gas-solid/liquid partitioning | Nuclear magnetic resonance |
| Analyte Suitability | Excellent for polar, non-volatile compounds | Good for volatile/semi-volatile compounds | Requires soluble compounds with NMR-active nuclei |
| Purity Measurement | Relative (Area %) | Relative (Area %) | Absolute (with internal standard) |
| Impurity Identification | Based on retention time; requires reference standards or MS coupling | Excellent with MS detector | Good for known impurities; structure elucidation possible |
| Sensitivity | High (ng to pg range with UV) | Very high (pg to fg range with MS) | Lower (µg to mg range) |
| Quantification Accuracy | Good, dependent on response factors | Good, dependent on response factors | Excellent, independent of response factors |
| Throughput | Moderate | Moderate to high | Low |
| Key Advantage | Robustness and wide applicability in QC | Superior for volatile impurities and identification | Absolute quantification without a specific reference standard |
| Key Limitation | Co-elution can be an issue; requires reference standards for identification | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity; requires careful experimental setup |
Conclusion: A Multi-faceted Approach to Purity Assurance
The purity analysis of this compound is not a one-size-fits-all endeavor. Each of the discussed analytical techniques provides a unique and valuable perspective on the quality of the material.
-
HPLC stands out as the primary method for routine quality control, offering a robust and reliable means of quantifying the main component and known impurities.
-
GC-MS serves as an essential complementary technique, particularly for the detection and identification of volatile and semi-volatile impurities that might be missed by HPLC.
-
qNMR provides the ultimate in quantitative accuracy, offering an absolute measure of purity that is invaluable for the characterization of reference standards and for orthogonal verification of chromatographic results.
For researchers, scientists, and drug development professionals, a comprehensive purity assessment strategy should leverage the strengths of these orthogonal techniques. An integrated approach, combining the high resolving power of chromatography with the absolute quantification of qNMR, provides the highest level of confidence in the quality of this compound, thereby ensuring the integrity of downstream research and the safety of potential new medicines.
References
-
Capot Chemical. Specifications of this compound. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
BIPM. Quantitative NMR (qNMR). [Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]
-
Mahmoud, A. M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health. [Link]
-
Prasad Babu, N., & Ramachandran, D. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology. [Link]
-
Patel, K., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. ScienceDirect. [Link]
-
ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
Sources
A Comparative Guide to the Biological Activity of Imidazole Derivatives
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including hydrogen bonding capability, high stability, and water solubility, allow it to interact effectively with a multitude of biological targets.[2] This versatility is evidenced by the integration of the imidazole moiety into numerous clinically approved drugs for a wide array of conditions, including fungal infections, cancer, and inflammatory disorders.[1][3][4]
This guide provides an in-depth comparative analysis of the biological activities of various imidazole derivatives. Moving beyond a simple catalog of compounds, we will explore the structure-activity relationships (SAR) that govern their efficacy, compare their performance against established benchmarks using quantitative experimental data, and provide detailed protocols for key assays. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for understanding and advancing imidazole-based therapeutics.
Anticancer Activity: Targeting the Engines of Malignancy
Imidazole derivatives have emerged as a highly promising class of anticancer agents, exerting their effects through diverse and often multi-targeted mechanisms.[1] This pleiotropic action enhances their therapeutic potential and can reduce the likelihood of drug resistance development.[1]
Mechanisms of Action
The anticancer efficacy of imidazole derivatives stems from their ability to interfere with critical cellular processes that drive tumor growth and survival. Key mechanisms include:
-
Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways involved in proliferation, growth, and survival.[1] Imidazole-based compounds have been successfully designed as potent inhibitors of key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Mitogen-Activated Protein Kinases (MAPKs).[1][5][6] Inhibition of these targets disrupts the signaling cascades that cancer cells depend on, thereby suppressing tumor progression.[1][7]
-
Induction of Apoptosis and Cell Cycle Arrest: Many imidazole derivatives can trigger programmed cell death (apoptosis) in cancer cells by modulating pro- and anti-apoptotic proteins.[1][8] They can also halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing uncontrolled cell division and enhancing the sensitivity of tumors to other chemotherapies.[1][9]
-
Microtubule Disruption: The cellular cytoskeleton, particularly microtubules, is a well-established target for cancer therapy. Certain imidazole derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[8][10]
-
DNA Interaction: Some derivatives act as DNA binding agents or inhibit DNA-associated enzymes like topoisomerases, which are essential for DNA replication and repair in rapidly dividing cancer cells.[1][8]
Below is a diagram illustrating a common oncogenic signaling pathway and a potential point of inhibition by imidazole-based kinase inhibitors.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazole derivatives.[11]
Comparative Performance Data
The potency of anticancer agents is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process by 50%. The table below compares the cytotoxic activity of several imidazole derivatives against various human cancer cell lines, with the established EGFR inhibitor Erlotinib included for reference.
| Compound ID | Core Structure | Target Cancer Cell Line | IC50 (µM) | Reference |
| Reference: Erlotinib | Quinazoline | A549 (Lung) | 2.3 | [12] |
| Derivative 1 | Imidazole-1,2,4-oxadiazole | MCF-7 (Breast) | 3.02 | [12] |
| Derivative 10 | Imidazole-triazolopyrazine | MDA-MB-436 (Breast) | 0.0019 | [12] |
| Derivative 16 | Imidazole-piperazine | K-562 (Leukemia) | 5.66 | [12] |
| Compound 22 | Thiazolyl-imidazole | NUGC-3 (Gastric) | 0.05 | [10] |
| IPM714 | Imidazole[4,5-f][1][12]phenanthroline | HCT116 (Colon) | 1.74 | [11] |
| Compound 37 | Benzimidazole-pyrazole | A549 (Lung) | 2.2 | [11] |
This table is a synthesis of data from multiple sources for comparative purposes.
Structure-Activity Relationship (SAR) Insights: The data reveals critical SAR trends. For instance, the remarkable potency of Derivative 10 (IC50 = 1.9 nM) highlights the effectiveness of hybrid molecules that link an imidazole ring to other heterocyclic systems like triazolopyrazine to enhance target binding.[12] Similarly, the positioning of substituents plays a key role; electron-withdrawing groups can enhance binding to metalloproteins, while bulky hydrophobic groups can improve interactions within the target's active site.[8][13]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[14] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[15]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan precipitate.[16] This precipitate is then solubilized, and the absorbance of the resulting colored solution is measured, which correlates directly to the number of living cells.
Caption: A generalized workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Plating: Seed cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Following the treatment incubation, add 10-20 µL of the MTT stock solution to each well.[17]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a acidified isopropanol solution, to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm.[17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value.
Antimicrobial Activity: Combating Pathogenic Microbes
Imidazole derivatives form the backbone of many essential antimicrobial agents, particularly antifungals.[18] Their chemical structure is well-suited to disrupt microbial processes that are distinct from host cells, providing a basis for selective toxicity.[19]
Mechanisms of Action
-
Antifungal: The primary mechanism of action for most imidazole antifungals, like the benchmark drug Clotrimazole, is the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[20][21] This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to a compromised cell membrane, resulting in increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[20]
-
Antibacterial: The antibacterial effects of imidazoles are more varied. They can act by interfering with bacterial DNA replication, disrupting cell wall synthesis, or compromising the integrity of the cell membrane.[2][19]
Comparative Performance Data
The efficacy of antimicrobial compounds is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.
Antifungal Activity Comparison (vs. Clotrimazole)
| Compound | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Trichophyton spp. MIC (µg/mL) | Reference |
| Reference: Clotrimazole | 0.20 - 3.13 | >100 | 0.78 | [22] |
| Clotrimazole Derivative I | >50 | >50 | >50 | [20] |
| Clotrimazole Derivative II | 6.25 | 12.5 | 3.12 | [20] |
| Benzimidazole Derivative 5a | 15.6 | 15.6 | 7.8 | [20] |
| Benzimidazole Derivative 5b | 15.6 | 15.6 | 7.8 | [20] |
This table synthesizes data from multiple sources for comparative purposes.
Antibacterial Activity Comparison
| Compound ID | Core Structure | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | Reference |
| HL1 | Imidazole | 125 | 250 | [19] |
| HL2 | Imidazole | 250 | 500 | [19] |
| Compound 16 | 1-substituted imidazole | 12.5 | 25 | [3] |
| IBBD | Quinoline-imidazole | Max Inhibition | Moderate Inhibition | [23] |
| IBDM | Quinoline-imidazole | Max Inhibition | Moderate Inhibition | [23] |
This table is a synthesis of data from multiple sources for comparative purposes.
Structure-Activity Relationship (SAR) Insights: For antifungal activity, SAR studies on clotrimazole analogues show that the trityl group and the specific substitutions on it are crucial for activity.[20] Quantitative structure-activity relationship (QSAR) studies have also highlighted the importance of lipophilicity for antifungal potency.[24] In the antibacterial realm, the fusion of the imidazole ring with other scaffolds, such as quinoline, can significantly enhance activity against a broad spectrum of bacteria.[23]
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a gold standard for determining the MIC of an antimicrobial agent against bacteria and fungi.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Methodology:
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare Inoculum: Grow the microbial strain overnight and adjust its concentration to a standard density (e.g., 0.5 McFarland standard), which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria.
-
Inoculate Plate: Dilute the standardized inoculum in broth and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control well (inoculum with no drug) to ensure microbial growth and a negative control well (broth only) to confirm medium sterility.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
Read Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the imidazole derivative at which there is no visible growth.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Several imidazole derivatives exhibit potent anti-inflammatory properties, making them attractive candidates for treating inflammatory conditions.[25][26] Their activity often rivals that of standard non-steroidal anti-inflammatory drugs (NSAIDs).[27]
Mechanisms of Action
-
COX Inhibition: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[25] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[28]
-
Modulation of Inflammatory Pathways: Imidazole compounds can modulate key transcription factors involved in inflammation, such as NF-κB.[25] By inhibiting NF-κB signaling, they can downregulate the production of pro-inflammatory cytokines like TNF-α and IL-1β.[25][29]
-
Antioxidant Effects: Some derivatives possess antioxidant properties, enabling them to scavenge reactive oxygen species (ROS) that contribute to oxidative stress and inflammation.[25]
Comparative Performance Data
The anti-inflammatory effects are often measured by the inhibition of COX enzymes (IC50) or by in vivo models such as the carrageenan-induced paw edema test (% inhibition).
| Compound ID | Assay | Activity | Reference Drug | Reference Activity | Reference |
| AA6 | p38 MAP Kinase Inhibition | IC50 = 403.57 nM | SB203580 | IC50 = 222.44 nM | [30] |
| 3h | Carrageenan Paw Edema | 58.02% Inhibition | Indomethacin | 62.15% Inhibition | [26] |
| 3l | Carrageenan Paw Edema | 55.42% Inhibition | Indomethacin | 62.15% Inhibition | [26] |
| C1IN, C2IN, C4IN | Carrageenan Paw Edema | Significant positive effect | Indomethacin | N/A | [25] |
This table is a synthesis of data from multiple sources for comparative purposes.
Structure-Activity Relationship (SAR) Insights: SAR studies indicate that the anti-inflammatory activity of imidazole derivatives can be significantly influenced by the nature and position of substituents. For example, the presence of electron-withdrawing groups at certain positions on the imidazole ring can enhance anti-inflammatory effects.[13] Furthermore, replacing the N-proton of the imidazole ring with a phenyl group has been shown to increase activity.[26]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures a compound's ability to inhibit the activity of COX-1 and COX-2 enzymes, which is a direct measure of its potential anti-inflammatory effect. ELISA-based methods are common for this purpose.[31][32]
Caption: General workflow for an in vitro COX inhibition assay.[31][33]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme, arachidonic acid (substrate), and the test imidazole derivatives at various concentrations.
-
Inhibitor Incubation: In a reaction vessel (e.g., microplate well), incubate the COX enzyme with the test compound (or a reference NSAID like indomethacin) for a defined period (e.g., 15 minutes) to allow for binding.
-
Enzymatic Reaction: Initiate the reaction by adding arachidonic acid. Allow the reaction to proceed for a short time (e.g., 2 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., HCl).
-
PGE2 Quantification: The amount of prostaglandin E2 (PGE2), a major product of the COX reaction, is then quantified. An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for this step.[31][32] The samples from the reaction are transferred to an ELISA plate pre-coated with antibodies specific for PGE2.
-
Data Analysis: The amount of PGE2 produced in the presence of the inhibitor is compared to the amount produced in the control (no inhibitor). This allows for the calculation of percent inhibition. The IC50 value is determined by plotting the percent inhibition against the inhibitor concentrations.
Conclusion
The imidazole scaffold is a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of biological activities.[34] This guide has provided a comparative analysis of imidazole derivatives in the key therapeutic areas of oncology, antimicrobial chemotherapy, and anti-inflammatory treatment. The experimental data clearly shows that strategic modifications to the imidazole core can yield compounds with potencies comparable or even superior to established clinical agents.
Future research will likely focus on the design of multi-target imidazole hybrids and the optimization of pharmacokinetic profiles to enhance selectivity and reduce side effects.[1][8] The continued exploration of this privileged structure promises to deliver the next generation of innovative and effective therapeutics.
References
- A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). Google Vertex AI.
-
Al-Ghamdi, S., Bawakid, A., Al-Majnoni, A., & El-Gohary, N. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. Retrieved from [Link]
-
An acumen into anticancer efficacy of imidazole derivatives. (2024). Innohealth Magazine. Retrieved from [Link]
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2024). Acta Scientific Pharmaceutical Sciences, 8(7), 18-27. Retrieved from [Link]
-
A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2013). Science International, 1(7), 253-260. Retrieved from [Link]
-
Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. Pharmacology and Pharmacy, 68(2). Retrieved from [Link]
-
Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. (2024). Oriental Journal of Chemistry, 40(2). Retrieved from [Link]
-
A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2024). Molecules, 29(10), 2289. Retrieved from [Link]
-
Lewgowd, W., et al. (2002). Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. Quantitative Structure-Activity Relationships, 21(4), 365-375. Retrieved from [Link]
-
Sharma, A., Kumar, V., & Kumar, P. (2016). Imidazoles as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 115-135. Retrieved from [Link]
-
Al-Ghamdi, S., Bawakid, A., Al-Majnoni, A., & El-Gohary, N. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. Retrieved from [Link]
-
Kushwaha, P. M. K., Pal, V., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12), 622-627. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Farber, T. M. (1995). Analgesic, anti-inflammatory and oxy-radical scavenger activity of imidazole and imidazole derivatives. Inflammation Research, 44(S2), S171-S172. Retrieved from [Link]
-
A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). SciSpace. Retrieved from [Link]
-
Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. (2024). Semantic Scholar. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (n.d.). CLYTE Technologies. Retrieved from [Link]
-
Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmaceutical and Phytopharmacological Research, 24(2), 32-46. Retrieved from [Link]
-
Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022). GSC Biological and Pharmaceutical Sciences, 21(1), 164-175. Retrieved from [Link]
-
Overview on Biological Activities of Imidazole Derivatives. (2022). ResearchGate. Retrieved from [Link]
-
Kumar, P., et al. (2010). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Indian Journal of Pharmaceutical Sciences, 72(4), 509-514. Retrieved from [Link]
-
Imidazole derivatives: Impact and prospects in antiviral drug discovery. (2022). In Antiviral Drug Discovery. Elsevier. Retrieved from [Link]
-
Bozorov, K., et al. (2019). Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. Current Topics in Medicinal Chemistry, 19(24), 2243-2266. Retrieved from [Link]
-
An ELISA method to measure inhibition of the COX enzymes. (2006). Nature Protocols, 1(1), 59-62. Retrieved from [Link]
-
Sawyer, P. R., Brogden, R. N., Pinder, R. M., Speight, T. M., & Avery, G. S. (1975). Clotrimazole: a review of its antifungal activity and therapeutic efficacy. Drugs, 9(6), 424-447. Retrieved from [Link]
-
Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2023). Molecules, 28(23), 7856. Retrieved from [Link]
-
Truong, D. T., et al. (2021). Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. Scientific Reports, 11(1), 1-13. Retrieved from [Link]
-
Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Omega, 8(20), 17871-17882. Retrieved from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Imidazole-based drugs and drug discovery: Present and future perspectives. (n.d.). ResearchGate. Retrieved from [Link]
-
Parab, R. H., Dixit, B. C., & Desai, D. J. (2010). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 22(7), 5193-5198. Retrieved from [Link]
-
Holt, R. J. (1974). Topical pharmacology of imidazole antifungals. Journal of Cutaneous Pathology, 1(1-2), 45-59. Retrieved from [Link]
-
Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. (2024). Chemistry & Biodiversity, e202400588. Retrieved from [Link]
-
Antifungal activity (inhibition%) of clotrimazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2023). Molecules, 28(23), 7856. Retrieved from [Link]
-
An ELISA method to measure inhibition of the COX enzymes. (2006). Nature Protocols, 1, 59-62. Retrieved from [Link]
-
Abstract #5593: The antifungal imidazole, clotrimazole, in combination with radiation for the treatment of cancer. (2009). Cancer Research, 69(9 Supplement), 5593. Retrieved from [Link]
-
Imidazole-containing tyrosine kinase inhibitors targeting VEGFR-2 and EGFR reported in the literature (compounds 33–43). (n.d.). ResearchGate. Retrieved from [Link]
-
Shadomy, S., & Paxton, L. (1971). In vitro antifungal activity of clotrimazole (Bay b 5097). Infection and Immunity, 4(2), 91-96. Retrieved from [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2012). Journal of Pharmaceutical and Biomedical Analysis, 63, 107-113. Retrieved from [Link]
Sources
- 1. ijsred.com [ijsred.com]
- 2. nano-ntp.com [nano-ntp.com]
- 3. scialert.net [scialert.net]
- 4. scilit.com [scilit.com]
- 5. mdpi.com [mdpi.com]
- 6. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]
- 10. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. clyte.tech [clyte.tech]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. In vitro antifungal activity of clotrimazole (Bay b 5097) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. asianpubs.org [asianpubs.org]
- 24. Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 26. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Analgesic, anti-inflammatory and oxy-radical scavenger activity of imidazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. [PDF] Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 33. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 34. jopir.in [jopir.in]
A Definitive Guide to the Structural Confirmation of 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine and its Isomeric Differentiation
For researchers and professionals in drug development and medicinal chemistry, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth, experimentally grounded framework for the structural elucidation of 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine, a versatile building block in pharmaceutical chemistry. We will delve into the critical analytical techniques required for its characterization, compare it with a key isomeric impurity, and provide detailed, field-tested protocols to ensure the integrity of your research.
Introduction: The Significance of Positional Isomerism
This compound (CAS No. 23230-39-9) is a molecule of interest due to the presence of the imidazole ring, a well-known pharmacophore found in numerous bioactive compounds, including kinase inhibitors and antimicrobial agents.[1] The structure consists of a planar imidazole ring linked through a nitrogen atom (N-1) to a dimethylaminomethyl group.[1] Its molecular formula is C6H11N3 with a molecular weight of 125.17 g/mol .[1][2]
A significant challenge in the synthesis of this compound is the potential for the formation of the 2-yl isomer, where the dimethylaminomethyl group is attached to the C-2 position of the imidazole ring.[1] This seemingly subtle difference in connectivity can lead to vastly different biological activities and physicochemical properties. Therefore, a robust analytical workflow is paramount to confirm the desired N-1 substitution and rule out the presence of the C-2 isomer.
Experimental Workflow for Structural Confirmation
The following diagram outlines a comprehensive workflow for the synthesis and structural confirmation of this compound.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound.
Comparative Analysis: N-1 vs. C-2 Isomer
The key to confirming the structure of this compound lies in distinguishing it from its potential 2-yl isomer. The following table summarizes the expected differences in their analytical data.
| Analytical Technique | This compound (N-1 Isomer) | 2-(1H-Imidazol-2-yl)-N,N-dimethylmethanamine (C-2 Isomer) | Rationale for Differentiation |
| ¹H NMR | Three distinct imidazole proton signals (δ ~7.3–7.5 ppm).[1] | Two equivalent imidazole proton signals and one distinct signal. | The symmetry of the 2-substituted imidazole ring leads to fewer unique proton environments compared to the 1-substituted ring. |
| ¹³C NMR | Three distinct imidazole carbon signals (δ ~120–140 ppm).[1] | Two equivalent imidazole carbon signals and one distinct signal. | Similar to ¹H NMR, the symmetry of the C-2 isomer results in fewer unique carbon signals for the imidazole ring. |
| Mass Spectrometry | Molecular Ion (M+) at m/z = 125.17.[1] | Molecular Ion (M+) at m/z = 125.17. | Both isomers have the same molecular formula and weight, so MS alone cannot distinguish them. It serves to confirm the overall composition. |
| IR Spectroscopy | C-N stretching of the imidazole ring (1500–1600 cm⁻¹).[1] | C-N stretching of the imidazole ring (1500–1600 cm⁻¹). | While IR confirms the presence of the imidazole ring, it is generally not sufficient to differentiate between positional isomers. |
Detailed Experimental Protocols
Synthesis of this compound
This protocol is based on a standard alkylation procedure.[1]
Materials:
-
Imidazole
-
N,N-dimethylaminomethyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethanol
Procedure:
-
To a stirred solution of imidazole (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add N,N-dimethylaminomethyl chloride (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from ethanol to yield the pure this compound.[1]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Expected ¹H NMR Data: Imidazole protons resonating at approximately δ 7.3–7.5 ppm, a singlet for the methylene bridge protons, and a singlet for the dimethylamino methyl groups at around δ 2.2–2.4 ppm.[1]
-
Expected ¹³C NMR Data: Imidazole carbons observed in the range of δ 120–140 ppm, with the methylene bridge carbon at approximately δ 45–50 ppm.[1]
Mass Spectrometry (MS):
-
Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using Electrospray Ionization (ESI) or another soft ionization technique.
-
Confirm the presence of the molecular ion peak corresponding to the calculated molecular weight (125.17 g/mol ).[1][3]
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the purified product using a KBr pellet or as a thin film.
-
Expected Data: Look for characteristic C-N stretching vibrations of the imidazole ring in the 1500–1600 cm⁻¹ region.[1]
Conclusion
The structural confirmation of this compound requires a multi-technique analytical approach. While mass spectrometry and IR spectroscopy are useful for confirming the molecular formula and the presence of key functional groups, NMR spectroscopy is the definitive tool for distinguishing the desired N-1 isomer from its C-2 counterpart. By following the detailed protocols and understanding the expected spectroscopic outcomes outlined in this guide, researchers can confidently verify the structure of their synthesized material, ensuring the reliability and reproducibility of their scientific findings.
References
-
Capot Chemical. Specifications of this compound. [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine
As a Senior Application Scientist, this guide provides essential, field-proven procedures for the proper disposal of 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine (CAS No. 23230-39-9). Adherence to these protocols is critical for ensuring personnel safety, maintaining a compliant laboratory environment, and protecting the environment. This document moves beyond a simple checklist, offering a framework grounded in scientific principles to manage the lifecycle of this chemical waste from point of generation to final hand-off.
Hazard Assessment and Core Safety Principles
This compound is a tertiary amine and a substituted imidazole.[4] This structure dictates its fundamental chemical properties and associated hazards. Amines are typically basic and can be corrosive, while the imidazole ring is a common motif in biologically active molecules. The primary risks involve skin and eye contact, and potential respiratory irritation.[2][5]
Core Principle: The foundation of safe disposal is waste minimization and proper segregation. Never dispose of this chemical or its contaminated materials down the drain or in the regular trash.[1] All waste generated must be treated as hazardous.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical in any form—pure, in solution, or as waste—it is imperative to be equipped with the appropriate PPE. This is the minimum required level of protection; specific experimental conditions may demand enhanced measures.[1]
| Protection Type | Specific Equipment | Rationale |
| Eye and Face | Chemical safety goggles and a face shield | Protects against splashes that can cause serious eye damage.[1][2] |
| Skin | Chemical-resistant gloves (e.g., nitrile) and a lab coat | Prevents skin contact, which may cause irritation or chemical burns.[1][6] |
| Respiratory | NIOSH-approved respirator with appropriate cartridges | Required when working outside a certified chemical fume hood or if aerosols may be generated.[1] |
| Foot | Closed-toe shoes | Protects feet from spills.[1] |
Causality Insight: The selection of nitrile gloves is based on their general resistance to a wide range of chemicals, including amines. Always inspect gloves for pinholes or degradation before use and practice proper removal techniques to avoid contaminating your skin.[3][7]
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation at the point of generation is the most critical step in a compliant disposal workflow. Inadvertent mixing of incompatible waste streams can lead to dangerous reactions, such as the generation of toxic gases or fires.[7][8]
Step 1: Identify and Segregate Waste Streams Isolate waste into distinct, clearly defined categories. Do not mix different types of waste.
-
Pure/Concentrated Waste: Unused or expired this compound.
-
Contaminated Solid Waste: Items such as gloves, weigh boats, pipette tips, and paper towels that have come into direct contact with the chemical.
-
Contaminated Liquid Waste (Aqueous): Aqueous solutions containing the compound.
-
Contaminated Liquid Waste (Organic): Solutions of the compound in organic solvents. Note: Halogenated and non-halogenated solvent waste must be collected separately.[8]
-
Contaminated Sharps: Needles or blades used to handle the chemical.
-
Rinsate from Empty Containers: The first rinse of an "empty" container must be collected as hazardous waste.[9][10]
Step 2: Select Appropriate Waste Containers Container integrity is crucial to prevent leaks and exposure.
-
Liquids: Use a sturdy, screw-cap bottle compatible with the chemical. Glass is often suitable, but for corrosive amines, a high-density polyethylene (HDPE) container can be a safer choice.[8] Ensure the container has a tight-fitting lid.
-
Solids: A wide-mouth HDPE container or a sealable, heavy-duty plastic bag is appropriate for solid waste.[7][11]
-
Sharps: Use a designated, puncture-proof sharps container.
Step 3: Labeling and Accumulation Proper labeling is a regulatory requirement and essential for safety.
-
As soon as you begin collecting waste, affix a "Hazardous Waste" label.[7]
-
Clearly write the full chemical name: "this compound". Avoid abbreviations or formulas.
-
Indicate the solvent if it is a liquid waste stream.
-
Keep containers closed at all times except when adding waste.[9]
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[10] Ensure secondary containment (e.g., a chemical-resistant tray) is used for all liquid waste containers.[9]
Workflow for Waste Segregation and Disposal
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
Accidents can happen, and preparedness is key. In the event of a spill, your immediate actions are critical to prevent exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill. For large spills, contact your institution's Environmental Health and Safety (EHS) office immediately.[9]
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as listed in the table above.
-
Containment: Prevent the spill from spreading. Use an appropriate absorbent material (e.g., vermiculite or a commercial chemical absorbent) to surround and cover the spill.
-
Cleanup: Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it into a designated hazardous waste container.[11][12]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[1][12] All materials used for decontamination must also be disposed of as hazardous waste.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention.[3]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]
-
Final Disposal: The Hand-Off
The ultimate disposal of hazardous waste is a regulated process that must be handled by trained professionals.
-
Institutional EHS: Your primary point of contact is your institution's Environmental Health and Safety (EHS) office. They are responsible for the collection and proper disposal of all laboratory chemical waste.[1][7]
-
Licensed Disposal Company: The EHS office works with licensed and certified hazardous waste disposal companies to transport, treat, and dispose of the material in compliance with all local, state, and federal regulations.[12][13]
Trustworthiness Check: Never allow hazardous waste to be removed by an unlicensed vendor. Your institution's EHS department is the only authorized entity for managing this process.[7] This ensures a documented chain of custody and regulatory compliance.
By integrating these procedures into your daily laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and build a foundation of trust in your scientific practices.
References
- BenchChem. (n.d.). Essential Safety and Operational Guidance for Handling 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.
- Fisher Scientific. (2021, December 24). Safety Data Sheet: 4-(Hydroxymethyl)imidazole hydrochloride.
- Washington State University. (n.d.). Standard Operating Procedure: Imidazole.
- Sigma-Aldrich. (2025, April 28). Safety Data Sheet: 1,1'-Carbonyldiimidazole.
- Sigma-Aldrich. (2025, August 14). Safety Data Sheet: 1,1'-Carbonyldiimidazole.
- BenchChem. (n.d.). Proper Disposal of 6-Chloropyridin-3-amine: A Guide for Laboratory Professionals.
- CymitQuimica. (2025, December 7). Safety Data Sheet.
- University of Washington. (2025, February 28). Imidazole. Retrieved from University of Washington Environmental Health & Safety.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Moshang Chemical. (n.d.). 2-Chloro-1-methyl-1H-imidazole.
- TCI Chemicals. (2021, October 6). Safety Data Sheet: 1-Methyl-1H-imidazole-2-carboxylic Acid.
- CymitQuimica. (n.d.). This compound.
- German Institute for Medical Mission. (n.d.). A safety and chemical disposal guideline for Minilab users.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety.
- Sigma-Aldrich. (2025, November 24). Safety Data Sheet.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet: Imidazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ufz.de [ufz.de]
A Senior Application Scientist's Guide to Handling 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine
As researchers dedicated to advancing drug discovery, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine (CAS No. 23230-39-9). Our objective is to empower you with the knowledge to manage this compound responsibly, ensuring both personal safety and the integrity of your research.
Hazard Profile: A Data-Driven Assessment
Based on analogous imidazole derivatives, this compound should be handled as a hazardous substance. The primary concerns are its potential to cause irritation and burns.
Anticipated Hazard Classifications:
| Hazard Class | GHS Category | Common Hazard Statements |
| Skin Corrosion/Irritation | Category 1C/2 | H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Category 1/2A | H318: Causes serious eye damage. / H319: Causes serious eye irritation.[2] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[2] |
| Reproductive Toxicity | Category 1B | H360D: May damage the unborn child. (Based on Imidazole)[2][3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[4] |
Associated GHS Pictograms:
Due to the corrosive potential and other health hazards of similar compounds, users should anticipate the following pictograms:
-
Corrosion (GHS05): Indicating the potential to cause severe skin burns and eye damage.[2][3]
-
Health Hazard (GHS08): Highlighting the risk of reproductive toxicity.[2][3]
-
Exclamation Mark (GHS07): Warning of acute toxicity (harmful if swallowed), skin/eye irritation, and respiratory irritation.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to prevent exposure. The selection of PPE is not merely a checklist; it is a scientifically validated system to shield you from specific, identified hazards.
| Protection Type | Specific Equipment | Rationale |
| Eye and Face | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious, irreversible eye damage.[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile) and a fully buttoned lab coat or chemical-resistant apron. | Prevents skin contact, which may lead to irritation or chemical burns.[1] |
| Respiratory | NIOSH-approved respirator with appropriate cartridges. | Required when working outside of a certified chemical fume hood or in poorly ventilated areas to prevent respiratory tract irritation.[1] |
| Foot | Closed-toe shoes. | Protects feet from spills and falling objects.[1] |
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step operational plan is crucial for safe handling. The following workflow is designed to minimize risk at every stage.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
